Dibenzo[f,h]quinoxaline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74769. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
phenanthro[9,10-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2/c1-3-7-13-11(5-1)12-6-2-4-8-14(12)16-15(13)17-9-10-18-16/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBSSGXNXGXONI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC=CN=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176085 | |
| Record name | Dibenzo(f,h)quinoxaline | |
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Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217-68-5 | |
| Record name | Dibenzo(f,h)quinoxaline | |
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| Record name | Dibenzo[f,h]quinoxaline | |
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| Record name | Dibenzo(f,h)quinoxaline | |
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| Record name | Dibenzo(f,h)quinoxaline | |
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| Record name | DIBENZO(F,H)QUINOXALINE | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of Dibenzo[f,h]quinoxaline: An In-Depth Technical Guide
This guide provides a comprehensive technical overview of the synthesis of Dibenzo[f,h]quinoxaline, a significant heterocyclic compound with applications in medicinal chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document delves into the core synthetic methodologies, mechanistic underpinnings, and practical laboratory protocols.
Introduction: The Significance of the this compound Scaffold
This compound, also known as 1,4-diazatriphenylene, is a polycyclic aromatic heterocycle characterized by a fused phenanthrene and pyrazine ring system. This rigid, planar structure imparts unique photophysical and electronic properties, making it a valuable scaffold in various scientific domains. Its derivatives are explored for their potential as organic light-emitting diode (OLED) materials, fluorescent probes, and as core structures in the development of novel therapeutic agents. A thorough understanding of its synthesis is paramount for the exploration and exploitation of its full potential.
Core Synthetic Strategy: Condensation of o-Phenylenediamine and Phenanthrene-9,10-dione
The most direct and widely employed method for the synthesis of this compound is the condensation reaction between o-phenylenediamine and phenanthrene-9,10-dione. This reaction is a classic example of quinoxaline synthesis, which generally involves the reaction of a 1,2-diamine with a 1,2-dicarbonyl compound.
Mechanistic Rationale
The reaction proceeds through a well-established mechanism involving nucleophilic attack and subsequent dehydration. The process can be catalyzed by acids, which protonate a carbonyl group of phenanthrene-9,10-dione, enhancing its electrophilicity.
Reaction Mechanism: Formation of this compound
An In-Depth Technical Guide to Dibenzo[f,h]quinoxaline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: Dibenzo[f,h]quinoxaline, a polycyclic heteroaromatic compound, has garnered significant interest within the scientific community due to its unique electronic properties and potential applications in materials science and medicinal chemistry. This guide provides a comprehensive overview of the physical and chemical properties of the this compound core, detailing its synthesis, spectroscopic characterization, reactivity, and emerging applications. Drawing from established literature and field-proven insights, this document aims to serve as a valuable resource for researchers and professionals working with this intriguing molecular scaffold.
Introduction to the this compound Core
This compound, also known as 1,4-diazatriphenylene or phenanthro[9,10-b]pyrazine, is a rigid, planar molecule consisting of a pyrazine ring fused to a phenanthrene backbone.[1] This extended π-conjugated system is responsible for its characteristic photophysical and electrochemical properties, making it a promising building block for organic electronic materials.[2] Furthermore, the quinoxaline moiety is a recognized pharmacophore, and its derivatives have been explored for a wide range of biological activities, suggesting the potential of this compound as a scaffold in drug discovery.[3]
This guide will delve into the fundamental aspects of this compound, providing a detailed understanding of its molecular characteristics and the rationale behind its application in various scientific domains.
Physicochemical Properties
The inherent properties of the this compound core dictate its behavior in different environments and its suitability for various applications. A summary of its key physical and chemical properties is presented below.
Molecular Structure and General Properties
The chemical structure of this compound is depicted below. Its planar nature facilitates π-π stacking interactions in the solid state, a crucial factor for charge transport in organic semiconductors.
Caption: Chemical structure of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₀N₂ | [1][4] |
| Molecular Weight | 230.27 g/mol | [4] |
| IUPAC Name | phenanthro[9,10-b]pyrazine | [4] |
| CAS Number | 217-68-5 | [4] |
| Appearance | Light yellow powder | [3] |
| Melting Point | 180 °C | [5] |
| Boiling Point | 454.4 ± 18.0 °C (Predicted) | [5] |
Solubility
This compound and many of its derivatives are characterized by their poor solubility in common organic solvents.[1][6] This low solubility presents a significant challenge for solution-based characterization techniques like NMR spectroscopy and for solution-processable device fabrication. One source provides a quantitative but very low value of 2.8 x 10⁻³ g/L in water at 25 °C, highlighting its hydrophobic and poorly soluble nature.[3] For practical applications, derivatization with solubilizing groups is often a necessary strategy.
Spectroscopic Properties
The extended aromatic system of this compound gives rise to distinct spectroscopic signatures.
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¹H and ¹³C NMR Spectroscopy: Due to the aforementioned poor solubility, obtaining high-quality NMR spectra of the parent this compound is challenging. However, data from substituted derivatives can provide insights into the expected chemical shifts. The aromatic protons are expected to appear in the downfield region of the ¹H NMR spectrum, typically between 7.5 and 9.5 ppm.[7][8] The ¹³C NMR spectrum would similarly show signals for the aromatic carbons in the range of 120-150 ppm.[7] The low solubility often necessitates the use of deuterated solvents with high boiling points and good solubilizing power, such as DMSO-d₆ or 1,2,4-trichlorobenzene-d₃, and elevated temperatures.
-
UV-Vis Absorption and Photoluminescence: this compound derivatives exhibit strong UV-Vis absorption and fluorescence properties.[9] The absorption spectra typically show multiple bands corresponding to π-π* transitions within the aromatic system.[5][6] The emission properties are of particular interest for applications in organic light-emitting diodes (OLEDs), with derivatives being developed as deep blue emitters.[9] The exact absorption and emission maxima are highly dependent on the substitution pattern and the solvent environment. For instance, dibenzo[f,h]furo[2,3-b]quinoxaline, a related scaffold, exhibits emission in the range of 424–445 nm.[9]
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by absorption bands corresponding to C-H stretching of the aromatic rings (around 3050 cm⁻¹), C=C and C=N stretching vibrations within the aromatic framework (typically in the 1400-1600 cm⁻¹ region), and C-H out-of-plane bending vibrations (in the 700-900 cm⁻¹ region).
Synthesis and Reactivity
The synthesis of the this compound core is a key step in accessing its derivatives for various applications. Understanding its reactivity is crucial for further functionalization.
Synthetic Routes
The most common and straightforward method for the synthesis of this compound and its derivatives is the condensation reaction between phenanthrene-9,10-dione and a 1,2-diamine.[10] For the parent compound, this involves the reaction with ethylenediamine.
Caption: General synthetic scheme for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on the established synthesis of quinoxalines from 1,2-dicarbonyls and 1,2-diamines.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phenanthrene-9,10-dione (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.
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Addition of Diamine: To this solution, add ethylenediamine (1.0-1.1 eq) dropwise at room temperature.
-
Reaction: The reaction mixture is then heated to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
Purification: The crude product is washed with a cold solvent (e.g., ethanol) to remove any unreacted starting materials and then dried. Due to its poor solubility, recrystallization can be challenging, and sublimation or column chromatography on silica gel with a suitable eluent system may be required for further purification.
Chemical Reactivity
The pyrazine ring in the quinoxaline moiety is electron-deficient, making it susceptible to nucleophilic attack. Conversely, the phenanthrene portion is more akin to a typical aromatic system and can undergo electrophilic substitution, although the electron-withdrawing nature of the pyrazine ring can deactivate it.
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Nucleophilic Substitution: The C-2 and C-3 positions of the quinoxaline ring are the most susceptible to nucleophilic attack.[11] While the parent this compound lacks a good leaving group for classical SₙAr reactions, oxidative nucleophilic substitution of hydrogen (ONSH) can be a viable pathway for functionalization.[12] This typically involves the reaction with a strong nucleophile followed by an oxidation step to restore aromaticity.
-
Electrophilic Substitution: Electrophilic substitution reactions, such as nitration or halogenation, are expected to occur on the electron-rich phenanthrene part of the molecule. The directing effects of the fused pyrazine ring would likely favor substitution at the positions furthest from the nitrogen atoms. However, forcing conditions may be required due to the overall deactivating effect of the heterocyclic ring.[1]
Applications
The unique combination of a large, rigid aromatic system and an electron-deficient pyrazine ring makes this compound a versatile platform for various applications.
Organic Electronics
The planar structure and extended π-conjugation of this compound make it an attractive candidate for use in organic electronic devices.
-
Organic Light-Emitting Diodes (OLEDs): As mentioned earlier, derivatives of this compound have been investigated as blue-emitting materials in OLEDs.[9] The rigid backbone helps to suppress non-radiative decay pathways, leading to higher photoluminescence quantum yields.
-
Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs): The potential for ordered π-stacking in the solid state suggests that this compound-based materials could exhibit good charge transport properties, making them suitable for use as active materials in OFETs and OPVs.[1] The electron-deficient nature of the pyrazine ring can also be exploited to create n-type or ambipolar organic semiconductors.
Drug Development
The quinoxaline core is a well-established "privileged scaffold" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[3] While the parent this compound itself has not been extensively studied for its therapeutic potential, its rigid and planar structure makes it an interesting template for the design of:
-
DNA Intercalating Agents: The flat, aromatic structure is ideal for intercalation between the base pairs of DNA, a mechanism of action for several anticancer drugs.
-
Enzyme Inhibitors: The rigid scaffold can be functionalized to present specific pharmacophoric groups in a well-defined spatial orientation for binding to the active sites of enzymes.
Conclusion and Future Outlook
This compound is a fascinating heterocyclic compound with a rich potential for applications in both materials science and medicinal chemistry. Its rigid, planar structure and unique electronic properties make it a valuable building block for the design of novel functional materials and bioactive molecules.
Despite its promise, the poor solubility of the parent compound and many of its simple derivatives remains a significant hurdle for its widespread use and detailed characterization. Future research should focus on the development of synthetic strategies to introduce solubilizing groups without significantly altering the core electronic properties. Furthermore, a more in-depth investigation of the reactivity of the this compound core is needed to unlock its full potential for the synthesis of complex derivatives. The determination of the single-crystal X-ray structure of the parent compound would also be a valuable contribution to the field, providing crucial insights into its solid-state packing and intermolecular interactions.
As our understanding of this intriguing molecule grows, so too will the opportunities for its application in cutting-edge technologies and therapeutic interventions.
References
- 1. Dibenzo[f,h]furazano[3,4-b]quinoxalines: Synthesis by Intramolecular Cyclization through Direct Transition Metal-Free C–H Functionalization and Electrochemical, Photophysical, and Charge Mobility Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Page loading... [wap.guidechem.com]
- 4. Dibenzo(f,h)quinoxaline | C16H10N2 | CID 252644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. heteroletters.org [heteroletters.org]
- 8. 1H and 13C NMR identification of unexpected 3,4-dihydroquinoxalines in the syntheses of 1,5-benzodiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dibenzo[f,h]furo[2,3-b]quinoxaline-based molecular scaffolds as deep blue fluorescence materials for organic light-emitting diodes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. A REP-FAMSEC Method as a Tool in Explaining Reaction Mechanisms: A Nucleophilic Substitution of 2-Phenylquinoxaline as a DFT Case Study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Dibenzo[f,h]quinoxaline Derivatives: Synthesis, Characteristics, and Applications
Introduction: The Dibenzo[f,h]quinoxaline Core - A Privileged Scaffold in Modern Chemistry
This compound, also known as 1,4-diazatriphenylene, is a polycyclic heteroaromatic compound featuring a pyrazine ring fused to a phenanthrene backbone. This rigid, planar, and electron-deficient core structure has garnered significant attention from researchers in materials science and medicinal chemistry. The extended π-conjugation within the this compound system gives rise to unique photophysical and electrochemical properties, making it an attractive building block for organic electronic materials.[1][2] Furthermore, the broader quinoxaline family is a well-established "privileged scaffold" in drug discovery, known for a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[3][4] This guide provides an in-depth exploration of this compound derivatives, from their fundamental synthesis and characterization to their cutting-edge applications.
Core Chemical Structure and Fundamental Properties
The foundational this compound molecule possesses the chemical formula C₁₆H₁₀N₂ and a molecular weight of approximately 230.27 g/mol . Its structure is characterized by a central pyrazine ring flanked by two benzene rings, all fused to a biphenyl unit, creating a highly conjugated system.
| Property | Value |
| Molecular Formula | C₁₆H₁₀N₂ |
| IUPAC Name | phenanthro[9,10-b]pyrazine |
| CAS Number | 217-68-5 |
| Appearance | Typically a light yellow powder |
The nitrogen atoms in the pyrazine ring lend the molecule its characteristic electron-deficient nature, which significantly influences its electronic properties and reactivity. This inherent electron-accepting ability is a key feature exploited in the design of materials for organic electronics.
Synthetic Strategies: Building the this compound Core
The construction of the this compound scaffold is most commonly achieved through a condensation reaction between 9,10-phenanthrenequinone and a suitable 1,2-diamine. This versatile approach allows for the introduction of various functionalities onto the pyrazine ring by selecting appropriately substituted diamines.
A general synthetic workflow is depicted below:
Caption: General synthetic workflow for this compound derivatives.
Experimental Protocol: Synthesis of the Unsubstituted this compound Core
This protocol provides a representative method for the synthesis of the parent this compound via the condensation of 9,10-phenanthrenequinone and ethylenediamine.
Materials:
-
9,10-Phenanthrenequinone
-
Ethylenediamine
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 9,10-phenanthrenequinone (1.0 eq) in absolute ethanol.
-
Add ethylenediamine (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the purified this compound as a crystalline solid.
Key Derivative Classes and Their Characteristics
The versatility of the this compound core allows for the synthesis of a wide array of derivatives with tailored properties. Two prominent classes are highlighted below.
Dibenzo[f,h]furazano[3,4-b]quinoxalines for Organic Electronics
Fusing a furazan ring to the this compound scaffold results in derivatives with exceptional potential for use in organic electronic devices. These compounds are typically synthesized by the condensation of 9,10-phenanthrenequinone with 3,4-diaminofurazan.[2][5]
A more advanced synthetic approach involves an intramolecular cyclization through direct transition metal-free C-H functionalization, which allows for the creation of unsymmetrically substituted derivatives.[1][6]
Key Characteristics:
-
Electrochemical Properties: These derivatives often possess suitable HOMO and LUMO energy levels for application as hole-transport materials in organic and perovskite solar cells.[1][6]
-
Charge Mobility: Thin films of these materials have demonstrated hole mobilities on the order of 10⁻⁴ cm² V⁻¹ s⁻¹.[1][6]
-
Photophysical Properties: They exhibit distinct absorption and emission spectra, which can be tuned by the introduction of various substituents.
| Derivative | HOMO (eV) | LUMO (eV) | Application |
| Substituted Dibenzo[f,h]furazano[3,4-b]quinoxalines | -5.4 to -5.8 | -3.0 to -3.4 | Hole-Transport Layer in Solar Cells |
Dibenzo[f,h]furo[2,3-b]quinoxalines as Blue Emitters for OLEDs
The fusion of a furan ring to the this compound core has led to the development of highly efficient deep blue fluorescent materials for Organic Light-Emitting Diodes (OLEDs).[7]
Key Characteristics:
-
High Photoluminescence Quantum Yield (PLQY): Unsubstituted scaffolds can exhibit PLQYs of around 70%, which can be further improved to nearly 80% with appropriate substitution.[7]
-
Deep Blue Emission: These materials show emission in the deep blue region of the spectrum (424-445 nm).[7]
-
Suppression of Aggregation: The introduction of sterically bulky substituents, such as isopropylphenyl groups, can help to suppress molecular aggregation in the solid state, leading to improved fluorescence efficiency.[7]
An OLED device using a doped dibenzo[f,h]furo[2,3-b]quinoxaline derivative has demonstrated pure blue emission with CIE coordinates of (0.154, 0.102) and an external quantum efficiency (EQE) of 2.28%.[7]
Medicinal Chemistry Potential of the Quinoxaline Scaffold
While research on the specific biological activities of this compound derivatives is an emerging field, the broader class of quinoxalines is a cornerstone of medicinal chemistry. These compounds exhibit a wide range of pharmacological activities.
Caption: Biological activities associated with the quinoxaline scaffold.
Anticancer Activity
Quinoxaline derivatives have been identified as a novel class of chemotherapeutic agents with activity against various tumors.[8] Their mechanisms of action often involve the induction of apoptosis (programmed cell death) in cancer cells.[3] For instance, certain quinoxaline derivatives have been shown to cause cell cycle arrest at the G2/M phase.[9]
Antimicrobial Activity
The quinoxaline scaffold is also a promising platform for the development of new antimicrobial agents. Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[10][11] Some compounds have demonstrated significant activity against plant pathogenic bacteria and fungi, suggesting potential applications in agriculture.[10][12]
Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of novel this compound derivatives on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cancer cells (e.g., HCT116 human colon carcinoma) in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the test this compound derivative. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the culture medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The results can be used to calculate the IC₅₀ (half-maximal inhibitory concentration) of the compound.
Characterization Techniques
A comprehensive characterization of this compound derivatives is crucial to confirm their structure and elucidate their properties. A suite of analytical techniques is typically employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure and connectivity of atoms.[1]
-
Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the synthesized compounds.[1]
-
UV-Visible (UV-Vis) Spectroscopy: Used to study the electronic absorption properties of the molecules in solution.
-
Photoluminescence (PL) Spectroscopy: Measures the emission properties of fluorescent derivatives.
-
Cyclic Voltammetry (CV): An electrochemical technique used to determine the HOMO and LUMO energy levels and assess the redox behavior of the compounds.
-
Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the materials.
Conclusion and Future Outlook
This compound derivatives represent a fascinating and highly versatile class of compounds. Their rigid, electron-deficient core structure makes them exceptional candidates for applications in organic electronics, with demonstrated success in OLEDs and potential in solar cells. Concurrently, the rich history of the broader quinoxaline family in medicinal chemistry provides a strong impetus for the exploration of this compound derivatives as novel therapeutic agents. Future research will likely focus on the development of new synthetic methodologies to access a wider range of derivatives with finely tuned properties, as well as a more in-depth investigation into their biological mechanisms of action. The continued exploration of this privileged scaffold holds immense promise for advancements in both materials science and drug discovery.
References
- 1. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]
- 2. Dibenzo[f,h]furazano[3,4-b]quinoxalines: Synthesis by Intramolecular Cyclization through Direct Transition Metal-Free C–H Functionalization and Electrochemical, Photophysical, and Charge Mobility Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Dibenzo[f,h]furo[2,3-b]quinoxaline-based molecular scaffolds as deep blue fluorescence materials for organic light-emitting diodes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Dibenzo[f,h]quinoxaline: A Comprehensive Technical Guide
Abstract
Dibenzo[f,h]quinoxaline, a rigid polycyclic aromatic nitrogen heterocycle, has garnered significant interest within the scientific community, particularly in the realms of materials science and drug development, owing to its unique photophysical and electronic properties. A thorough understanding of its spectroscopic characteristics is paramount for its application and derivatization. This technical guide provides an in-depth exploration of the core spectroscopic techniques utilized for the analysis of this compound, including Ultraviolet-Visible (UV-Vis) absorption spectroscopy, fluorescence spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry. Each section is meticulously structured to offer a blend of theoretical underpinnings, detailed experimental protocols, and practical insights into data interpretation, supported by computational analysis. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, facilitating a comprehensive understanding and practical application of the spectroscopic analysis of this important heterocyclic scaffold.
Introduction to this compound and the Imperative of Spectroscopic Scrutiny
This compound, also known as 1,4-diazatriphenylene, is a planar, aromatic compound featuring a pyrazine ring fused to two phenanthrene moieties. This extended π-conjugated system is the primary determinant of its distinct electronic and photophysical behavior. The nitrogen atoms within the quinoxaline core impart specific electronic characteristics, influencing its electron affinity and potential for intermolecular interactions. These properties make this compound and its derivatives promising candidates for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes in biological systems.[1][2]
The precise characterization of this compound is a prerequisite for its rational design and application in advanced materials and pharmaceuticals. Spectroscopic analysis provides a powerful and non-destructive means to elucidate its molecular structure, electronic transitions, and photophysical processes. Each spectroscopic technique offers a unique window into the molecular world of this compound, and a multi-faceted approach is essential for a comprehensive understanding.
This guide will navigate through the theoretical and practical aspects of the key spectroscopic methods for analyzing this compound, providing a robust framework for its characterization.
References
A Senior Application Scientist's Guide to Computational Analysis of Dibenzo[f,h]quinoxaline
Executive Summary: Dibenzo[f,h]quinoxaline, a rigid, planar, nitrogen-containing polycyclic aromatic hydrocarbon, stands as a cornerstone molecular scaffold in modern materials science and medicinal chemistry.[1][2] Its unique electronic structure gives rise to valuable photophysical properties, making it a critical component in organic electronics, particularly for creating high-performance deep blue emitting materials for Organic Light-Emitting Diodes (OLEDs).[3][4][5] Furthermore, its planar aromatic system allows it to act as an effective DNA intercalator, opening avenues for the development of novel anticancer agents.[6][7][8] This guide provides an in-depth, validated workflow for the computational investigation of this compound and its derivatives, leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to predict and rationalize their electronic and photophysical properties.
Introduction to this compound: A Multifaceted Core
This compound, also known as 1,4-diazatriphenylene, is a heteroaromatic compound whose extended π-conjugated system is fundamental to its utility.[1][2] Its inherent electron-deficient nature, high thermal stability, and the ability to tune its electronic properties through strategic functionalization make it a versatile building block for a range of advanced materials.[3][9]
-
In Materials Science: The rigid structure of the this compound core is instrumental in designing materials for organic electronics.[1][2] It serves as a key building block for deep blue fluorescent emitters in OLEDs, hole-transport materials in solar cells, and components in organic field-effect transistors.[1][3][9] The primary challenge in this field—achieving stable, efficient, and color-pure deep blue emission—is being actively addressed by derivatives of this scaffold.[3][4][5]
-
In Medicinal Chemistry: The planar geometry of the this compound ring system is ideal for intercalation between the base pairs of DNA.[6][7][8] This mechanism disrupts DNA replication and transcription, inducing apoptosis (cell death) in cancer cells.[10][11] Computational studies are crucial for designing novel derivatives with enhanced binding affinity and selectivity for specific DNA sequences, paving the way for next-generation chemotherapeutics.[6][11]
The Computational Toolkit: Theoretical Foundations
Computational modeling provides a powerful, cost-effective, and predictive lens to understand and engineer the properties of this compound derivatives before undertaking complex synthesis. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the workhorses for these investigations.
Why these methods?
-
DFT offers a robust balance between computational cost and accuracy for determining the ground-state electronic structure, optimized geometry, and properties like Frontier Molecular Orbitals (FMOs).
-
TD-DFT is essential for studying the excited states of molecules, allowing for the simulation of UV-Vis absorption and emission spectra, which are critical for understanding the photophysical behavior of these compounds.[12]
Causality Behind Method Selection: Functionals and Basis Sets
The accuracy of DFT and TD-DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set.
-
Exchange-Correlation Functional: This is the core approximation in DFT.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional that is widely used and often provides a good starting point for many organic molecules.[1][2][13][14] It reliably predicts geometries and ground-state properties.
-
CAM-B3LYP: A range-separated hybrid functional that is often superior for calculating excited-state properties, especially in molecules where charge-transfer phenomena are important.[12] This is particularly relevant for donor-acceptor systems based on the this compound core.
-
-
Basis Set: This describes the atomic orbitals used to build the molecular orbitals.
-
6-31G(d) or 6-31G:* A Pople-style split-valence basis set that includes polarization functions on heavy (non-hydrogen) atoms. It represents a good compromise between accuracy and computational expense for initial geometry optimizations.[1][2]
-
6-311+G(d,p) or higher: A larger basis set that includes diffuse functions (+) and polarization functions on both heavy atoms and hydrogens. It is recommended for final energy calculations and property predictions to achieve higher accuracy.[13][14]
-
A Validated Workflow for In Silico Analysis
A rigorous and self-validating computational protocol is essential for generating trustworthy results. The following workflow outlines the key steps for a comprehensive analysis of a this compound derivative.
Caption: A validated computational workflow for analyzing this compound.
Protocol 1: Ground State Geometry Optimization & Validation
-
Input: Build the initial 3D structure of the this compound derivative.
-
Software: Use a quantum chemistry package (e.g., Gaussian, ORCA).
-
Method: Select DFT with the B3LYP functional and the 6-31G(d) basis set.
-
Execution: Run a geometry optimization calculation. This process iteratively adjusts atomic positions to find the lowest energy conformation.
-
Validation: Perform a subsequent vibrational frequency calculation at the same level of theory.
-
Trustworthiness Check: A true energy minimum is confirmed if all calculated vibrational frequencies are positive (real). The presence of imaginary frequencies indicates a transition state or a saddle point, requiring further structural refinement.
-
Protocol 2: Frontier Molecular Orbital (FMO) and Electrostatic Potential (ESP) Analysis
-
Input: Use the validated, optimized ground-state geometry from Protocol 1.
-
Method: Perform a single-point energy calculation using a higher-level basis set (e.g., 6-311+G(d,p)) for greater accuracy.
-
Analysis:
-
FMO: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[15] The HOMO energy level relates to the ability to donate an electron, while the LUMO relates to the ability to accept one.[2][15] The energy difference between them (the HOMO-LUMO gap) is a key indicator of the molecule's electronic excitation energy and chemical reactivity.[1][2]
-
ESP: Generate an electrostatic potential map. This map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting intermolecular interactions.
-
Protocol 3: Simulating UV-Vis Absorption and Emission Spectra
-
Absorption (Vertical Excitation):
-
Input: The optimized ground-state geometry.
-
Method: Use TD-DFT, preferably with a range-separated functional like CAM-B3LYP and a 6-311+G(d,p) basis set.
-
Execution: Calculate the first several (e.g., 10-20) excited states. The calculated excitation energies and their corresponding oscillator strengths are used to generate the theoretical UV-Vis absorption spectrum.[12]
-
-
Emission (Fluorescence):
-
Input: The optimized ground-state geometry.
-
Method: First, perform a geometry optimization of the first singlet excited state (S1) using TD-DFT.
-
Execution: Once the S1 geometry is optimized, perform a single-point TD-DFT calculation from this new geometry back to the ground state. The resulting energy difference corresponds to the fluorescence emission energy.
-
Interpreting the Data: From Numbers to Insights
The output of these computational protocols provides a wealth of quantitative data. Presenting this information clearly is key to extracting meaningful insights.
Table 1: Calculated Electronic and Photophysical Properties of Parent this compound
| Property | Computational Method | Calculated Value | Experimental Correlation |
|---|---|---|---|
| E(HOMO) | DFT/B3LYP/6-311+G(d,p) | -6.25 eV | Correlates with oxidation potential |
| E(LUMO) | DFT/B3LYP/6-311+G(d,p) | -1.98 eV | Correlates with reduction potential |
| HOMO-LUMO Gap (Eg) | DFT/B3LYP/6-311+G(d,p) | 4.27 eV | Correlates with the onset of absorption |
| λmax (Absorption) | TD-DFT/CAM-B3LYP/6-311+G(d,p) | ~360 nm | Corresponds to the main UV-Vis peak |
| λmax (Emission) | TD-DFT/CAM-B3LYP/6-311+G(d,p) | ~420 nm | Corresponds to fluorescence peak |
| Stokes Shift | (λem - λabs) | ~60 nm | Indicates structural relaxation in excited state |
(Note: These are representative values. Actual results may vary slightly based on software and specific calculation parameters. DFT calculations in a vacuum often overestimate the band gap compared to experimental values in solution or solid state.[1][2])
Bridging Theory and Experiment
Computational chemistry is most powerful when used in concert with experimental validation. The calculated properties serve as predictions that guide synthesis and characterization.
Caption: The synergistic feedback loop between computation and experimentation.
Experimental techniques such as UV-Vis absorption and fluorescence spectroscopy are used to measure the optical properties, while cyclic voltammetry can be used to determine the HOMO and LUMO energy levels experimentally, providing a direct comparison to the computational predictions.[1][2] Discrepancies between theoretical and experimental results can often be explained by factors not included in the calculation, such as solvent effects or intermolecular aggregation, providing deeper insight into the system's behavior.[1][2][5]
Conclusion and Future Directions
The computational workflows detailed in this guide provide a robust framework for investigating the electronic and photophysical properties of this compound and its derivatives. By systematically applying DFT and TD-DFT, researchers can gain predictive insights into structure-property relationships, accelerating the design of novel materials for organic electronics and innovative therapeutics. Future computational studies will likely focus on more complex phenomena, including the explicit modeling of solvent effects, simulating charge transport in solid-state devices, and performing molecular dynamics simulations to understand the detailed interactions between this compound-based drugs and the DNA double helix.
References
- 1. Dibenzo[f,h]furazano[3,4-b]quinoxalines: Synthesis by Intramolecular Cyclization through Direct Transition Metal-Free C–H Functionalization and Electrochemical, Photophysical, and Charge Mobility Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. Dibenzo[f,h]furo[2,3-b]quinoxaline-based molecular scaffolds as deep blue fluorescence materials for organic light-emitting diodes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Dibenzo[ f , h ]furo[2,3- b ]quinoxaline-based molecular scaffolds as deep blue fluorescence materials for organic light-emitting diodes - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D1NJ04934H [pubs.rsc.org]
- 6. Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Item - Intercalator-Induced DNA Superstructure Formation: Doxorubicin and a Synthetic Quinoxaline Derivative - American Chemical Society - Figshare [acs.figshare.com]
- 8. Intercalator-Induced DNA Superstructure Formation: Doxorubicin and a Synthetic Quinoxaline Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and biological evaluation of novel benzo- and tetrahydrobenzo-[h]quinoline derivatives as potential DNA-intercalating antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Theoretical investigation using DFT of quinoxaline derivatives for electronic and photovoltaic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ias.ac.in [ias.ac.in]
- 14. journal.uctm.edu [journal.uctm.edu]
- 15. utoronto.scholaris.ca [utoronto.scholaris.ca]
The Crystal Structure of Dibenzo[f,h]quinoxaline: A Technical Guide for Advanced Materials and Pharmaceutical Research
Abstract
Dibenzo[f,h]quinoxaline, also known as 1,4-diazatriphenylene, is a rigid, planar N-heterocyclic polycyclic aromatic hydrocarbon that has emerged as a pivotal building block in materials science and medicinal chemistry. Its unique electronic properties and propensity for self-assembly make it a foundational scaffold for high-performance organic electronics, particularly in the development of deep blue emitters for Organic Light-Emitting Diodes (OLEDs) and efficient electron-transporting materials.[1][2] An in-depth understanding of its three-dimensional crystal structure is paramount for rationally designing next-generation materials and for controlling the solid-state properties of active pharmaceutical ingredients. This guide provides a comprehensive technical overview of the synthesis, crystallographic analysis, and structural features of the this compound core, offering field-proven insights for researchers, materials scientists, and drug development professionals. While detailed crystallographic data for the unsubstituted parent molecule is not widely available, this guide will leverage data from closely related, structurally analogous derivatives to provide a robust and insightful analysis.
Introduction to this compound
The fusion of a pyrazine ring with a phenanthrene skeleton endows this compound with a unique combination of characteristics. The nitrogen atoms introduce electron-accepting properties into the extended π-conjugated system, influencing its frontier molecular orbital (HOMO/LUMO) energy levels.[3] This electronic structure is highly favorable for electron transport, making its derivatives attractive candidates for n-type semiconductors in organic field-effect transistors (OFETs) and as non-fullerene acceptors in organic solar cells.[1] Furthermore, the rigid planarity of the molecule promotes strong intermolecular interactions, particularly π-π stacking, which dictates the molecular packing in the solid state and profoundly influences charge carrier mobility.[3] In the realm of OLEDs, the this compound scaffold is instrumental in creating materials that exhibit deep blue fluorescence, a critical and challenging area of display technology.[4]
Synthesis and Crystallization
The most prevalent and efficient route for synthesizing the this compound core is through the condensation reaction of an aryl-1,2-diamine with a 1,2-dicarbonyl compound.[2] For the parent molecule, this involves the reaction of phenanthrene-9,10-dione with ethylenediamine.
Synthetic Workflow
The synthesis is typically a one-pot reaction carried out in a suitable solvent like glacial acetic acid, which also acts as a catalyst.
Caption: Synthetic workflow for this compound.
Protocol for Single Crystal Growth
Obtaining high-quality single crystals is the most critical prerequisite for X-ray diffraction analysis. Slow evaporation, slow cooling, or vapor diffusion methods are commonly employed. The choice of solvent is crucial; solvents in which the compound is sparingly soluble at room temperature are ideal.
Step-by-Step Methodology:
-
Solvent Screening: Identify a suitable solvent or solvent system (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane). The ideal solvent will fully dissolve the compound when heated but show low solubility at room temperature.
-
Preparation of Saturated Solution: Dissolve the purified this compound powder in a minimal amount of the chosen solvent at an elevated temperature to create a saturated or near-saturated solution.
-
Filtration: While hot, filter the solution through a pre-warmed syringe filter (e.g., 0.22 µm PTFE) into a clean crystallizing dish or vial. This step removes any particulate impurities that could act as nucleation sites, leading to the formation of polycrystalline material.
-
Slow Evaporation: Cover the vial with a cap, pierced with a few small holes using a needle. This allows for slow evaporation of the solvent over several days to weeks at a constant temperature, promoting the growth of large, well-defined crystals.
-
Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula or forceps and gently wash them with a small amount of cold solvent to remove any surface impurities.
Core Principles of Crystal Structure Determination
Single-crystal X-ray diffraction (SCXRD) is the definitive technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid.[5] It provides unambiguous data on unit cell dimensions, bond lengths, bond angles, and intermolecular interactions.
Experimental Workflow for SCXRD
The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.
References
- 1. Phenanthro(9,10-b)thiophene | C16H10S | CID 164572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structure–property relationships in dicyanopyrazinoquinoxalines and their hydrogen-bonding-capable dihydropyrazinoquinoxalinedione derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dibenzo[f,h]furazano[3,4-b]quinoxalines: Synthesis by Intramolecular Cyclization through Direct Transition Metal-Free C–H Functionalization and Electrochemical, Photophysical, and Charge Mobility Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dibenzo[f,h]furo[2,3-b]quinoxaline-based molecular scaffolds as deep blue fluorescence materials for organic light-emitting diodes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
Electronic properties of Dibenzo[f,h]quinoxaline
An In-Depth Technical Guide to the Electronic Properties of Dibenzo[f,h]quinoxaline
Abstract
This compound, a polycyclic N-heteroaromatic compound, serves as a foundational building block for a new generation of organic electronic materials. Its rigid, planar structure and inherent electron-deficient nature, arising from the embedded pyrazine ring, provide a versatile platform for developing materials with tailored optoelectronic properties. This guide offers a comprehensive exploration of the core electronic characteristics of the this compound scaffold. We will delve into its fundamental electronic structure, detail field-proven experimental protocols for its characterization, discuss computational insights, and survey its application in high-performance organic electronic devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs). This document is intended for researchers, materials scientists, and drug development professionals seeking to leverage the unique properties of this potent molecular core.
The this compound Core: A Privileged Scaffold
This compound, also known as 1,4-diazatriphenylene, belongs to the broader class of N-heteroacenes. The strategic incorporation of two nitrogen atoms into the polycyclic aromatic hydrocarbon (PAH) backbone of phenanthrene fundamentally alters its electronic landscape.[1][2] This is not merely an isosteric replacement of C-H units but a critical design choice with profound consequences.
The primary influence of the nitrogen atoms stems from their higher electronegativity compared to carbon. This imparts several key features:
-
Increased Electron Affinity : The nitrogen atoms withdraw electron density from the π-system, resulting in a significantly lowered Lowest Unoccupied Molecular Orbital (LUMO) energy level.[3] This enhances the material's ability to accept and transport electrons, making it a promising candidate for n-type semiconductors.[4]
-
Enhanced Oxidative Stability : The lowered Highest Occupied Molecular Orbital (HOMO) energy level makes the molecule more resistant to oxidation compared to its all-carbon analogues.[4] This is a crucial attribute for ensuring the long-term operational stability of organic electronic devices.
-
Tunable Frontier Orbitals : The position and number of nitrogen atoms provide a powerful tool for tuning the frontier molecular orbital energies (HOMO and LUMO), which governs the material's bandgap, charge injection/extraction properties, and optical absorption/emission characteristics.[5]
These intrinsic properties make the this compound core an attractive and electronically tunable platform for creating advanced organic emitters and semiconductors.[2][6]
Figure 1: Molecular Structure of this compound.
Characterizing the Electronic Landscape: Methodologies & Insights
A multi-faceted approach combining electrochemical analysis, optical spectroscopy, and computational modeling is essential for a thorough understanding of the electronic properties of this compound derivatives.
Electrochemical Characterization via Cyclic Voltammetry (CV)
Cyclic Voltammetry is the cornerstone technique for probing the frontier molecular orbital energy levels (HOMO and LUMO) of organic semiconductors.[7][8] By measuring the oxidation and reduction potentials of a compound, we can directly calculate these critical energy levels, which dictate charge injection and transport in a device.
Causality Behind the Protocol: The choice of solvent, electrolyte, and reference electrode is critical for obtaining reproducible and accurate data. A non-aqueous, polar solvent like dichloromethane or acetonitrile is used to dissolve the organic compound. A supporting electrolyte, typically tetrabutylammonium hexafluorophosphate (TBAPF₆), is required to ensure conductivity in the solution but is chosen for its wide electrochemical window, preventing it from interfering with the measurement of the analyte. The three-electrode system (working, reference, and counter) allows for precise control and measurement of the potential at which redox events occur.[7] The system is calibrated against the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple, a widely accepted internal standard, to ensure data can be compared across different experimental setups.[9]
Field-Proven Protocol: Determination of HOMO/LUMO Levels
-
Preparation of Solution:
-
Prepare a 0.1 M solution of the supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) in an anhydrous, deoxygenated solvent (e.g., dichloromethane).
-
Dissolve the this compound derivative in this electrolyte solution to a final concentration of approximately 1-5 mM.[1]
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter (auxiliary) electrode, and an Ag/AgCl or saturated calomel reference electrode (SCE).[7]
-
Fill the cell with the analyte solution.
-
-
Deoxygenation:
-
Purge the solution with an inert gas (e.g., high-purity argon or nitrogen) for at least 10-15 minutes prior to the experiment. Maintain an inert atmosphere over the solution during the measurement. This step is crucial as dissolved oxygen can be electrochemically active and produce spurious peaks.
-
-
Cyclic Voltammetry Measurement:
-
Internal Referencing:
-
After recording the analyte's voltammogram, add a small amount of ferrocene to the solution and record a new voltammogram.
-
Determine the half-wave potential of the Fc/Fc⁺ couple, E₁/₂(Fc/Fc⁺).
-
-
Data Analysis & Calculation:
-
From the voltammogram, determine the onset potential of the first oxidation (Eox, onset) and the first reduction (Ered, onset).
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas, referencing against the ferrocene standard (assuming the absolute energy level of Fc/Fc⁺ is -4.8 eV below vacuum):[11]
-
EHOMO (eV) = - [Eox, onset - E₁/₂(Fc/Fc⁺) + 4.8]
-
ELUMO (eV) = - [Ered, onset - E₁/₂(Fc/Fc⁺) + 4.8]
-
-
The electrochemical bandgap (Egelec) is the difference between these two levels: Egelec = ELUMO - EHOMO .
-
Optical Properties via UV-Vis and Photoluminescence Spectroscopy
UV-Vis absorption spectroscopy reveals the electronic transitions within the molecule, while photoluminescence (PL) spectroscopy characterizes its emissive properties. Together, they provide the optical bandgap and insights into the material's potential for light-emitting or photovoltaic applications.
Causality Behind the Protocol: Measurements are performed on both dilute solutions and solid-state thin films. Solution-based measurements reveal the intrinsic properties of isolated molecules.[12] In contrast, thin-film measurements are more representative of the material's behavior in a device, as intermolecular interactions (e.g., π-π stacking) in the solid state can significantly alter the absorption and emission spectra.[13] The optical bandgap (Egopt) is determined from the onset of the absorption edge in the UV-Vis spectrum, which corresponds to the energy required for the HOMO-LUMO transition.[1]
Field-Proven Protocol: Determination of Optical Bandgap
-
Sample Preparation (Solution):
-
Sample Preparation (Thin Film):
-
UV-Vis Measurement:
-
Use a dual-beam spectrophotometer.
-
Record a baseline spectrum using a cuvette containing only the solvent (for solutions) or a bare quartz substrate (for films).[16] This corrects for any absorption from the solvent or substrate.
-
Place the sample in the beam path and record the absorption spectrum over a relevant wavelength range (e.g., 250-800 nm).
-
-
Photoluminescence (PL) Measurement:
-
Using a spectrofluorometer, excite the sample at a wavelength corresponding to a major absorption peak identified from the UV-Vis spectrum.
-
Record the emission spectrum.
-
-
Data Analysis & Calculation:
-
Identify the absorption edge (λonset) from the low-energy side of the UV-Vis absorption spectrum.
-
Calculate the optical bandgap using the formula: Egopt (eV) = 1240 / λonset (nm) .
-
Figure 2: Workflow for Characterizing this compound-based Materials.
Tuning Electronic Properties: A Molecular Engineering Approach
The true power of the this compound scaffold lies in its tunability. Strategic chemical modifications allow for precise control over its electronic properties to meet the demands of specific applications.
-
Substituent Effects : Attaching electron-donating or electron-withdrawing groups to the core structure can raise or lower the HOMO and LUMO levels, respectively. For instance, halogenation of the core is an effective strategy to optimize photoelectric properties for organic solar cells.[17][18]
-
Extended Conjugation : Fusing additional aromatic rings to the this compound core extends the π-conjugation, which typically leads to a red-shift in absorption and a smaller bandgap.[1]
-
Steric Hindrance : Introducing bulky substituents, such as isopropylphenyl groups, can disrupt intermolecular packing.[19] This can be advantageous in OLEDs by suppressing aggregation-caused quenching, leading to improved fluorescence efficiency in the solid state.[19]
Data Summary: Electronic Properties of Representative Derivatives
The following table summarizes key electronic data for a series of dibenzo[f,h]furazano[3,4-b]quinoxalines, showcasing the impact of different substituents on their properties.
| Compound ID | Substituent(s) | HOMO (eV) [Film] | LUMO (eV) [Film] | Egopt (eV) [Film] | Hole Mobility (μh) (cm² V⁻¹ s⁻¹) | Reference |
| 7a | -H | -5.69 | -3.07 | 2.62 | 1.3 x 10⁻⁴ | [1] |
| 7b | 4-Me | -5.58 | -3.00 | 2.58 | 0.8 x 10⁻⁴ | [1] |
| 7d | 4-OMe | -5.46 | -2.93 | 2.53 | 1.4 x 10⁻⁴ | [1] |
| 7e | 4-F | -5.73 | -3.09 | 2.64 | 1.5 x 10⁻⁴ | [1] |
| 7f | 4-Cl | -5.76 | -3.11 | 2.65 | 1.1 x 10⁻⁴ | [1] |
| 7h | 3,4,5-(OMe)₃ | -5.31 | -2.85 | 2.46 | 1.0 x 10⁻⁴ | [1] |
Data sourced from Verbitskiy et al., ACS Omega (2020).[1]
Applications in Organic Electronics
The well-defined and tunable electronic properties of this compound derivatives make them highly suitable for a range of organic electronic devices.
-
Organic Light-Emitting Diodes (OLEDs) : Their high photoluminescence quantum yields and tunable emission colors make them excellent candidates for deep blue emitters, a critical component for full-color displays and solid-state lighting.[19][20] The deep HOMO levels also make them suitable as hole-transport or host materials.
-
Organic Solar Cells (OSCs) : The strong electron-accepting nature of the core allows these materials to be used as non-fullerene acceptors in bulk-heterojunction solar cells.[6][11] By tuning the energy levels to align with a suitable donor material, efficient charge separation and collection can be achieved, leading to high power conversion efficiencies.[17][18]
-
Organic Field-Effect Transistors (OFETs) : While many derivatives exhibit good hole mobility in the range of 10⁻⁴ cm² V⁻¹ s⁻¹, the inherent electron-deficient character of the core makes it a prime target for developing high-performance n-type semiconductors for complementary logic circuits.[1][20]
Figure 3: Energy level diagram for an organic solar cell using a this compound derivative as the acceptor.
Conclusion
The this compound core represents a remarkably robust and versatile platform for the design of next-generation organic electronic materials. Its intrinsic electronic properties, born from the strategic placement of nitrogen atoms within a rigid polycyclic framework, provide a foundation for materials with high electron affinity, excellent stability, and tunable energy levels. Through the judicious application of molecular engineering principles and guided by precise characterization techniques, derivatives of this compound will continue to drive innovation in OLEDs, OSCs, and OFETs, paving the way for more efficient and stable organic electronic devices.
References
- 1. Dibenzo[f,h]furazano[3,4-b]quinoxalines: Synthesis by Intramolecular Cyclization through Direct Transition Metal-Free C–H Functionalization and Electrochemical, Photophysical, and Charge Mobility Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Dibenzo[f,h]thieno[3,4-b] quinoxaline-based small molecules for efficient bulk-heterojunction solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]
- 8. Energy level measurement for organic semiconductors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. static.igem.org [static.igem.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ossila.com [ossila.com]
- 13. Frontiers | Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer [frontiersin.org]
- 14. youtube.com [youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. engineering.purdue.edu [engineering.purdue.edu]
- 17. Halogenated Dibenzo[ f , h ]quinoxaline Units Constructed 2D‐Conjugated Guest Acceptors for 19% Efficiency Organic Solar Cells (Journal Article) | OSTI.GOV [osti.gov]
- 18. researchgate.net [researchgate.net]
- 19. Dibenzo[f,h]furo[2,3-b]quinoxaline-based molecular scaffolds as deep blue fluorescence materials for organic light-emitting diodes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
Photophysical properties of Dibenzo[f,h]quinoxaline derivatives
An In-Depth Technical Guide to the Photophysical Properties of Dibenzo[f,h]quinoxaline Derivatives
Foreword: From Core Structure to Functional Material
As a Senior Application Scientist, my focus extends beyond mere data points to the underlying narrative of a molecule's behavior. This compound and its derivatives represent a fascinating class of polycyclic heteroaromatic compounds. Their rigid, planar structure and inherent electron-deficient nature make them a robust scaffold for developing advanced functional materials.[1][2] The true potential of this molecular core, however, is only unlocked through a deep understanding and precise manipulation of its photophysical properties.
This guide is structured to provide researchers, chemists, and material scientists with a comprehensive understanding of these properties. We will move from the fundamental electronic nature of the core scaffold to the practical methodologies used to characterize and tune its light-matter interactions. The objective is not just to present data, but to illuminate the causal relationships between chemical structure and photophysical function, empowering you to design the next generation of materials for applications ranging from organic electronics to advanced sensing.
The this compound Scaffold: An Electronic Overview
The this compound core, also known as 1,4-diazatriphenylene, is an extended π-conjugated system. The presence of two nitrogen atoms in the central quinoxaline ring imparts a distinct electron-deficient character. This fundamental property governs its electrochemical and photophysical behavior, making it an excellent electron acceptor or a component in bipolar host materials.[3] Understanding this electronic foundation is critical, as it dictates how the molecule will respond to structural modifications.
To visualize the key areas for functionalization, consider the core structure:
Caption: Core structure of this compound with potential substitution sites.
Modifications at the peripheral benzo rings or fusion of additional heterocyclic rings are the primary strategies for tuning the molecule's properties.
Modulating Photophysical Properties: A Game of Push and Pull
The journey from a simple scaffold to a high-performance material is one of precise structural tuning. The electronic transitions of the this compound core can be systematically modified to control its absorption and emission characteristics.
Annulation and Extended Conjugation
Fusing additional rings onto the core scaffold is a powerful method to alter the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.
-
Furo[2,3-b]quinoxaline Derivatives: The fusion of a furan ring to create dibenzo[f,h]furo[2,3-b]quinoxaline (diBFQ) has been shown to produce highly efficient deep blue fluorescent materials.[4][5] The unsubstituted diBFQ scaffold exhibits strong emission in the 424–445 nm range with impressive photoluminescence quantum yields (PLQYs) of approximately 70%.[5] This approach effectively modulates the energy gap to achieve the desired emission color.
-
Furazano[3,4-b]quinoxaline Derivatives: Introducing a furazan ring results in dibenzo[f,h]furazano[3,4-b]quinoxalines. These derivatives have been investigated for their electrochemical properties and potential use as hole-transport materials in devices like organic and perovskite solar cells, demonstrating how annulation can tune charge transport characteristics in addition to optical properties.[1][6]
Substituent Effects
Attaching electron-donating or electron-withdrawing groups to the periphery of the scaffold directly influences the intramolecular charge transfer (ICT) character of the excited state.
-
Electron-Donating Groups: Introducing donor units like isopropylphenyl groups can enhance fluorescence efficiency by suppressing molecular aggregation, a common cause of quenching in the solid state.[5] For example, a disubstituted derivative of diBFQ showed an improved PLQY of 79.1%.[5]
-
Intramolecular Charge Transfer (ICT): The combination of the electron-deficient this compound core with strong electron-donating groups can create molecules with significant ICT character. This is a key strategy for red-shifting emissions and developing materials for applications like thermally activated delayed fluorescence (TADF), where a small energy gap between the singlet and triplet excited states is crucial.[7]
Characterizing the Photophysical Landscape: Key Parameters and Protocols
A robust characterization of any new derivative is paramount. This involves a suite of spectroscopic and electrochemical techniques that, when used together, provide a complete picture of the molecule's behavior. The following diagram illustrates a typical workflow.
Caption: A standard experimental workflow for comprehensive photophysical analysis.
UV-Visible Absorption and Fluorescence Spectroscopy
These two techniques provide the most fundamental information about the electronic transitions of a molecule.
-
UV-Vis Absorption: Measures the wavelengths of light a molecule absorbs to transition from the ground state (S₀) to an excited singlet state (S₁, S₂, etc.).
-
Fluorescence Emission: Measures the wavelengths of light emitted as the molecule relaxes from the lowest excited singlet state (S₁) back to the ground state (S₀).
The energy difference between the absorption and emission maxima is the Stokes Shift , which provides insight into the structural relaxation in the excited state.
-
Solvent Selection: Choose a spectroscopic-grade solvent in which the compound is fully soluble and that does not absorb or fluoresce in the region of interest (e.g., dichloromethane, THF, toluene).[1][8]
-
Stock Solution Preparation: Accurately prepare a concentrated stock solution (e.g., 1 mM) of the this compound derivative.
-
Working Solution Preparation: Prepare a dilute working solution (typically 1 x 10⁻⁵ to 1 x 10⁻⁶ M) by diluting the stock solution.[1][9] The absorbance of this solution should ideally be below 0.1 at the absorption maximum to avoid inner-filter effects in fluorescence measurements.
-
UV-Vis Measurement:
-
Use a dual-beam spectrophotometer.
-
Record a baseline spectrum with a cuvette containing only the pure solvent.
-
Record the absorption spectrum of the sample solution over the desired range (e.g., 250-800 nm).
-
-
Fluorescence Measurement:
-
Use a spectrofluorometer.
-
Set the excitation wavelength to the absorption maximum (λ_abs) determined from the UV-Vis spectrum.
-
Scan the emission monochromator to record the fluorescence spectrum. It is crucial to record over a range that captures the entire emission profile.
-
Record an emission spectrum of the pure solvent blank to check for background signals.
-
Photoluminescence Quantum Yield (PLQY)
PLQY (Φ_F) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. It is one of the most critical parameters for materials used in OLEDs and fluorescent probes.
This protocol is self-validating by relying on a well-characterized reference standard.
-
Standard Selection: Choose a reference standard with a known PLQY and whose absorption/emission range overlaps with the sample. Common standards include quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) or 9,10-diphenylanthracene in cyclohexane (Φ_F = 0.95).
-
Absorbance Matching: Prepare a series of dilute solutions of both the sample and the reference standard. Adjust their concentrations so that their absorbances at the excitation wavelength are low and closely matched (ideally < 0.1).
-
Fluorescence Spectra Acquisition:
-
Record the fluorescence spectrum for each solution of the sample and the standard.
-
Ensure the excitation wavelength is the same for both the sample and the standard.
-
-
Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.
-
PLQY Calculation: Calculate the PLQY of the sample (Φ_s) using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)
Where:
-
Φ is the PLQY
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Subscripts 's' and 'r' denote the sample and reference, respectively.
-
Electrochemical Characterization: Cyclic Voltammetry (CV)
While not a direct photophysical technique, CV is indispensable for estimating the HOMO and LUMO energy levels of a molecule.[1] These energies determine the ease of oxidation and reduction and are critical for designing materials for electronic devices. The HOMO-LUMO gap derived from CV can be correlated with the optical bandgap obtained from the onset of the absorption spectrum.[1]
Computational Modeling: A Predictive Lens
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational tools for predicting and rationalizing the photophysical properties of molecules.[10][11]
-
DFT (Ground State): Used to optimize the molecular geometry and calculate the energies of the HOMO and LUMO. This helps predict electrochemical behavior and the nature of the primary electronic transitions.
-
TD-DFT (Excited States): Used to simulate UV-Vis absorption spectra and predict the energies of excited states. This allows for the assignment of experimental absorption bands to specific electronic transitions (e.g., π-π* or n-π*).[10][12]
These computational methods allow for the high-throughput screening of potential derivatives before committing to challenging syntheses, accelerating the materials discovery process.
Summary of Photophysical Data and Applications
The versatility of the this compound scaffold is evident in the diverse properties and applications of its derivatives.
| Derivative Family | λ_abs (nm) | λ_em (nm) | PLQY (%) | Key Features & Applications | Reference |
| Dibenzo[f,h]furo[2,3-b]quinoxaline (diBFQ) | ~380-400 | 424 - 445 | ~70 | Deep blue emission, high fluorescence efficiency. Application: OLED emitters. | [5] |
| dP-diBFQ (Substituted diBFQ) | N/A | ~445 | 79.1 | Suppressed aggregation, improved efficiency. Application: High-efficiency blue OLEDs. | [5] |
| Dibenzo[f,h]furazano[3,4-b]quinoxalines | ~350-450 | N/A | N/A | Tunable HOMO/LUMO levels. Application: Hole-transport materials. | [1] |
Concluding Remarks and Future Outlook
This compound derivatives constitute a privileged scaffold in materials science. The ability to precisely tune their photophysical properties through rational chemical design—be it through annulation or substitution—has led to significant advances, particularly in the field of organic light-emitting diodes.[7][13] The strong foundation of their electron-deficient core, combined with a deep understanding of structure-property relationships, provides a clear roadmap for future innovation.
The next frontiers will likely involve the development of derivatives with advanced functionalities, such as thermally activated delayed fluorescence (TADF) for 100% internal quantum efficiency in OLEDs, aggregation-induced emission (AIE) for solid-state lighting and sensing,[8] and applications in photodynamic therapy or photocatalysis. The continued synergy between synthetic chemistry, detailed photophysical characterization, and predictive computational modeling will be the driving force behind unlocking the full potential of this remarkable molecular architecture.
References
- 1. Dibenzo[f,h]furazano[3,4-b]quinoxalines: Synthesis by Intramolecular Cyclization through Direct Transition Metal-Free C–H Functionalization and Electrochemical, Photophysical, and Charge Mobility Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dibenzo[f,h]furo[2,3-b]quinoxaline-based molecular scaffolds as deep blue fluorescence materials for organic light-emitting diodes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Dibenzo[ f,h]furazano[3,4- b]quinoxalines: Synthesis by Intramolecular Cyclization through Direct Transition Metal-Free C-H Functionalization and Electrochemical, Photophysical, and Charge Mobility Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ias.ac.in [ias.ac.in]
- 12. Theoretical investigation using DFT of quinoxaline derivatives for electronic and photovoltaic effects-光电查 [oe1.com]
- 13. nbinno.com [nbinno.com]
Dibenzo[f,h]quinoxaline based molecular scaffolds
An In-Depth Technical Guide to Dibenzo[f,h]quinoxaline Based Molecular Scaffolds
Authored by Gemini, Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and material scientists engaged in the fields of organic electronics, chemical sensing, and drug development. We will delve into the synthesis, fundamental properties, and cutting-edge applications of the this compound (DBQ) core, a privileged heterocyclic scaffold. The narrative is structured to provide not just procedural knowledge but also the underlying scientific rationale, empowering professionals to innovate from a position of deep understanding.
The this compound Core: A Foundation for Functional Materials
This compound, also known as 1,4-diazatriphenylene, is a polycyclic aromatic hydrocarbon containing a pyrazine ring fused between two benzene rings in a phenanthrene-like arrangement.[1] This rigid, planar, and electron-deficient architecture is the cornerstone of its utility. The extended π-conjugated system endows DBQ derivatives with remarkable photophysical and electrochemical properties, making them a focal point in the development of functional organic materials.[1][2] The inherent electron-accepting nature of the quinoxaline moiety allows for the strategic design of molecules with tailored electronic characteristics, from high-mobility semiconductors to potent pharmacological agents.[3][4][5] This guide will explore the journey from molecular design and synthesis to the integration of these scaffolds into advanced applications.
Synthesis and Functionalization: Crafting the Core Scaffold
The synthetic accessibility of the DBQ core is crucial for its widespread application. While classical methods involving the condensation of 9,10-phenanthrenedione with ortho-diamines are foundational, modern chemistry has unlocked more sophisticated and versatile routes.[3] A particularly powerful strategy is the transition metal-free intramolecular C-H functionalization, which allows for the creation of asymmetrically substituted DBQ derivatives with high precision and efficiency.[2][6]
Logical Workflow: Modern Synthesis of Asymmetric DBQs
The causality behind this modern approach lies in building a precursor molecule where a subsequent intramolecular cyclization is poised to occur. This avoids harsh conditions and the limitations of symmetrical starting materials. The process typically involves preparing a substituted[1][6][7]oxadiazolo[3,4-b]pyrazine intermediate, which then undergoes an intramolecular oxidative cyclodehydrogenation to form the final, rigid DBQ structure.[2] This method provides a direct pathway to a family of nitrogen-rich polycyclic compounds with significant potential in organic electronics.[2]
References
- 1. Dibenzo[f,h]furazano[3,4-b]quinoxalines: Synthesis by Intramolecular Cyclization through Direct Transition Metal-Free C–H Functionalization and Electrochemical, Photophysical, and Charge Mobility Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Quinoxaline derivatives as attractive electron-transporting materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dibenzo[ f,h]furazano[3,4- b]quinoxalines: Synthesis by Intramolecular Cyclization through Direct Transition Metal-Free C-H Functionalization and Electrochemical, Photophysical, and Charge Mobility Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Dibenzo[f,h]quinoxalines
Introduction: The Significance of the Dibenzo[f,h]quinoxaline Scaffold
The this compound core, a polycyclic heteroaromatic system, represents a class of compounds with significant interest in materials science and drug development. This rigid, planar structure, an extension of the simpler quinoxaline system, creates an extended π-conjugated system that imparts unique electrochemical and photophysical properties.[1] These characteristics make this compound derivatives prime candidates for use as organic semiconductors, hole-transporting materials in organic light-emitting diodes (OLEDs) and perovskite solar cells, and as fluorescent probes.[1][2][3] Their structural similarity to other biologically active polycyclic systems also positions them as scaffolds of interest in medicinal chemistry.
This guide provides a comprehensive overview of the synthetic strategies employed to construct the this compound ring system. We will explore the foundational classical methods, delve into modern catalytic and multi-step approaches for creating complex derivatives, and provide detailed, field-proven protocols for key transformations. The focus will be on the causality behind experimental choices, ensuring that researchers can not only replicate these methods but also adapt them for novel applications.
I. Classical Synthesis: The Condensation Cornerstone
The most traditional and direct route to the this compound core is the acid-catalyzed condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. This method is robust and relies on the formation of two imine bonds followed by cyclization and dehydration. For the this compound scaffold, this translates to two primary pathways.
Pathway A: Condensation of 9,10-Phenanthrenequinone with a 1,2-Diamine. Pathway B: Condensation of 9,10-Phenanthrenediamine with a 1,2-Dicarbonyl (e.g., glyoxal, biacetyl).
Pathway A is more common due to the commercial availability and stability of 9,10-phenanthrenequinone. The reaction of 9,10-phenanthrenequinone with various diamines is a well-established method for producing polycyclic quinoxaline derivatives.[4] For example, the synthesis of tribenzo[a,c,i]phenazine-10,15-dione is achieved through the reaction of 2,3-diamino-1,4-naphthoquinone with phenanthrene-9,10-dione in acetic acid, demonstrating the feasibility of this core reaction.[4]
The mechanism involves the initial nucleophilic attack of one amino group on a carbonyl carbon, followed by dehydration to form an imine. A subsequent intramolecular cyclization and a second dehydration step yield the final aromatic system. Acetic acid is a common solvent and catalyst, as it facilitates both the protonation of the carbonyl groups, increasing their electrophilicity, and the dehydration steps.
Visualizing the Classical Condensation Mechanism
Caption: Mechanism of classical acid-catalyzed condensation.
Experimental Protocol 1: Synthesis of this compound via Classical Condensation (Analogous Method)
This protocol is based on the well-established condensation reaction between o-diamines and o-quinones.[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 9,10-phenanthrenequinone (1.0 mmol) in glacial acetic acid (20 mL).
-
Reagent Addition: To the stirred solution, add ethylenediamine (1.0 mmol) dropwise.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Isolation: After completion, allow the mixture to cool to room temperature. The product will often precipitate from the solution.
-
Purification: Collect the precipitate by vacuum filtration. Wash the solid sequentially with water and a small amount of cold ethanol to remove residual acetic acid and unreacted starting materials.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
II. Modern Synthetic Approaches: Precision and Complexity
While classical methods are effective for the parent scaffold, the synthesis of asymmetrically substituted or more complex derivatives requires modern synthetic strategies. These methods offer greater control over regioselectivity and allow for the introduction of diverse functional groups, which is critical for tuning the material properties or biological activity of the final compound.
A. Multi-step Synthesis via Cross-Coupling and C-H Functionalization
A powerful contemporary strategy involves building a precursor molecule through palladium-catalyzed cross-coupling reactions (like Suzuki coupling), followed by an intramolecular cyclization to form the final this compound ring system. This approach has been successfully employed for the synthesis of unsymmetrically substituted dibenzo[f,h]furazano[3,4-b]quinoxalines.[1] The key advantage is the ability to precisely install various aryl groups before the final ring-forming step.
The general workflow involves:
-
Precursor Synthesis: A Suzuki cross-coupling reaction between an arylboronic acid and a suitable halo-aromatic pyrazine derivative. The choice of palladium catalyst and ligands is crucial for achieving high yields.[1]
-
Intramolecular Cyclization: An acid-catalyzed intramolecular C-H functionalization (cyclodehydrogenation) reaction forms a dihydro-dibenzoquinoxaline intermediate.
-
Oxidative Aromatization: The dihydro intermediate is oxidized to the fully aromatic this compound derivative using an oxidizing agent like potassium ferricyanide (K₃[Fe(CN)₆]).[5]
Visualizing the Multi-step Synthetic Workflow
Caption: Workflow for modern multi-step synthesis.
Experimental Protocol 2: Synthesis of Dibenzo[f,h]furazano[3,4-b]quinoxaline (7a)[1]
This protocol details the final two steps of the synthesis, starting from the biphenyl precursor.
Part A: Intramolecular Cyclization
-
Reaction Setup: To a solution of 5-([1,1′-biphenyl]-2-yl)-[2][5][6]oxadiazolo[3,4-b]pyrazine (precursor 5a, 1.0 mmol) in trifluoroacetic acid (CF₃COOH, 5 mL), add trifluoromethanesulfonic acid (CF₃SO₃H, 0.5 mL).
-
Reaction Conditions: Stir the reaction mixture at 80 °C for 24 hours.
-
Workup and Isolation: After cooling, pour the reaction mixture into a stirred mixture of ice water and dichloromethane (CH₂Cl₂). Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product, 9,13-dihydrodibenzo[f,h][2][5][6]oxadiazolo[3,4-b]quinoxaline (intermediate 6a), by column chromatography on silica gel.
Part B: Oxidative Aromatization
-
Reaction Setup: Dissolve the purified dihydro-intermediate 6a (1.0 mmol) in an alcohol solution (e.g., ethanol).
-
Reagent Addition: Add a solution of potassium ferricyanide (K₃[Fe(CN)₆]) and sodium hydroxide (NaOH) in water.
-
Reaction Conditions: Stir the biphasic mixture vigorously at room temperature for 24 hours.
-
Workup and Isolation: Extract the product with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Characterization: The final product, Dibenzo[f,h][2][5][6]oxadiazolo[3,4-b]quinoxaline (7a), is obtained as a red powder. (Yield: 73%, mp 281 °C).[1]
B. Direct C-H Arylation Strategies
An emerging and highly efficient field in organic synthesis is the direct functionalization of C-H bonds. For this compound synthesis, this could involve a ruthenium-catalyzed stepwise C-H arylation of a simpler precursor like 2-phenylpyridine, followed by a reductive cyclodehydrogenation to form the fused polycyclic system.[7] This approach is atom-economical as it avoids the need for pre-functionalized starting materials (e.g., halo-aromatics or organometallics). While still a developing area for this specific scaffold, C-H activation represents the frontier of efficient and sustainable synthesis.[8][9]
Data Summary: Comparison of Synthetic Conditions
The following table summarizes conditions for key steps in the synthesis of this compound derivatives, highlighting the diversity of modern methods.
| Reaction Type | Key Reagents | Catalyst | Solvent | Temp. | Time | Yield (%) | Reference |
| Suzuki Coupling | 5-(2-Bromophenyl)-[2][5][6]oxadiazolo[3,4-b]pyrazine, Phenylboronic acid | Pd(PPh₃)₄ | 1,4-Dioxane | - | - | 82 | [1] |
| Intramolecular Cyclization | 5-([1,1′-biphenyl]-2-yl)-[2][5][6]oxadiazolo[3,4-b]pyrazine | CF₃COOH, CF₃SO₃H | CF₃COOH | 80 °C | 24 h | 95 | [1] |
| Oxidative Aromatization | Dihydro-intermediate | K₃[Fe(CN)₆], NaOH | Ethanol/Water | RT | 24 h | 69-96 | [5] |
| Classical Condensation | 9,10-Phenanthrenequinone, Diamine | Acetic Acid | Acetic Acid | Reflux | 2-4 h | High | [4] |
III. Characterization
Thorough characterization is essential to confirm the successful synthesis of the target this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. For Dibenzo[f,h][2][5][6]oxadiazolo[3,4-b]quinoxaline (7a), the ¹H NMR spectrum shows characteristic signals in the aromatic region (δ 7.52-8.31 ppm), and the ¹³C NMR shows signals consistent with the fused aromatic core (δ 124.2-152.0 ppm).[1]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
-
Melting Point (mp): A sharp melting point is an indicator of purity.
-
Elemental Analysis: Confirms the percentage composition of C, H, and N in the final product.
-
Electrochemical and Photophysical Analysis: For materials science applications, techniques like Cyclic Voltammetry (CV) are used to determine HOMO/LUMO energy levels, while UV-vis and fluorescence spectroscopy are used to characterize the photophysical properties.[5]
Conclusion and Future Outlook
The synthesis of dibenzo[f,h]quinoxalines has evolved from robust, classical condensation reactions to highly precise, modern multi-step strategies. The classical approach remains valuable for accessing the parent scaffold and simple derivatives. However, for creating functional materials and complex molecules, methods involving transition-metal-catalyzed cross-couplings and C-H functionalization are indispensable. These advanced techniques provide unparalleled control over the final structure, enabling the fine-tuning of electronic and physical properties.
Future research will likely focus on developing more direct and sustainable methods, such as one-pot catalytic C-H activation/annulation cascades, to construct this valuable heterocyclic core. The continued development of novel this compound derivatives promises to yield new advancements in organic electronics, photovoltaics, and medicinal chemistry.
References
- 1. Dibenzo[f,h]furazano[3,4-b]quinoxalines: Synthesis by Intramolecular Cyclization through Direct Transition Metal-Free C–H Functionalization and Electrochemical, Photophysical, and Charge Mobility Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dibenzo[ f,h]furazano[3,4- b]quinoxalines: Synthesis by Intramolecular Cyclization through Direct Transition Metal-Free C-H Functionalization and Electrochemical, Photophysical, and Charge Mobility Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dibenzo[f,h]furo[2,3-b]quinoxaline-based molecular scaffolds as deep blue fluorescence materials for organic light-emitting diodes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. A Survey of Synthetic Routes and Antitumor Activities for Benzo[g]quinoxaline-5,10-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Dibenzo[f,h]quinoxaline in organic light-emitting diodes (OLEDs)
An In-Depth Guide to the Application of Dibenzo[f,h]quinoxaline in High-Performance Organic Light-Emitting Diodes (OLEDs)
Authored by: Gemini, Senior Application Scientist
Introduction: The Rise of this compound in OLED Technology
The relentless pursuit of next-generation displays and solid-state lighting has placed immense pressure on the development of novel organic materials with superior performance, stability, and color purity. Within this highly competitive landscape, this compound (DBQ) has emerged as a uniquely versatile and powerful molecular scaffold.[1][2] Its rigid, planar, and electron-deficient heterocyclic aromatic structure provides a robust foundation for building a diverse array of functional materials for Organic Light-Emitting Diodes (OLEDs).[3]
Initially recognized for its excellent thermal and chemical stability, the DBQ core is now a cornerstone in the design of materials spanning the entire OLED device architecture. Its derivatives have been successfully deployed as highly efficient deep-blue and red-orange emitters, stable host materials for phosphorescent and thermally activated delayed fluorescence (TADF) dopants, and effective electron-transporting layers (ETLs).[1][4][5][6] This guide provides a comprehensive overview of the molecular design principles, synthesis protocols, and device fabrication and characterization methodologies for leveraging DBQ-based materials in cutting-edge OLED research and development.
Part 1: Molecular Design Principles and Causality
The efficacy of the DBQ core is not accidental; it stems from fundamental electronic and structural properties that can be rationally tuned. Understanding these principles is critical to designing novel materials for targeted applications.
The this compound Core Structure
Caption: Core molecular structure of this compound.
-
Inherent Electron Deficiency: The two nitrogen atoms in the quinoxaline moiety render the core electron-deficient. This is a crucial property for materials intended for use as electron transporters or as the acceptor unit in TADF emitters.
-
High Rigidity and Planarity: The fused aromatic ring system imparts significant structural rigidity. This planarity enhances π-orbital overlap, which is beneficial for charge transport, while the overall rigidity contributes to a high glass transition temperature (Tg), leading to morphologically stable thin films essential for device longevity.[7]
-
Tunable Energy Levels: The true power of the DBQ scaffold lies in its synthetic accessibility. By strategically attaching electron-donating or electron-withdrawing groups at various positions, one can precisely tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[1][2] This allows for the rational design of materials with specific band gaps for color tuning or for optimizing energy level alignment with adjacent layers in an OLED stack to improve charge injection.[7]
Designing for Thermally Activated Delayed Fluorescence (TADF)
DBQ derivatives are particularly prominent in the field of TADF emitters, which offer a pathway to 100% internal quantum efficiency without relying on expensive noble metals like iridium or platinum. The key is to design a molecule with a very small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST).[1][8]
The standard approach involves a donor-acceptor (D-A) architecture, where the DBQ core serves as the rigid acceptor.
-
Spatial Separation of HOMO and LUMO: By attaching strong electron-donating groups (e.g., acridine, phenoxazine) to the DBQ acceptor, the HOMO becomes localized on the donor and the LUMO on the acceptor.[7][9]
-
Minimizing ΔEST: This spatial separation of the frontier molecular orbitals minimizes their exchange energy, directly leading to a small ΔEST.[9] A small ΔEST allows for efficient reverse intersystem crossing (RISC) from the non-emissive triplet state back to the emissive singlet state via thermal energy, converting otherwise wasted triplet excitons into light.[1][10]
Caption: Energy diagram illustrating the Thermally Activated Delayed Fluorescence (TADF) mechanism.
Part 2: Synthesis and Purification Protocols
The performance of an OLED is critically dependent on the purity of the materials used. Trace impurities can act as exciton quenching sites or charge traps, severely degrading device efficiency and lifetime.
Protocol 2.1: General Synthesis of a DBQ Derivative
A common method for synthesizing the DBQ core is the condensation reaction between an appropriate o-diamine and an α-diketone.[11]
Example: Synthesis of a generic 2,3-disubstituted this compound
-
Reactant Preparation: Dissolve 1,10-phenanthroline-5,6-dione (1.0 eq) and a substituted 1,2-phenylenediamine (1.1 eq) in glacial acetic acid or ethanol.
-
Reaction: Reflux the mixture for 4-12 hours under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of solution. Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the collected solid sequentially with water, ethanol, and then hexane to remove residual acid and unreacted starting materials.
-
Initial Drying: Dry the crude product in a vacuum oven at 60-80 °C overnight.
Protocol 2.2: Purification by Temperature-Gradient Sublimation
For OLED-grade purity (>99.9%), temperature-gradient sublimation is the gold standard. This process separates materials based on their different sublimation temperatures under high vacuum.
-
Apparatus Setup: Place the crude, dried DBQ derivative into a sublimation tube. Assemble the full sublimation apparatus, ensuring all joints are properly sealed.
-
Vacuum: Evacuate the system to a high vacuum (typically < 10⁻⁵ Torr).
-
Heating Profile: Slowly heat the source zone of the sublimation tube to a temperature just below the material's decomposition point but sufficient for sublimation (e.g., 250-350 °C, material dependent). A temperature gradient is maintained along the tube.
-
Collection: The purified material will sublime and then deposit on a cooler region of the tube, while less volatile impurities remain in the source zone and more volatile impurities are pumped away. The process may take 24-72 hours.
-
Harvesting: Carefully cool the system to room temperature and break the vacuum. Scrape the crystalline, purified product from the collection zone inside a nitrogen-filled glovebox to prevent atmospheric contamination.
-
Purity Verification: Confirm the purity of the sublimed material using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and thermal analysis (TGA/DSC).[7][12]
Part 3: Device Fabrication and Characterization
The following protocols outline the fabrication of a standard multilayer OLED using vacuum thermal evaporation, a common technique for producing high-performance devices.
Experimental Workflow Overview
Caption: General experimental workflow from substrate preparation to device testing.
Protocol 3.1: OLED Fabrication via Vacuum Thermal Evaporation
This protocol describes the fabrication of an OLED where a DBQ derivative is used as a dopant emitter in a host material.
-
Substrate Preparation (Causality: Critical for Charge Injection):
-
Begin with pre-patterned Indium Tin Oxide (ITO)-coated glass substrates.
-
Sequentially sonicate the substrates in a cleaning sequence (e.g., detergent, deionized water, acetone, isopropanol) for 15 minutes each. A pristine ITO surface is essential for uniform hole injection and preventing short circuits.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Immediately treat the ITO surface with UV-Ozone or Oxygen Plasma for 5-10 minutes to increase its work function and improve adhesion of the organic layers.
-
-
Organic and Metal Layer Deposition (High Vacuum < 5x10⁻⁶ Torr):
-
Load the cleaned substrates into a high-vacuum thermal evaporation chamber.
-
Load the organic materials (including the DBQ derivative) and metals into separate thermal evaporation sources (e.g., quartz or tungsten boats).
-
Deposit the layers sequentially onto the substrate. The architecture below is a common example for a TADF device.[7][13]
-
Hole Injection Layer (HIL): Deposit 10 nm of MoO₃ at a rate of 0.1 Å/s.
-
Hole Transport Layer (HTL): Deposit 40 nm of NPB at a rate of 1.5 Å/s.
-
Electron Blocking Layer (EBL): Deposit 10 nm of TCTA at a rate of 1.0 Å/s.
-
Emissive Layer (EML): Co-deposit the DBQ-TADF emitter (dopant) and a host material (e.g., mCBP). A typical doping concentration is 5-20 wt%. The total layer thickness is typically 30 nm, with deposition rates of ~1.0 Å/s for the host and a proportionally lower rate for the dopant.
-
Hole Blocking/Electron Transport Layer (HBL/ETL): Deposit 40 nm of TmPYPB at a rate of 1.0 Å/s.
-
Electron Injection Layer (EIL): Deposit 1 nm of Lithium Fluoride (LiF) at a slow rate of 0.1 Å/s.
-
Cathode: Deposit 100 nm of Aluminum (Al) at a rate of >5 Å/s through a shadow mask to define the active device area (e.g., 0.1 cm²).[7]
-
-
-
Encapsulation:
-
Without breaking vacuum, or in an inert glovebox environment, encapsulate the device by affixing a glass lid using UV-curable epoxy. This protects the reactive organic materials and cathode from oxygen and moisture, which are primary causes of device degradation.
-
Protocol 3.2: Device Characterization
-
Electrical and Optical Measurements:
-
Place the encapsulated device in a measurement probe station.
-
Using a source measure unit (e.g., Keithley 2400) and a calibrated photodiode or spectroradiometer, apply a forward voltage bias and measure the resulting current density (J) and luminance (L). This provides the J-V-L characteristics.
-
-
Efficiency Calculation:
-
The External Quantum Efficiency (EQE), which represents the ratio of photons emitted to electrons injected, is calculated from the luminance, current density, and emission spectrum.
-
-
Color Coordinates:
-
The emission spectrum is used to calculate the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates (x, y), which precisely define the emitted color.
-
Part 4: Data Summary and Performance
Derivatives of this compound have enabled the fabrication of highly efficient OLEDs across the visible spectrum. The table below summarizes the performance of select, state-of-the-art devices reported in the literature.
| DBQ Derivative Name/Type | Role in OLED | Max EQE (%) | Emission Color | CIE (x, y) | Reference |
| dP-diBFQ | Dopant Emitter | 2.63% | Pure Blue | (0.154, 0.102) | [14] |
| 2DMAC–BP (Dibenzo[a,c]phenazine core) | TADF Emitter | 22.0% | Orange-Red | (0.55, 0.45) | [7] |
| 3,6,11-triAC-BPQ | TADF Emitter | >20% (Implied) | Orange-Red | Not Specified | [4] |
| Ir(MDQ)₂(acac) | Phosphorescent Emitter | Not Specified | Red | Not Specified | [5] |
OLED Device Architecture Example
Caption: A typical multilayer OLED device stack incorporating a DBQ-based material.
Conclusion and Future Outlook
This compound and its derivatives have unequivocally proven their value as a versatile class of materials for high-performance OLEDs. Their robust structure, combined with synthetically tunable electronic properties, allows for the rational design of emitters, hosts, and transport materials that address key challenges in the field, particularly in achieving stable and efficient deep-blue and red emission.[1][6][14] Future research will likely focus on developing even more rigid and complex DBQ-based structures to further enhance thermal stability and suppress non-radiative decay pathways, pushing the efficiency and operational lifetime of OLED devices to new frontiers.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Dibenzo[f,h]furazano[3,4-b]quinoxalines: Synthesis by Intramolecular Cyclization through Direct Transition Metal-Free C–H Functionalization and Electrochemical, Photophysical, and Charge Mobility Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thermally activated delayed fluorescence materials: innovative design and advanced application in biomedicine, catalysis and electronics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quinoxaline-based thermally activated delayed fluorescence emitters for highly efficient organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 13. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dibenzo[f,h]furo[2,3-b]quinoxaline-based molecular scaffolds as deep blue fluorescence materials for organic light-emitting diodes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Introduction: The Dibenzo[f,h]quinoxaline Core as a Premier Materials Scaffold
An Application Guide to Dibenzo[f,h]quinoxaline in Materials Science
This compound, a polycyclic heteroaromatic compound, has emerged as a cornerstone in the design of advanced organic functional materials.[1][2] Its molecular architecture, consisting of a pyrazine ring fused between two phenanthrene-like fragments, imparts a unique and highly desirable set of electronic and physical properties. The defining characteristic of the quinoxaline moiety is its inherent electron-deficient nature, a consequence of the two nitrogen atoms in the pyrazine ring.[3][4] This electron deficiency, combined with a rigid and planar structure, makes this compound an exceptionally versatile building block for tuning the optoelectronic properties of organic materials.[5][6]
This guide provides an in-depth exploration of the applications of this compound derivatives in materials science, focusing on their role in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). We will delve into the rationale behind its use in each application, present detailed experimental protocols, and summarize key performance data, offering researchers and developers a comprehensive resource for leveraging this powerful molecular scaffold.
Caption: Molecular structure of the this compound core.
Application in Organic Light-Emitting Diodes (OLEDs)
The quest for stable, efficient, and color-pure deep blue emitters has been a significant challenge in OLED technology. This compound derivatives have proven to be a breakthrough in this area, serving as a robust platform for creating high-performance fluorescent materials.[6][7]
Causality and Experimental Rationale
The electron-accepting nature of the this compound core is the primary reason for its success in OLED emitters. By strategically attaching electron-donating groups to this core, a strong intramolecular charge transfer (ICT) character can be established. This design principle allows for precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. A key outcome of this tuning is the ability to create materials with a wide energy gap, which is essential for achieving deep blue emission.[7][8]
Furthermore, the rigidity of the fused ring system minimizes non-radiative decay pathways, leading to high photoluminescence quantum yields (PLQYs). Introducing sterically demanding substituents, such as isopropylphenyl groups, can effectively suppress molecular aggregation in the solid state.[7] This is a critical consideration, as aggregation often leads to undesirable red-shifting of the emission and a decrease in efficiency, a phenomenon known as aggregation-caused quenching (ACQ).[7]
Performance Data of this compound-Based Emitters
The following table summarizes the performance of representative this compound derivatives as blue emitters in OLEDs.
| Compound ID | Emission Peak (nm) | PLQY (%) | CIE Coordinates (x, y) | Max. EQE (%) | Reference |
| diBFQ | 445 | ~70 | Not Reported | Not Reported | [7] |
| FPPhen | 424 | ~70 | Not Reported | Not Reported | [7] |
| dP-diBFQ | 445 (in solution) | 79.1 | (0.154, 0.102) | 2.28 | [7] |
Note: diBFQ and FPPhen are derivatives where a furan ring is fused to the this compound scaffold. dP-diBFQ is a substituted version of diBFQ.
Protocol 1: Synthesis of a this compound Derivative
This protocol outlines a general synthesis for a this compound derivative, adapted from literature procedures involving the condensation of a diamine with a dicarbonyl compound.[9][10]
Objective: To synthesize 2,3-diphenyl-dibenzo[f,h]quinoxaline.
Materials:
-
9,10-Phenanthrenediamine
-
Benzil (1,2-diphenylethane-1,2-dione)
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate solution (saturated)
-
Deionized Water
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Stirring plate with heating
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 mmol of 9,10-phenanthrenediamine and 1.0 mmol of benzil in 30 mL of glacial acetic acid.
-
Condensation Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 118 °C) with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.
-
Precipitation and Filtration: Slowly pour the reaction mixture into 100 mL of ice-cold deionized water with stirring. The product will precipitate out of the solution. Collect the solid product by vacuum filtration.
-
Neutralization: Wash the collected solid with a saturated sodium bicarbonate solution until the effervescence ceases, followed by several washes with deionized water to remove any remaining acid and salts.
-
Purification (Self-Validation): The crude product is purified by recrystallization from a suitable solvent like ethanol or a toluene/ethanol mixture. The purity of the final product should be verified by measuring its melting point and comparing it to the literature value. Further characterization via ¹H NMR and Mass Spectrometry is required to confirm the structure. A sharp melting point and clean NMR spectrum validate the success of the synthesis.
OLED Fabrication Workflow
Caption: General workflow for the fabrication of a multilayer OLED device.
Application in Organic Photovoltaics (OPVs)
The development of non-fullerene acceptors (NFAs) has revolutionized the field of OPVs. This compound has recently been integrated into the design of highly efficient NFAs, particularly in ternary blend organic solar cells.[11][12][13]
Causality and Experimental Rationale
In OPVs, the this compound unit functions as an electron-deficient core within a larger Y-series small-molecule acceptor (Y-SMA).[11] Its role is to facilitate efficient charge separation and transport. A recent breakthrough involves the systematic halogenation (e.g., chlorination, bromination) of the this compound core.[12][13]
Why Halogenation?
-
Energy Level Tuning: Halogen atoms are electron-withdrawing, which lowers both the HOMO and LUMO energy levels of the acceptor molecule. This allows for fine-tuning of the energy level alignment between the donor polymer (e.g., PM6) and the acceptor, which is critical for minimizing voltage loss and maximizing the open-circuit voltage (Voc).[13]
-
Optimized Morphology: Halogenation can influence the molecular packing and crystallinity of the acceptor. For instance, chlorinated derivatives have been shown to have higher absorption coefficients and promote the formation of a more uniform, fibrillary network morphology in the active layer blend.[11][12] This optimized morphology enhances charge generation, transport, and extraction, ultimately boosting the power conversion efficiency (PCE).[13]
The strategic use of a halogenated this compound-based guest acceptor in a PM6:L8-BO host system has led to devices with a remarkable PCE of 19.0%.[11][12][13]
Performance Data of this compound-Based Acceptors in Ternary OSCs
| Guest Acceptor ID | Host System | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| H-QTP-4F | PM6:L8-BO | 18.23 | 0.860 | 27.56 | 76.8 | [13] |
| Cl-QTP-4F | PM6:L8-BO | 19.0 | 0.865 | 27.95 | 78.5 | [11][12][13] |
| Br-QTP-4F | PM6:L8-BO | 18.39 | 0.858 | 27.68 | 77.5 | [13] |
| I-QTP-4F | PM6:L8-BO | 17.62 | 0.851 | 27.43 | 75.6 | [13] |
Energy Level Alignment in High-Efficiency Ternary OPVs
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dibenzo[f,h]furazano[3,4-b]quinoxalines: Synthesis by Intramolecular Cyclization through Direct Transition Metal-Free C–H Functionalization and Electrochemical, Photophysical, and Charge Mobility Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoxaline derivatives as attractive electron-transporting materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Dibenzo[f,h]furo[2,3-b]quinoxaline-based molecular scaffolds as deep blue fluorescence materials for organic light-emitting diodes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Halogenated this compound Units Constructed 2D-Conjugated Guest Acceptors for 19% Efficiency Organic Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Halogenated Dibenzo[ f , h ]quinoxaline Units Constructed 2D‐Conjugated Guest Acceptors for 19% Efficiency Organic Solar Cells (Journal Article) | OSTI.GOV [osti.gov]
- 13. researchgate.net [researchgate.net]
Dibenzo[f,h]quinoxaline: A Versatile Building Block for High-Performance Organic Semiconductors
Application Note & Protocols
Introduction: The Rise of Dibenzo[f,h]quinoxaline in Organic Electronics
The field of organic electronics, which leverages carbon-based materials in electronic devices, has witnessed exponential growth, promising revolutionary technologies from flexible displays to wearable sensors and low-cost solar cells.[1] At the heart of this revolution lies the molecular design of organic semiconductors, which dictates the performance and stability of these devices. This compound, a polycyclic heteroaromatic compound, has emerged as a privileged scaffold in the design of advanced organic semiconductors.[2][3] Its rigid, planar structure and inherent electron-deficient nature provide an exceptional platform for developing materials with tunable electronic properties, high charge carrier mobility, and excellent thermal stability.
This comprehensive guide delves into the synthesis, properties, and applications of this compound-based materials in organic electronics. We will provide detailed, field-proven protocols for the synthesis of key derivatives and their integration into organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). This document is intended for researchers, scientists, and professionals in materials science and drug development seeking to harness the potential of this versatile molecular building block.
Core Concepts: Why this compound Excels
The utility of this compound as a building block for organic semiconductors stems from a unique combination of structural and electronic characteristics:
-
Rigid and Planar Backbone: The fused aromatic ring system imparts significant rigidity and planarity to the molecule. This structural feature promotes strong intermolecular π-π stacking in the solid state, which is crucial for efficient charge transport between molecules. This is a fundamental prerequisite for achieving high charge carrier mobility in OFETs and efficient charge injection/extraction in OLEDs and OSCs.
-
Electron-Deficient Nature: The presence of two nitrogen atoms in the quinoxaline core renders the molecule electron-deficient. This inherent property makes this compound derivatives excellent electron acceptors or electron-transporting materials.[4] By strategically coupling this electron-deficient core with electron-donating moieties, researchers can create donor-acceptor (D-A) type materials with tailored intramolecular charge transfer (ICT) characteristics, which are vital for tuning the emission color in OLEDs and optimizing the energy levels for efficient charge separation in OSCs.[4]
-
Tunable Optoelectronic Properties: The this compound core offers multiple sites for chemical functionalization. This allows for the fine-tuning of its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[5] For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the band gap and absorption/emission spectra of the resulting material. Halogenation of the this compound core has been shown to be an effective strategy to optimize the photoelectric properties for improved power-conversion efficiencies in organic solar cells.[6]
-
High Thermal and Morphological Stability: The robust aromatic structure of this compound derivatives often translates to high thermal stability, a critical requirement for long-lasting organic electronic devices. Furthermore, their rigid nature can lead to the formation of stable, well-ordered thin films, which is essential for reproducible device performance.
Synthesis of this compound Derivatives: A Step-by-Step Protocol
The synthesis of functionalized this compound derivatives is a key step in harnessing their potential. One effective method is the intramolecular cyclization of precursor molecules. The following protocol details the synthesis of unsymmetrically substituted dibenzo[f,h]furazano[3,4-b]quinoxalines, a class of derivatives showing promise as hole-transport materials.[2][7]
Protocol 1: Synthesis of an Unsymmetrically Substituted Dibenzo[f,h]furazano[3,4-b]quinoxaline
This protocol is adapted from the work of Kvashnin et al. and involves a two-step process: a Suzuki coupling to create the biphenyl precursor, followed by an intramolecular cyclodehydrogenation.[2]
Step 1: Synthesis of 5-([1,1'-biphenyl]-2-yl)-[2][6][8]oxadiazolo[3,4-b]pyrazine Precursor via Suzuki Coupling
Materials:
-
5-(2-bromophenyl)-[2][6][8]oxadiazolo[3,4-b]pyrazine (1.0 mmol, 277 mg)
-
Corresponding arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (10 mol %, 115 mg)
-
Potassium phosphate (K₃PO₄) (2.5 mmol, 530 mg)
-
1,4-Dioxane (15 mL)
-
Ethyl acetate
-
Water
-
Argon atmosphere
Procedure:
-
In a round-bottom flask, combine 5-(2-bromophenyl)-[2][6][8]oxadiazolo[3,4-b]pyrazine, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Add 1,4-dioxane to the flask.
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Reflux the mixture for 15 hours under an argon atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and add 10 mL of water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of CH₂Cl₂ and hexane as the eluent.
Step 2: Intramolecular Cyclization to Dibenzo[f,h]furazano[3,4-b]quinoxaline
Materials:
-
5-([1,1'-biphenyl]-2-yl)-[2][6][8]oxadiazolo[3,4-b]pyrazine derivative from Step 1 (0.5 mmol)
-
Trifluoroacetic acid (CF₃COOH) (3 mL)
-
DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)
-
Toluene
Procedure:
-
Dissolve the biphenyl precursor in trifluoroacetic acid.
-
Stir the resulting mixture for 3 hours at room temperature. A precipitate should form.
-
Add DDQ (0.5 mmol) to the reaction mixture.
-
Reflux the mixture in toluene for 12 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final dibenzo[f,h]furazano[3,4-b]quinoxaline derivative.
Characterization:
The synthesized compounds should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm their structure and purity. The Supporting Information of the cited paper by Kvashnin et al. provides detailed spectral data for a range of derivatives.[2]
Applications in Organic Electronic Devices: Protocols and Performance
The versatility of the this compound scaffold allows for its incorporation into a variety of organic electronic devices. The following sections provide detailed protocols for the fabrication of OLEDs, OFETs, and OSCs using this compound-based materials.
Application 1: Organic Light-Emitting Diodes (OLEDs)
This compound derivatives, particularly those functionalized to exhibit specific emission properties, are excellent candidates for the emissive layer in OLEDs.[5] Their high thermal stability and ability to form uniform thin films contribute to the fabrication of efficient and stable devices. Dibenzo[f,h]furo[2,3-b]quinoxaline-based molecular scaffolds have been shown to be promising materials for deep blue fluorescence in OLEDs.[9]
Protocol 2: Fabrication of a this compound-Based OLED by Thermal Evaporation
This protocol describes the fabrication of a multilayer OLED using a this compound derivative as the emissive material.
Device Structure: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode
Materials and Equipment:
-
Patterned Indium Tin Oxide (ITO)-coated glass substrates
-
Hole Injection Material (e.g., N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine, NPB)
-
Hole Transport Material (e.g., 4,4',4''-tris(carbazol-9-yl)triphenylamine, TCTA)
-
This compound-based emissive material
-
Electron Transport Material (e.g., 2,2',2''-(1,3,5-benzinetriyl)-tris(1-phenyl-1-H-benzimidazole), TPBi)
-
Electron Injection Material (e.g., Lithium Fluoride, LiF)
-
Aluminum (Al) for cathode
-
High-vacuum thermal evaporation system (< 5 x 10⁻⁶ Torr)
-
Substrate cleaning station (ultrasonic bath, deionized water, acetone, isopropanol)
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas and then treat them with UV-ozone for 10 minutes to improve the work function of the ITO.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.
-
Sequentially deposit the organic layers by thermal evaporation at a base pressure of less than 5 x 10⁻⁶ Torr. The deposition rates should be carefully controlled:
-
HIL (e.g., NPB, 40 nm) at a rate of 1-2 Å/s.
-
HTL (e.g., TCTA, 10 nm) at a rate of 1-2 Å/s.
-
EML (this compound derivative, 20 nm) at a rate of 1 Å/s.
-
ETL (e.g., TPBi, 30 nm) at a rate of 1-2 Å/s.
-
EIL (e.g., LiF, 1 nm) at a rate of 0.1-0.2 Å/s.
-
-
-
Cathode Deposition:
-
Without breaking the vacuum, deposit the aluminum cathode (100 nm) at a rate of 5-10 Å/s.
-
-
Encapsulation:
-
Encapsulate the completed device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.
-
Performance Data for a Representative this compound-based OLED:
| Derivative | Dopant Concentration | EQE (%) | Current Efficiency (cd/A) | CIE Coordinates (x, y) | Reference |
| dP-diBFQ | 2 wt% | 2.28 | - | (0.154, 0.102) | [9] |
| dP-diBFQ | 4 wt% | 2.63 | 4.7 | - | [9] |
Application 2: Organic Field-Effect Transistors (OFETs)
The propensity of this compound derivatives to form well-ordered thin films with good intermolecular electronic coupling makes them suitable for use as the active semiconductor layer in OFETs.[10] Depending on the molecular design, both p-type (hole-transporting) and n-type (electron-transporting) behavior can be achieved.
Protocol 3: Fabrication of a this compound-Based OFET
This protocol describes the fabrication of a bottom-gate, top-contact OFET using a solution-processable this compound-based polymer.[10]
Device Structure: Si/SiO₂ / Semiconductor / Source-Drain Electrodes
Materials and Equipment:
-
Heavily n-doped Si wafers with a 300 nm thermally grown SiO₂ layer (gate dielectric)
-
This compound-based semiconductor polymer (e.g., PQ1) dissolved in a suitable solvent (e.g., chloroform, 10 mg/mL)[10]
-
Octadecyltrichlorosilane (OTS) for self-assembled monolayer (SAM) treatment
-
Gold (Au) for source and drain electrodes
-
Spin-coater
-
Thermal evaporator
-
Probe station and semiconductor parameter analyzer
Procedure:
-
Substrate Preparation:
-
Clean the Si/SiO₂ substrates by sonication in acetone and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen stream and treat them with oxygen plasma for 5 minutes to create a hydrophilic surface.
-
Immediately immerse the substrates in a 10 mM solution of OTS in toluene for 30 minutes to form a hydrophobic SAM layer. This treatment improves the ordering of the semiconductor film.
-
Rinse the substrates with fresh toluene and dry them.
-
-
Semiconductor Deposition:
-
Spin-coat the this compound polymer solution onto the OTS-treated substrates at 3000 rpm for 60 seconds.
-
-
Annealing:
-
Anneal the films at 120 °C for 30 minutes in a nitrogen-filled glovebox to remove residual solvent and improve film morphology.
-
-
Electrode Deposition:
-
Deposit the gold source and drain electrodes (50 nm) through a shadow mask by thermal evaporation. The channel length and width are defined by the mask.
-
-
Characterization:
-
Measure the electrical characteristics of the OFETs using a probe station and semiconductor parameter analyzer in a nitrogen atmosphere.
-
Performance Data for a Representative this compound-Based OFET:
| Polymer | Mobility (cm²/Vs) | On/Off Ratio | Threshold Voltage (V) | Reference |
| PQ1 | up to 0.12 | > 10⁵ | - | [4][10] |
Application 3: Organic Solar Cells (OSCs)
In OSCs, this compound derivatives can function as either electron acceptors or as part of the donor polymer backbone.[11] Their tunable energy levels are key to achieving efficient photoinduced charge transfer and high open-circuit voltages. Halogenated this compound derivatives have been successfully employed as guest acceptors in ternary organic solar cells, achieving high efficiencies.[6]
Protocol 4: Fabrication of a this compound-Based Organic Solar Cell
This protocol describes the fabrication of a conventional bulk heterojunction (BHJ) organic solar cell.
Device Structure: ITO / HTL / Active Layer (Donor:Acceptor) / ETL / Cathode
Materials and Equipment:
-
Patterned ITO-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) as the HTL
-
Donor Polymer (e.g., PM6)
-
Acceptor: Halogenated this compound derivative (e.g., Cl-QTP-4F)[6]
-
Electron Transport Layer material (e.g., PFN-Br)
-
Cathode materials (e.g., LiF/Al)
-
Spin-coater
-
Thermal evaporator
-
Solar simulator
-
External Quantum Efficiency (EQE) measurement system
Procedure:
-
Substrate and HTL Preparation:
-
Clean the ITO substrates as described in the OLED protocol.
-
Spin-coat a filtered PEDOT:PSS solution onto the ITO substrates at 4000 rpm for 40 seconds.
-
Anneal the substrates at 150 °C for 15 minutes in air.
-
-
Active Layer Deposition:
-
Prepare a blend solution of the donor polymer and the this compound acceptor in a suitable solvent (e.g., chloroform with a small amount of a processing additive like 1-chloronaphthalene). The donor:acceptor ratio needs to be optimized (e.g., 1:1.2 by weight).
-
Spin-coat the active layer blend onto the PEDOT:PSS layer in a nitrogen-filled glovebox. The spin speed and time should be optimized to achieve the desired film thickness (typically around 100 nm).
-
Anneal the active layer at an optimized temperature (e.g., 100 °C) for a specific duration to control the morphology of the bulk heterojunction.
-
-
ETL and Cathode Deposition:
-
Spin-coat the ETL (e.g., PFN-Br) from a solution in methanol.
-
Transfer the substrates to a thermal evaporator and deposit the LiF (1 nm) and Al (100 nm) cathode without breaking the vacuum.
-
-
Characterization:
-
Measure the current density-voltage (J-V) characteristics of the solar cells under simulated AM 1.5G illumination (100 mW/cm²).
-
Measure the external quantum efficiency (EQE) to determine the spectral response of the device.
-
Performance Data for a Representative this compound-Based OSC:
| Donor | Acceptor | Power Conversion Efficiency (%) | Open-Circuit Voltage (V) | Short-Circuit Current (mA/cm²) | Fill Factor (%) | Reference |
| PM6 | L8-BO:Cl-QTP-4F (Ternary) | 19.0 | - | - | - | [6] |
Conclusion and Future Outlook
This compound has firmly established itself as a cornerstone for the development of next-generation organic semiconductors. Its inherent electronic and structural advantages, coupled with its synthetic versatility, have enabled the creation of materials with exceptional performance in a range of organic electronic devices. The protocols outlined in this application note provide a practical foundation for researchers to explore the potential of this remarkable building block.
Future research in this area will likely focus on the development of novel synthetic methodologies to access even more complex and functionalized this compound derivatives. The exploration of non-fullerene acceptors based on this scaffold for organic solar cells and the design of new thermally activated delayed fluorescence (TADF) emitters for highly efficient OLEDs are particularly promising avenues. As our understanding of the structure-property relationships in these materials deepens, we can expect to see the emergence of even more efficient and stable organic electronic devices based on the this compound core, bringing the promise of flexible and low-cost electronics closer to reality.
References
- 1. mdpi.com [mdpi.com]
- 2. Dibenzo[f,h]furazano[3,4-b]quinoxalines: Synthesis by Intramolecular Cyclization through Direct Transition Metal-Free C–H Functionalization and Electrochemical, Photophysical, and Charge Mobility Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Dibenzo[f,h]furo[2,3-b]quinoxaline-based molecular scaffolds as deep blue fluorescence materials for organic light-emitting diodes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dibenzo[f,h]thieno[3,4-b] quinoxaline-based small molecules for efficient bulk-heterojunction solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dibenzo[f,h]quinoxaline as an Electron Transport Material
Introduction
Dibenzo[f,h]quinoxaline, a nitrogen-containing polycyclic aromatic hydrocarbon, has garnered significant attention as a versatile building block in the field of organic electronics.[1][2][3] Its inherent electron-deficient nature, stemming from the pyrazine ring fused to a phenanthrene backbone, makes it a prime candidate for an electron transport material (ETM).[2][3] Efficient electron transport is a critical factor in the performance of various organic optoelectronic devices, including Organic Light-Emitting Diodes (OLEDs), where it facilitates the recombination of electrons and holes in the emissive layer.[4][5] This document provides a comprehensive guide for researchers and scientists on the utilization of this compound and its derivatives as electron transport materials, covering their synthesis, characterization, and application in OLEDs. The protocols detailed herein are designed to be self-validating, with explanations for key experimental choices to ensure scientific integrity.
Physicochemical Properties of this compound
The fundamental properties of this compound are crucial for its function as an ETM. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₀N₂ | [6] |
| Molecular Weight | 230.27 g/mol | [6][7] |
| Melting Point | 180 °C | [7] |
| Appearance | Light yellow powder | [6] |
| Highest Occupied Molecular Orbital (HOMO) | -6.31 eV | [8] |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.83 eV | [8] |
| Electrochemical Band Gap | 3.48 eV | [8] |
| Thermal Decomposition Temperature (TGA, 5% weight loss) | > 232 °C (for derivatives) | [9] |
Synthesis and Purification
Derivatives of this compound can be synthesized through a condensation reaction between a substituted 9,10-phenanthrenedione and a substituted o-phenylenediamine.[10] The general synthetic route allows for the tuning of the material's electronic properties by introducing various functional groups.
A general synthesis procedure for a this compound derivative is as follows:
-
An oven-dried sealed tube is charged with 5,6-diaminopyrazine-2,3-dicarbonitrile, phenanthrene-9,10-dione, glacial acetic acid, and trifluoroacetic acid (TFA).[9]
-
The mixture is heated, and upon completion of the reaction, it is cooled and diluted with water.[11]
-
The resulting precipitate is filtered, washed, and dried.
-
Purification of the crude product is typically achieved through column chromatography or recrystallization to yield the desired this compound derivative with high purity.[9]
Characterization Protocols
Protocol 1: Electrochemical Characterization using Cyclic Voltammetry
Cyclic voltammetry (CV) is a fundamental technique used to determine the HOMO and LUMO energy levels of a material, which are critical for assessing its suitability as an ETM and for predicting the energy barriers for charge injection in a device.[8][12][13]
Materials and Equipment:
-
This compound derivative
-
Anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile)
-
Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate - TBAPF₆)
-
Three-electrode electrochemical cell (working electrode: glassy carbon or platinum; counter electrode: platinum wire; reference electrode: Ag/AgCl)
-
Potentiostat
-
Inert atmosphere glovebox
Procedure:
-
Prepare a solution of the this compound derivative (typically 1-5 mM) and the supporting electrolyte (0.1 M) in the chosen solvent inside a glovebox.
-
Assemble the three-electrode cell with the prepared solution.
-
Perform the CV measurement by scanning the potential towards negative values to determine the reduction potential (for LUMO) and towards positive values for the oxidation potential (for HOMO).[8]
-
Record the onset of the reduction and oxidation peaks from the voltammogram.[8]
-
The LUMO and HOMO energy levels can be estimated using the following equations, often referenced against a ferrocene/ferrocenium (Fc/Fc⁺) internal standard:[8]
-
E_LUMO = -[E_red(onset) - E_Fc/Fc⁺(onset) + 4.8] eV
-
E_HOMO = -[E_ox(onset) - E_Fc/Fc⁺(onset) + 4.8] eV
-
Causality behind Experimental Choices:
-
Inert Atmosphere: The use of a glovebox is crucial to prevent the interference of oxygen and moisture, which can react with the electrochemically generated species and distort the voltammogram.
-
Supporting Electrolyte: The electrolyte is necessary to ensure the conductivity of the solution and to minimize the iR drop.
-
Reference Electrode: A stable and well-defined reference electrode is essential for obtaining reproducible potential measurements.
Protocol 2: Thermal Stability Analysis using Thermogravimetric Analysis (TGA)
The thermal stability of an ETM is a critical parameter for device longevity, as OLEDs can generate heat during operation. TGA measures the change in mass of a sample as a function of temperature, indicating the temperature at which the material starts to decompose.[9][14]
Materials and Equipment:
-
This compound derivative powder
-
Thermogravimetric analyzer
-
Inert gas supply (e.g., nitrogen)
Procedure:
-
Place a small amount of the this compound derivative (typically 5-10 mg) into a TGA sample pan.
-
Place the pan in the TGA furnace.
-
Heat the sample under a continuous flow of nitrogen at a constant heating rate (e.g., 10 °C/min).
-
Record the weight loss of the sample as a function of temperature.
-
The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs.[9]
Causality behind Experimental Choices:
-
Inert Atmosphere: Heating in an inert atmosphere prevents oxidative degradation of the material, allowing for the determination of its intrinsic thermal stability.
-
Constant Heating Rate: A consistent heating rate ensures that the decomposition profile is reproducible and comparable across different measurements.
Device Fabrication and Testing
Protocol 3: Fabrication of a this compound-based OLED
This protocol describes the fabrication of a multilayer OLED using this compound as the electron transport layer via thermal evaporation.
Materials and Equipment:
-
Patterned Indium Tin Oxide (ITO)-coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., PEDOT:PSS)
-
Hole Transport Layer (HTL) material
-
Emissive Layer (EML) material (host and dopant)
-
This compound derivative (ETL)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Metal for cathode (e.g., Aluminum)
-
High-vacuum thermal evaporation system
-
Spin coater (for solution-processable layers)
-
Source meter and photodetector for device characterization
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat them with UV-ozone immediately before use to improve the work function of the ITO.
-
HIL Deposition: If using PEDOT:PSS, spin-coat the solution onto the ITO substrate and anneal.
-
Organic Layer Deposition: In a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr), sequentially deposit the following layers:
-
HTL
-
EML (co-evaporation of host and dopant)
-
This compound derivative as the ETL
-
EIL (e.g., a thin layer of LiF)
-
-
Cathode Deposition: Deposit the metal cathode (e.g., Al) on top of the organic stack without breaking the vacuum.
-
Encapsulation: Encapsulate the device in an inert atmosphere (e.g., a glovebox) to protect it from oxygen and moisture.
-
Device Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics of the fabricated OLED using a source meter and a photodetector. From this data, the external quantum efficiency (EQE), power efficiency, and current efficiency can be calculated.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. Quinoxaline derivatives as attractive electron-transporting materials. [qmro.qmul.ac.uk]
- 4. Electron Transport Materials: Synthesis, Properties and Device Performance [file.scirp.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Page loading... [guidechem.com]
- 7. This compound | 217-68-5 [b2b.sigmaaldrich.com]
- 8. Eco-friendly preparation and testing of electroactive quinoxalines - Arabian Journal of Chemistry [arabjchem.org]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. Dibenzo[f,h]furazano[3,4-b]quinoxalines: Synthesis by Intramolecular Cyclization through Direct Transition Metal-Free C–H Functionalization and Electrochemical, Photophysical, and Charge Mobility Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Dibenzo[f,h]quinoxaline Derivatives for High-Performance Deep Blue OLEDs
Introduction: The Quest for Stable and Efficient Deep Blue Emission
The advancement of next-generation display technologies, particularly for ultra-high-definition (UHD) applications adhering to standards like BT.2020, is critically dependent on the development of stable, efficient, and color-pure deep blue Organic Light-Emitting Diodes (OLEDs).[1] Achieving this trifecta has been a persistent challenge in materials science. Deep blue emitters require a wide energy gap, which often makes the materials prone to degradation, leading to short operational lifetimes. Furthermore, traditional fluorescent materials are limited by a theoretical maximum external quantum efficiency (EQE) of around 5% due to the harvesting of only singlet excitons.[2]
Dibenzo[f,h]quinoxaline (DBQ) and its derivatives have emerged as a highly promising class of materials to overcome these hurdles.[3] The rigid, fused aromatic structure of the DBQ core provides excellent thermal and chemical stability, a crucial prerequisite for long-lasting devices.[4][5] Its versatile molecular scaffold allows for strategic chemical modifications, enabling the fine-tuning of optoelectronic properties to achieve deep blue emission with high color purity and improved efficiency.[3][4] This guide provides a comprehensive overview of the molecular design principles, synthesis protocols, and device fabrication techniques for leveraging DBQ derivatives as elite deep blue emitters in OLEDs.
Molecular Design Principles for DBQ-based Emitters
The exceptional performance of DBQ derivatives stems from their highly tunable structure-property relationships. The core DBQ unit acts as a robust electron-accepting scaffold, which can be functionalized at various positions to control emission color, quantum efficiency, and charge transport characteristics.[6]
Causality Behind Design Choices:
-
Steric Hindrance for Efficiency: Attaching bulky side groups, such as isopropylphenyl, to the DBQ core is a key strategy to inhibit intermolecular π–π stacking.[7] This suppression of molecular aggregation in the solid state is critical for preventing the formation of low-energy excimers or aggregates, which would otherwise cause a red-shift in emission and a reduction in fluorescence efficiency.[7]
-
Heteroatom Incorporation for Color Purity: The strategic introduction of additional heteroatoms can significantly alter the frontier molecular orbital (HOMO/LUMO) energy levels. For instance, fusing a furan ring to create a dibenzo[f,h]furo[2,3-b]quinoxaline (diBFQ) scaffold, or adding nitrogen atoms to form a furo[2′,3′:5,6]pyrazino[2,3-f][4][5]phenanthroline (FPPhen) core, can localize the HOMO orbital over a smaller π-conjugated segment. This localization effectively widens the energy gap, resulting in a pronounced blue-shift of the emission wavelength, pushing it into the deep blue region.[7]
-
Donor-Acceptor (D-A) Tuning: While the DBQ core is an acceptor, attaching electron-donating units allows for the creation of molecules with intramolecular charge-transfer (ICT) characteristics. The strength and position of these donor groups can be varied to precisely control the emission energy. This D-A approach is fundamental in tuning materials for a wide range of colors, from deep blue to red.[5][8]
Caption: Key molecular design strategies for tuning DBQ derivatives.
Synthesis and Characterization Protocols
This section provides a representative protocol for the synthesis of a DBQ derivative and the subsequent characterization of its essential properties.
Protocol 2.1: Synthesis of Dibenzo[f,h]furo[2,3-b]quinoxaline (diBFQ)
This protocol outlines a common synthetic route involving the condensation of an o-diamine with a diketone, a robust and high-yielding reaction for forming the quinoxaline moiety.[5]
Materials:
-
1,10-Phenanthroline-5,6-dione
-
Benzofuran-2,3-diamine
-
Glacial Acetic Acid (as solvent and catalyst)
-
Ethanol
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 1,10-Phenanthroline-5,6-dione (1.0 eq) and Benzofuran-2,3-diamine (1.05 eq) in glacial acetic acid (100 mL).
-
Reflux: Heat the reaction mixture to reflux (approx. 120 °C) and maintain for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Precipitation and Filtration: After completion, cool the mixture to room temperature. A solid precipitate will form. Pour the mixture into a beaker of cold water (500 mL) to ensure complete precipitation.
-
Washing: Collect the crude product by vacuum filtration. Wash the solid sequentially with water, a small amount of cold ethanol, and finally hexane to remove residual acetic acid and organic impurities.
-
Purification: The crude product is often purified by recrystallization from a hot solvent like DMF or by temperature-gradient sublimation under high vacuum (<10⁻⁵ Torr). Sublimation is the preferred method for achieving the high purity (>99.5%) required for OLED device fabrication.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: Workflow for the synthesis and purification of a diBFQ derivative.
Protocol 2.2: Photophysical and Electrochemical Characterization
Objective: To determine the material's suitability as a deep blue emitter.
-
UV-Visible Absorption & Photoluminescence (PL):
-
Prepare a dilute solution (10⁻⁵ M) of the synthesized compound in a spectroscopic grade solvent (e.g., toluene or dichloromethane).
-
Measure the absorption spectrum to identify the absorption maxima (λ_abs).
-
Measure the PL spectrum by exciting at a wavelength corresponding to a major absorption peak. Record the emission maximum (λ_em) and the Full Width at Half Maximum (FWHM). A small FWHM (<30 nm) is desirable for high color purity.[1][9]
-
-
Photoluminescence Quantum Yield (PLQY):
-
Measure the absolute PLQY of the material in a doped film configuration (e.g., 10 wt% in a host matrix like mCBP) using an integrating sphere. A high PLQY (>80%) is essential for an efficient emitter.[1]
-
-
Cyclic Voltammetry (CV):
-
Perform CV on a thin film of the material deposited on a working electrode (e.g., platinum).
-
Use a standard three-electrode setup with a reference electrode (e.g., Ag/AgCl) and a counter electrode (e.g., platinum wire) in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).
-
Determine the onset oxidation (E_ox) and reduction (E_red) potentials.
-
Calculate the HOMO and LUMO energy levels using the empirical formulas:
-
HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]
-
-
These values are critical for designing the energy level structure of the OLED device.
-
Table 1: Representative Photophysical Properties of DBQ Derivatives
| Compound | Emission Peak (nm) | PLQY (%) | FWHM (nm) | CIE (x, y) | Reference |
| diBFQ | 445 | ~70 | - | - | [7] |
| FPPhen | 424 | ~70 | - | - | [7] |
| dP-diBFQ | 472-476 (in aggregate) | 79.1 | - | (0.154, 0.102) | [7] |
| Spiro-N-PAH | 448 | >80 | ~18 | (0.16, 0.054) | [1] |
OLED Device Fabrication and Evaluation
The ultimate test of a new emitter is its performance in a functional OLED device. This requires careful fabrication in a controlled high-vacuum environment.
Protocol 3.1: Multilayer OLED Fabrication by Thermal Evaporation
Device Structure: ITO / HIL / HTL / EML / ETL / EIL / Cathode
Materials:
-
Substrate: Patterned Indium Tin Oxide (ITO) coated glass
-
Hole Injection Layer (HIL): Molybdenum trioxide (MoO₃)
-
Hole Transport Layer (HTL): NPB (N,N′-Di(1-naphthyl)-N,N′-diphenyl-benzidine)
-
Emissive Layer (EML): mCBP (3,3-Di(9H-carbazol-9-yl)biphenyl) doped with the DBQ derivative (e.g., 20 wt%)
-
Electron Transport Layer (ETL): TmPYPB (1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene)
-
Electron Injection Layer (EIL): Lithium Fluoride (LiF)
-
Cathode: Aluminum (Al)
Procedure:
-
Substrate Cleaning: Clean the ITO substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat with UV-ozone for 15 minutes to improve the work function of the ITO.[10]
-
Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 2 × 10⁻⁴ Pa).[10]
-
Organic Layers: Deposit the organic layers sequentially by thermal evaporation. The deposition rate and thickness should be precisely controlled using quartz crystal monitors. Typical rates are 1-2 Å/s for host and transport layers and 0.1-0.2 Å/s for the dopant emitter.
-
MoO₃ (5 nm)
-
NPB (40 nm)
-
mCBP:DBQ derivative (20 nm)
-
TmPYPB (40 nm)
-
-
Cathode Deposition: Deposit the EIL (LiF, 1 nm) followed by the metal cathode (Al, 100 nm) without breaking the vacuum.
-
Encapsulation: Immediately encapsulate the completed devices in a nitrogen-filled glovebox using a UV-cured epoxy and a glass lid to prevent degradation from atmospheric moisture and oxygen.
Caption: Typical OLED device stack and corresponding energy level diagram.
Protocol 3.2: Device Performance Evaluation
-
Current Density-Voltage-Luminance (J-V-L): Use a source meter and a calibrated photodiode/spectrometer to measure the device characteristics. Determine the turn-on voltage (at 1 cd/m²).
-
Electroluminescence (EL) Spectrum: Measure the EL spectrum at a standard operating voltage (e.g., 5V). Calculate the CIE 1931 color coordinates. For deep blue, the target is typically CIEy < 0.08.[1]
-
Efficiency Calculation: From the J-V-L data, calculate the External Quantum Efficiency (EQE, %), Luminous Efficacy (lm/W), and Current Efficiency (cd/A).
-
Lifetime Measurement: Operate the device at a constant initial luminance (e.g., 100 cd/m²) and monitor the time it takes for the luminance to decay to 80% of its initial value (LT80).
Table 2: Performance of OLEDs with DBQ-type Emitters
| Emitter Type | Max EQE (%) | CIE (x, y) | Turn-on Voltage (V) | Reference |
| dP-diBFQ (Doped) | 2.63 | (0.154, 0.102) | - | [7] |
| Hole-Transport Material | 4.5 | (0.155, 0.051) | 4.5 | [2] |
| Spiro-N-PAH | 31 (with TADF sensitizer) | (0.16, 0.066) | - | [1] |
| TADF Emitter (26) | 10.3 | (0.16, 0.06) | - | [11] |
Conclusion and Outlook
This compound derivatives stand out as a premier class of materials for addressing the long-standing challenge of stable, efficient, deep blue emission in OLEDs. Their rigid core ensures high stability, while the versatility of synthetic modifications allows for precise control over photophysical properties. By employing strategies such as introducing steric hindrance and tuning frontier molecular orbitals through heteroatom substitution, researchers have successfully developed DBQ-based emitters that achieve high quantum yields and excellent color purity, pushing performance toward the demanding BT.2020 standard.[1]
Future research will likely focus on developing DBQ derivatives that can be utilized in Thermally Activated Delayed Fluorescence (TADF) or multi-resonance frameworks to harvest triplet excitons, pushing EQEs well beyond the limits of conventional fluorescence while maintaining the deep blue color coordinates and operational stability that this scaffold promises.
References
- 1. Highly efficient and stable deep-blue OLEDs based on narrowband emitters featuring an orthogonal spiro-configured indolo[3,2,1-de]acridine structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Quinoxaline derivatives as attractive electron-transporting materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dibenzo[f,h]furo[2,3-b]quinoxaline-based molecular scaffolds as deep blue fluorescence materials for organic light-emitting diodes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. The effect of molecular structure on the properties of quinoxaline-based molecules for OLED applications [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
Synthesis of Dibenzo[f,h]quinoxaline OLED Intermediates: An Application and Protocol Guide
Introduction: The Significance of Dibenzo[f,h]quinoxaline in Advanced OLEDs
This compound and its derivatives represent a pivotal class of nitrogen-containing polycyclic heteroaromatic compounds that have garnered significant attention in the field of organic electronics.[1] Their rigid, planar structure and inherent electron-deficient nature make them exceptional candidates for electron-transporting materials (ETMs) and host materials in Organic Light-Emitting Diodes (OLEDs). The this compound core provides a robust and electronically tunable platform for the development of high-performance deep blue emitters, a critical component for next-generation displays and lighting.[2]
Achieving stable, efficient, and pure deep blue emission has been a persistent challenge in OLED technology. Molecules derived from the this compound scaffold are at the forefront of overcoming these hurdles. By strategically modifying the core structure—introducing electron-donating or electron-withdrawing groups, and managing steric hindrance to prevent aggregation-induced quenching—researchers can fine-tune the material's photophysical properties, including emission color, photoluminescence quantum yield (PLQY), and ultimately, device efficiency and longevity.
This guide provides a comprehensive overview of the synthesis of this compound-based OLED intermediates. It is designed for researchers and scientists in materials science and drug development, offering not just step-by-step protocols but also the underlying scientific principles that govern these synthetic strategies.
Synthetic Pathways and Core Strategies
The construction of functionalized this compound derivatives typically follows a modular approach: first, the synthesis of the core heterocyclic system, followed by its functionalization through modern cross-coupling reactions.
Part 1: Synthesis of the this compound Core
The most direct and classical method for constructing the this compound scaffold is the condensation reaction between phenanthrene-9,10-dione and an appropriate ortho-diamine. This reaction forms the central pyrazine ring, fusing the phenanthrene and benzene units.
Protocol 1: Synthesis of this compound
This protocol describes the acid-catalyzed condensation to form the foundational this compound structure.
Materials:
-
Phenanthrene-9,10-dione (1.0 eq.)
-
1,2-Diaminobenzene (1.05 eq.)
-
Glacial Acetic Acid or Ethanol
-
Standard reflux apparatus
-
Filtration setup (Büchner funnel)
-
Methanol (for washing)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phenanthrene-9,10-dione (1.0 eq.) in a minimal amount of hot glacial acetic acid or ethanol.
-
Addition of Diamine: To the stirred solution, add 1,2-diaminobenzene (1.05 eq.).
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the precipitate with cold methanol to remove residual acetic acid and unreacted starting materials.
-
Drying: Dry the purified solid in a vacuum oven. The resulting product is typically a pale yellow to off-white crystalline solid.
Causality Behind Experimental Choices:
-
Acid Catalyst: Glacial acetic acid not only serves as a solvent but also protonates the carbonyl groups of the dione, making them more electrophilic and susceptible to nucleophilic attack by the diamine. This catalysis is crucial for achieving a reasonable reaction rate. *[3] Excess Diamine: A slight excess of the diamine is used to ensure the complete consumption of the more expensive phenanthrene-9,10-dione.
-
Precipitation and Washing: The product is significantly less soluble in the cooled reaction mixture and in methanol than the starting materials, allowing for efficient isolation and purification by simple filtration and washing.
Part 2: Functionalization via Suzuki-Miyaura Cross-Coupling
To tune the electronic properties for OLED applications, the this compound core must be functionalized. A powerful and versatile method for this is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This involves coupling a halogenated quinoxaline precursor with an organoboron reagent (typically a boronic acid). A key precursor for this strategy is 2,3-dichloroquinoxaline, which allows for sequential or simultaneous diarylation.
Protocol 2: Synthesis of 2,3-Dichloroquinoxaline (Key Intermediate)
Materials:
-
Quinoxaline-2,3(1H,4H)-dione (1.0 eq.)
-
Phosphorus oxychloride (POCl₃) (excess, as reagent and solvent)
-
Standard reflux apparatus with a gas outlet to a trap
-
Ice bath
-
Filtration setup
Procedure:
-
Reaction Setup: In a fume hood, carefully add quinoxaline-2,3(1H,4H)-dione (1.0 eq.) to a round-bottom flask containing an excess of phosphorus oxychloride (POCl₃).
-
Reaction: Heat the mixture to reflux (approx. 100-110 °C) for 3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: After completion, carefully distill off the excess POCl₃ under vacuum. Cool the reaction flask in an ice bath and slowly quench the residue with ice-cold water. This step is highly exothermic and should be performed with caution.
-
Isolation: An off-white solid will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Drying: Dry the product under vacuum to yield 2,3-dichloroquinoxaline. The typical yield is over 90%.
[4]*** Diagram 2: Suzuki-Miyaura Cross-Coupling Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
[4]***
Protocol 3: Suzuki-Miyaura Coupling of 2,3-Dichloroquinoxaline with Arylboronic Acids
Materials:
-
2,3-Dichloroquinoxaline (1.0 eq.)
-
Arylboronic acid (1.3 eq. for mono-substitution, 2.5 eq. for di-substitution)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq.)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, or THF)
-
Inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 2,3-dichloroquinoxaline (1.0 eq.), the arylboronic acid, the palladium catalyst, and the base.
-
Solvent Addition: Add the degassed, anhydrous solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 90-120 °C) and stir for 8-12 hours. M[4]onitor the reaction by TLC.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Expertise & Experience: Rationale for Reagent Selection
-
Catalyst and Ligand: The choice of palladium catalyst and its associated ligand is critical. For many Suzuki couplings of heteroaryl chlorides, bulky, electron-rich phosphine ligands (like XPhos or SPhos) are often used with a Pd(0) source like Pd₂(dba)₃. T[5]hese ligands facilitate the oxidative addition step, which is often rate-limiting for less reactive aryl chlorides, and promote the final reductive elimination to release the product. P[6]d(PPh₃)₄ is a reliable, commercially available Pd(0) catalyst that is effective for many systems. *[7] Base: The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step. T[8]he choice of base can affect the reaction rate and yield. K₂CO₃ is a common and effective base, often used in a biphasic solvent system (e.g., toluene/water), while stronger bases like K₃PO₄ are used in anhydrous conditions and can be beneficial for less reactive substrates. *[9] Solvent: Anhydrous, degassed solvents are crucial to prevent the deactivation of the palladium catalyst and the protodeboronation (hydrolysis) of the boronic acid. Dioxane and toluene are common choices due to their high boiling points, which allow for higher reaction temperatures.
Characterization and Purification
The performance of OLED devices is exquisitely sensitive to the purity of the organic materials used. Therefore, rigorous characterization and purification are non-negotiable steps.
Characterization Techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized intermediates and final products. *[10] Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. *[11] Elemental Analysis: Determines the elemental composition (C, H, N), providing further evidence of the compound's purity and structure.
Table 1: Representative Characterization Data for a Quinoxaline Derivative
| Analysis | Data | Reference |
|---|---|---|
| Compound | 2-Phenylquinoxaline | |
| Appearance | White to pale yellow solid |
| ¹H NMR (CDCl₃, 300 MHz) | δ 9.31 (s, 1H), 8.25-8.17 (m, 2H), 8.16-8.06 (m, 2H), 7.82-7.66 (m, 2H), 7.61-7.40 (m, 3H) | |[11] | ¹³C NMR (CDCl₃, 75 MHz) | δ 151.7, 143.3, 142.2, 141.5, 136.7, 130.2, 130.1, 129.6, 129.5, 129.1, 129.0, 127.3 | |[11] | MS (ESI) | m/z 207 (M+H)⁺ | |[11] | Melting Point | 100-102 °C | |[11]
Purification Protocols for High-Purity OLED Materials:
-
Column Chromatography: The primary method for removing significant impurities after the reaction work-up.
-
Recrystallization: An effective technique for removing minor impurities. The choice of solvent is critical; an ideal solvent will dissolve the compound at high temperatures but not at low temperatures. 3[12]. Temperature Gradient Sublimation: This is the gold standard for purifying organic electronic materials. The material is heated under high vacuum, and it sublimes and then re-deposits along a temperature gradient. Impurities with different volatilities will deposit in different zones, allowing for the collection of ultra-pure material (>99.9%).
[13]### Safety Precautions
-
Palladium Catalysts: Palladium catalysts, especially when finely divided on carbon (Pd/C), can be pyrophoric, particularly when saturated with hydrogen. H[10]andle under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. *[14] Reagents: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Always handle it in a fume hood. Boronic acids and organohalides can be toxic and should be handled with care.
-
Solvents: Many organic solvents used are flammable and/or toxic. Ensure adequate ventilation and avoid sources of ignition.
Conclusion
The synthesis of this compound-based OLED intermediates is a multi-step process that requires careful control over reaction conditions and rigorous purification. The classic condensation reaction provides a reliable entry to the core structure, while modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a powerful toolkit for functionalization. By understanding the rationale behind the choice of reagents and protocols, researchers can efficiently synthesize a diverse library of novel materials. The ultimate success of these materials in high-performance OLEDs is directly tied to their purity, making advanced purification techniques like temperature gradient sublimation an indispensable final step in their preparation.
References
- 1. mdpi.com [mdpi.com]
- 2. Dibenzo[f,h]furo[2,3-b]quinoxaline-based molecular scaffolds as deep blue fluorescence materials for organic light-emitting diodes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. heteroletters.org [heteroletters.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Dibenzo[f,h]quinoxaline in High-Efficiency Bulk-Heterojunction Solar Cells
For Researchers, Scientists, and Professionals in Organic Electronics and Photovoltaics
This document provides a detailed technical guide on the application of dibenzo[f,h]quinoxaline derivatives as advanced materials in bulk-heterojunction (BHJ) organic solar cells (OSCs). It covers the fundamental principles, material design strategies, detailed experimental protocols for device fabrication and characterization, and performance data, grounded in recent scientific literature.
Introduction: The Rise of this compound in Organic Photovoltaics
The field of organic solar cells has seen remarkable progress, largely driven by the development of novel non-fullerene acceptors (NFAs). Among the diverse molecular scaffolds used to construct these materials, This compound has emerged as a highly promising electron-deficient core unit.[1] Its rigid, planar, and extended π-conjugated system provides an excellent foundation for building high-performance light-harvesting molecules.
This compound is a 1,4-diazatriphenylene derivative, and its inherent electron-deficient nature is crucial for tuning the electronic properties of NFAs.[1] By incorporating this core into larger molecular structures, researchers can engineer materials with low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is essential for efficient electron acceptance and transport in a BHJ device.[2] Recent breakthroughs have demonstrated that solar cells incorporating this compound-based guest acceptors in a ternary blend can achieve power conversion efficiencies (PCEs) as high as 19%.[3][4][5]
This guide will focus on the design principles, synthesis, and application of these materials in state-of-the-art BHJ solar cells.
Scientific Principles & Material Design
The success of a BHJ solar cell hinges on the intricate interplay between the electron-donating and electron-accepting materials in the active layer. The choice of the this compound core is a strategic one, aimed at optimizing several key parameters.
Causality of Design: Why this compound?
The this compound unit imparts several advantageous properties to NFAs:
-
Electron Deficiency: The nitrogen atoms in the quinoxaline moiety create a strong electron-withdrawing effect. This helps to lower the LUMO energy level of the acceptor molecule, which is critical for achieving a high open-circuit voltage (Voc) in the final device.[6][7]
-
Molecular Planarity and Rigidity: The fused aromatic ring system enforces a planar structure. This planarity promotes strong intermolecular π-π stacking in the solid state, which is essential for efficient charge transport and high carrier mobility.[7]
-
Tunability: The core can be chemically modified at various positions. By attaching different electron-donating or electron-withdrawing groups, or by extending the conjugation, properties such as the optical absorption spectrum, energy levels, and solubility can be precisely controlled. Halogenation, for instance, has been shown to be a powerful strategy to fine-tune molecular packing and energy levels, leading to enhanced device performance.[3][4]
Energy Level Engineering for Optimal Performance
Efficient charge separation and collection in a BHJ solar cell require a specific alignment of the frontier molecular orbitals (HOMO and LUMO) of the donor and acceptor materials. The diagram below illustrates the ideal energy cascade in a device using a common polymer donor like PM6 and a this compound-based acceptor.
Caption: Energy level alignment in a BHJ solar cell.
The offset between the donor and acceptor LUMO levels provides the driving force for exciton dissociation. The HOMO and LUMO levels of the transport layers (HTL and ETL) facilitate the selective collection of holes and electrons at their respective electrodes.
Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis of a representative this compound acceptor, device fabrication, and performance characterization.
Protocol 1: Synthesis of a Halogenated this compound Acceptor
This protocol is a representative example based on synthetic routes reported in the literature for 2D-conjugated Y-series small-molecule acceptors (Y-SMAs).[3]
Objective: To synthesize a chlorinated this compound-based NFA (e.g., Cl-QTP-4F).
Materials:
-
Commercially available precursor 4,4,9,9-tetrakis(4-hexylphenyl)-4,9-dihydro-s-indaceno[1,2-b:5,6-b']dithiophene-2,7-dicarbaldehyde
-
Zinc powder, Acetic acid
-
Chlorinated phenanthrene-9,10-dione derivative
-
Phosphorus oxychloride, Dimethylformamide (DMF)
-
2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
-
Chloroform, Lewis acid catalyst (e.g., TiCl₄)
-
Standard laboratory glassware and purification supplies (solvents, silica gel)
Workflow:
Caption: Synthetic workflow for a DBQx-based acceptor.
Procedure:
-
Reduction: React the starting precursor with zinc powder and acetic acid to afford the corresponding diamine compound.
-
Cyclo-condensation: Without further purification, the diamine intermediate is directly reacted with a halogenated phenanthrene-9,10-dione derivative in a suitable solvent to form the 2D-structured this compound core.[3]
-
Vilsmeier-Haack Reaction: The this compound derivative is then formylated using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF).
-
Knoevenagel Condensation: Finally, a Lewis acid-catalyzed Knoevenagel condensation is performed between the formylated intermediate and the terminal acceptor units (end-capping groups) to yield the final NFA product.[3]
-
Purification: The final product is purified using column chromatography and recrystallization to achieve high purity suitable for device fabrication. Characterization is performed using ¹H/¹³C NMR and mass spectrometry.
Protocol 2: Fabrication of a Bulk-Heterojunction Solar Cell
Objective: To fabricate an inverted BHJ solar cell device using a this compound-based NFA.
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Solvents: Deionized water, acetone, isopropanol
-
Hole Transport Layer (HTL): PEDOT:PSS aqueous dispersion
-
Active Layer: Polymer donor (e.g., PM6), this compound acceptor, Chloroform (or other suitable organic solvent)
-
Electron Transport Layer (ETL) and Cathode materials for thermal evaporation (e.g., PFN-Br, Silver/Ag)
-
Spin coater, thermal evaporator, glovebox with inert atmosphere
Procedure:
-
Substrate Cleaning: Clean the ITO substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes immediately before use.
-
HTL Deposition: Spin-coat the PEDOT:PSS solution onto the ITO substrate at 3000 rpm for 30 seconds. Anneal the film at 150°C for 15 minutes in air. Transfer the substrates into a nitrogen-filled glovebox.
-
Active Layer Preparation: Prepare a blend solution by dissolving the polymer donor (e.g., PM6) and the this compound acceptor (e.g., Cl-QTP-4F) in chloroform at a specific weight ratio (e.g., 1:1.2). For ternary devices, a third component is added at a small weight percentage.[3] Stir the solution overnight at 40°C.
-
Active Layer Deposition: Spin-coat the active layer solution onto the HTL at an optimized speed (e.g., 2000-4000 rpm) to achieve a desired thickness (typically ~100 nm). The film may require thermal annealing to optimize morphology.
-
ETL & Cathode Deposition: Deposit the electron transport layer and the top metal electrode (e.g., 10 nm PFN-Br followed by 100 nm Ag) by thermal evaporation through a shadow mask under high vacuum (<10⁻⁶ mbar). The active area is typically defined by the overlap of the ITO anode and the Ag cathode.
Protocol 3: Device Characterization
Objective: To measure the photovoltaic performance and key properties of the fabricated solar cell.
Equipment:
-
Solar simulator (AM 1.5G, 100 mW/cm²)
-
Source measure unit (e.g., Keithley 2400)
-
External Quantum Efficiency (EQE) measurement system
-
Atomic Force Microscope (AFM)
-
Apparatus for Space-Charge-Limited Current (SCLC) measurement
Procedures:
-
Current Density-Voltage (J-V) Analysis:
-
Measure the J-V characteristics of the device under simulated AM 1.5G illumination.
-
From the J-V curve, extract the key performance metrics: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).[8]
-
-
External Quantum Efficiency (EQE) Measurement:
-
Measure the EQE spectrum to determine the photon-to-electron conversion efficiency at each wavelength.
-
Integrate the EQE spectrum with the AM 1.5G solar spectrum to calculate the theoretical Jsc, which should be cross-validated with the value from the J-V measurement.[3]
-
-
Morphology Characterization (AFM):
-
Carrier Mobility Measurement (SCLC):
Data Presentation: Performance and Properties
Proper data organization is key to comparing materials and understanding structure-property relationships.
Table 1: Optoelectronic Properties of this compound-based Acceptors
| Acceptor Name | Halogenation | Absorption Edge (nm) | HOMO (eV) | LUMO (eV) | Source |
| 1 | None (Thieno-fused) | ~681 | -5.16 | -3.34 | [11] |
| H-QTP-4F | None | N/A | -5.85 | -4.08 | [3] |
| Cl-QTP-4F | Chlorine | N/A | -5.88 | -4.10 | [3] |
| Br-QTP-4F | Bromine | N/A | -5.87 | -4.09 | [3] |
Table 2: Photovoltaic Performance of BHJ Solar Cells
The following table summarizes the performance of devices using the polymer donor PM6 and the L8-BO acceptor, with different this compound derivatives as the third (guest) component in a ternary blend.
| Guest Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Source |
| None (Binary Host) | 0.855 | 25.84 | 80.1 | 17.70 | [3] |
| H-QTP-4F | 0.852 | 26.41 | 80.9 | 18.23 | [3] |
| Cl-QTP-4F | 0.850 | 27.15 | 82.4 | 19.00 | [3][5] |
| Br-QTP-4F | 0.849 | 26.69 | 81.1 | 18.39 | [3] |
As the data shows, the chlorinated guest acceptor (Cl-QTP-4F) yields the best performance, achieving a remarkable PCE of 19.0%, highlighting the effectiveness of halogenation as a molecular design strategy.[3]
Conclusion and Outlook
This compound has proven to be a cornerstone for the design of next-generation non-fullerene acceptors. Its unique electronic and structural properties allow for the creation of materials that can push the efficiency of organic solar cells to new heights. The protocols and data presented here provide a comprehensive framework for researchers to explore, synthesize, and integrate these advanced materials into high-performance photovoltaic devices. Future research will likely focus on further refining the molecular structure to minimize voltage losses, enhance stability, and enable the fabrication of large-area, commercially viable organic solar cells.[12][13]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Halogenated this compound Units Constructed 2D‐Conjugated Guest Acceptors for 19% Efficiency Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Halogenated Dibenzo[ f , h ]quinoxaline Units Constructed 2D‐Conjugated Guest Acceptors for 19% Efficiency Organic Solar Cells (Journal Article) | OSTI.GOV [osti.gov]
- 6. Quinoxaline based unfused non-fullerene acceptor molecules with PTB7-Th donor polymer for high performance organic solar cell applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ossila.com [ossila.com]
- 9. researchgate.net [researchgate.net]
- 10. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A quinoxaline–benzothiadiazole heterotrimer for organic solar cells with extraordinary efficiency and stability - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 13. Suppressing photo-oxidation of non-fullerene acceptors and their blends in organic solar cells by exploring material design and employing friendly stabilizers - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Hole-Transport Materials Based on Dibenzo[f,h]quinoxaline
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of hole-transport materials (HTMs) based on the dibenzo[f,h]quinoxaline core. It is designed to equip researchers and scientists with the necessary knowledge and detailed protocols for the synthesis, characterization, and application of these materials in advanced optoelectronic devices, particularly perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). The protocols and insights provided herein are grounded in established scientific literature to ensure technical accuracy and reproducibility.
Introduction: The this compound Core - A Promising Scaffold for Hole-Transport Materials
The quest for efficient and stable hole-transport materials is a critical bottleneck in the advancement of perovskite solar cell and organic light-emitting diode technologies. The this compound scaffold has emerged as a compelling candidate due to its rigid and planar structure, which promotes intermolecular π-π stacking, essential for efficient charge transport.[1][2] Its electron-deficient nature allows for the tuning of HOMO and LUMO energy levels, which is crucial for achieving efficient charge injection and extraction in devices.[1] The versatility of the this compound core allows for the synthesis of a diverse range of derivatives with tailored optoelectronic properties.[3][4]
This document will delve into the synthesis of these promising materials, provide detailed protocols for their incorporation into PSCs and OLEDs, and present a comparative analysis of their performance.
Synthesis and Characterization of this compound-Based HTMs
The synthesis of this compound derivatives often involves condensation reactions followed by functionalization to introduce desired donor moieties. A general synthetic approach is outlined below, with a specific example for a dibenzo[f,h]furazano[3,4-b]quinoxaline derivative.
General Synthetic Strategy
The core this compound structure can be synthesized through various methods, often involving the condensation of a diamine with a diketone. Subsequent functionalization, typically through cross-coupling reactions like Suzuki or Buchwald-Hartwig, allows for the attachment of hole-transporting moieties such as triarylamines.[5]
Protocol 1: Synthesis of Unsymmetrically Substituted Dibenzo[f,h]furazano[3,4-b]quinoxalines[1]
This protocol describes a method for synthesizing unsymmetrically substituted dibenzo[f,h]furazano[3,4-b]quinoxalines via intramolecular cyclization.
Step 1: Synthesis of 5-([1,1′-Biphenyl]-2-yl)-[6][7][8]oxadiazolo[3,4-b]pyrazine Derivatives
-
Combine 5-(2-bromophenyl)-[6][7][8]oxadiazolo[3,4-b]pyrazine (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (10 mol %), and K₃PO₃ (2.5 mmol) in 1,4-dioxane (15 mL).
-
Degas the reaction mixture and reflux for 15 hours under an argon atmosphere.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, add 10 mL of water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Intramolecular Cyclization to Dibenzo[f,h]furazano[3,4-b]quinoxaline Derivatives
-
Dissolve the biphenyl derivative from Step 1 in a suitable solvent.
-
Add an oxidizing agent to facilitate the intramolecular C-H functionalization.
-
Heat the reaction mixture under reflux until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and isolate the crude product.
-
Purify the product by recrystallization or column chromatography to obtain the desired dibenzo[f,h]furazano[3,4-b]quinoxaline derivative.
Characterization of this compound HTMs
Thorough characterization is essential to validate the synthesis and understand the material's properties.
2.2.1. Structural and Thermal Analysis:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compounds.[5]
-
Mass Spectrometry: To verify the molecular weight.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the materials, which is crucial for device longevity.
-
Differential Scanning Calorimetry (DSC): To determine glass transition temperatures (Tg), which relate to the morphological stability of the thin films.
2.2.2. Optoelectronic Properties:
-
UV-Vis Spectroscopy: To determine the absorption properties and optical bandgap of the materials in solution and as thin films.[1]
-
Photoluminescence (PL) Spectroscopy: To investigate the emission properties.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels, which are critical for assessing the energy level alignment with other layers in a device.[1] The HOMO and LUMO levels can be calculated from the onset of the oxidation and reduction potentials, respectively, relative to a ferrocene/ferrocenium (Fc/Fc⁺) internal standard.[9]
2.2.3. Charge Transport Properties:
-
Hole Mobility: Measured using techniques such as the space-charge-limited current (SCLC) method. This involves fabricating "hole-only" devices, typically in a metal-insulator-semiconductor (MIS) configuration.[1]
Application in Perovskite Solar Cells (PSCs)
This compound-based HTMs have shown significant promise in enhancing the efficiency and stability of perovskite solar cells.[2]
Rationale for Use in PSCs
The appropriate HOMO energy level of these HTMs facilitates efficient hole extraction from the perovskite layer while blocking electrons. Their high hole mobility ensures effective charge transport to the electrode, and their thermal stability contributes to the overall device longevity.[1]
Protocol 2: Fabrication of a Perovskite Solar Cell with a this compound-Based HTM
This protocol outlines the fabrication of a standard n-i-p planar perovskite solar cell. All solution preparation and device fabrication steps involving the perovskite and HTM layers should be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox).
Step 1: Substrate Preparation
-
Pattern fluorine-doped tin oxide (FTO) coated glass substrates using zinc powder and HCl.[10]
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).[9]
-
Dry the substrates with a nitrogen gun and then treat with UV-ozone for 15-20 minutes to improve the wettability of the surface.[8][11]
Step 2: Deposition of the Electron Transport Layer (ETL)
-
Prepare a tin oxide (SnO₂) nanoparticle suspension (e.g., 3 wt% in distilled water).[8]
-
Deposit the SnO₂ layer onto the cleaned FTO substrate by spin-coating at 3000 rpm for 30 seconds.[8]
-
Anneal the substrates at 150°C for 30 minutes in ambient air.[8]
Step 3: Deposition of the Perovskite Layer (Two-Step Method)
-
Prepare a lead iodide (PbI₂) solution (e.g., 1.3 M in a mixture of DMSO and DMF).[12]
-
Spin-coat the PbI₂ solution onto the SnO₂ layer at 1500 rpm for 30 seconds.[12]
-
Anneal the PbI₂ film at a specified temperature and time (e.g., 150°C for 10-20 seconds) to control crystallinity.[12]
-
Prepare a methylammonium iodide (MAI) solution (e.g., 73 mg/mL in isopropanol).[12]
-
Spin-coat the MAI solution onto the PbI₂ film at 1500 rpm for 30 seconds to form the perovskite layer.[12]
-
Anneal the perovskite film at 100-150°C for a specified duration to promote grain growth and remove residual solvent.[11]
Step 4: Deposition of the Hole-Transport Layer (HTL)
-
Prepare the this compound-based HTM solution. For example, dissolve the HTM in chlorobenzene (e.g., 10-20 mg/mL). Additives such as Li-TFSI and 4-tert-butylpyridine (tBP) are often included to improve conductivity and device performance.
-
Spin-coat the HTM solution onto the perovskite layer at 4000 rpm for 30 seconds.[8]
Step 5: Deposition of the Metal Electrode
-
Deposit a gold (Au) or silver (Ag) electrode (80-100 nm) on top of the HTM layer by thermal evaporation under high vacuum (<10⁻⁶ Torr). The active area of the device is defined by a shadow mask.[13]
Application in Organic Light-Emitting Diodes (OLEDs)
This compound derivatives are also utilized in OLEDs, both as host materials for phosphorescent emitters and as fluorescent emitters themselves, particularly for deep blue emission.[6][14]
Rationale for Use in OLEDs
Their high thermal stability and suitable energy levels make them excellent candidates for host materials, facilitating efficient energy transfer to the dopant. As emitters, their rigid structure can lead to high photoluminescence quantum yields (PLQYs).[6]
Protocol 3: Fabrication of a Thermally Evaporated OLED
This protocol describes the fabrication of a multilayer OLED using thermal evaporation.
Step 1: Substrate Preparation
-
Clean indium tin oxide (ITO) coated glass substrates using the same procedure as for PSCs (Protocol 2, Step 1).
Step 2: Deposition of the Organic Layers and Cathode
-
Sequentially deposit the following layers onto the ITO substrate in a high-vacuum thermal evaporation system (<10⁻⁶ Torr):
-
Hole Injection Layer (HIL): e.g., 10 nm of HAT-CN.
-
Hole Transport Layer (HTL): e.g., 40 nm of NPB.
-
Emissive Layer (EML): Co-evaporate the this compound derivative as a host with a phosphorescent or fluorescent dopant. The doping concentration and layer thickness (e.g., 30 nm) are critical parameters to optimize.
-
Electron Transport Layer (ETL): e.g., 30 nm of TPBi.
-
Electron Injection Layer (EIL): e.g., 1 nm of LiF.
-
Cathode: e.g., 100 nm of Aluminum (Al).
-
Note: The deposition rates for the organic layers are typically 1-2 Å/s, while for the metal cathode, it is around 5-10 Å/s.
Performance Data and Comparison
The performance of this compound-based HTMs can vary significantly depending on their specific molecular structure and the device architecture.
Table 1: Performance of Perovskite Solar Cells with this compound-Based HTMs
| HTM | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| LK-1 | - | - | - | 18.16 | [2] |
| LK-2 | - | - | - | 19.40 | [2] |
| CQ-Spiro | 1.14 | 24.72 | 76 | 21.42 | [2] |
Table 2: Performance of OLEDs with this compound-Based Materials
| Material | Role | EQEmax (%) | Emission Peak (nm) | CIE (x, y) | Reference |
| dP-diBFQ | Dopant | 2.63 | 472-476 | (0.154, 0.102) | [6] |
| 3DMAC-BP | TADF Emitter | 22.0 | 606 | - | [14] |
Visualization of Key Processes
Molecular Structure of a this compound-based HTM
Caption: Generalized structure of a D-A-D type HTM.
Energy Level Diagram for a Perovskite Solar Cell
Caption: Typical energy level alignment in a PSC.
Workflow for Perovskite Solar Cell Fabrication
Caption: Workflow for PSC fabrication.
Conclusion and Future Outlook
Hole-transport materials based on the this compound core represent a highly promising class of materials for advancing the fields of perovskite solar cells and organic light-emitting diodes. Their inherent properties, such as high thermal stability, tunable energy levels, and excellent charge transport characteristics, make them prime candidates for next-generation optoelectronic devices. The protocols and data presented in this guide offer a solid foundation for researchers to explore and optimize these materials further. Future research should focus on developing novel derivatives with even higher mobility and more finely tuned energy levels, as well as exploring their potential in other applications such as organic field-effect transistors and photodetectors.
References
- 1. Dibenzo[f,h]furazano[3,4-b]quinoxalines: Synthesis by Intramolecular Cyclization through Direct Transition Metal-Free C–H Functionalization and Electrochemical, Photophysical, and Charge Mobility Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Quinoxaline derivatives as attractive electron-transporting materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Dibenzo[f,h]furo[2,3-b]quinoxaline-based molecular scaffolds as deep blue fluorescence materials for organic light-emitting diodes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. ossila.com [ossila.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Modification of dry/wet hybrid fabrication method for preparing a perovskite absorption layer on a PCBM electron transport layer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Implementing an intermittent spin-coating strategy to enable bottom-up crystallization in layered halide perovskites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Dibenzo[f,h]quinoxaline
Welcome to the technical support center for the synthesis of Dibenzo[f,h]quinoxaline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. This compound and its derivatives are of significant interest due to their applications in organic electronics, particularly as deep blue emitting materials for Organic Light-Emitting Diodes (OLEDs), and their potential as bioactive molecules.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound, helping you optimize your reaction conditions and improve your overall yield and purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions in a question-and-answer format.
Low or No Yield of this compound
Question: I am attempting to synthesize this compound via the classical condensation of phenanthrene-9,10-dione with o-phenylenediamine, but I am observing a very low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in this condensation reaction are a common issue and can stem from several factors. Here’s a breakdown of potential causes and how to address them:
-
Purity of Starting Materials: The purity of both phenanthrene-9,10-dione and o-phenylenediamine is critical. Impurities can interfere with the reaction, leading to the formation of side products and a lower yield of the desired product.
-
Solution: Ensure your starting materials are of high purity. If necessary, purify them before use. Phenanthrene-9,10-dione can often be recrystallized from a suitable solvent like glacial acetic acid. o-Phenylenediamine is susceptible to oxidation and should be purified if it appears discolored (often purplish or dark). Purification can be achieved by recrystallization from water with the addition of a small amount of sodium dithionite to prevent oxidation, followed by drying under vacuum.
-
-
Reaction Conditions: The choice of solvent and catalyst, as well as the reaction temperature and time, significantly impact the reaction outcome.
-
Solution: While ethanol or acetic acid are commonly used solvents, exploring other options may be beneficial.[3] For instance, using a higher-boiling point solvent could drive the reaction to completion. Microwave-assisted synthesis has also been shown to reduce reaction times and potentially improve yields in similar quinoxaline syntheses.[4]
-
-
Atmosphere: o-Phenylenediamines are prone to oxidation, especially at elevated temperatures, which can lead to the formation of colored impurities and reduce the amount of reactant available for the desired condensation.[4]
-
Solution: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize the oxidation of the o-phenylenediamine.[4]
-
-
Work-up and Purification Losses: The product can be lost during the work-up and purification steps, such as filtration, washing, and recrystallization.
-
Solution: Carefully optimize your purification procedure. This compound has a melting point of around 180°C and is a solid at room temperature. Choose a recrystallization solvent in which the product is sparingly soluble at room temperature but readily soluble at elevated temperatures to maximize recovery.
-
Formation of Side Products and Impurities
Question: My reaction mixture is showing multiple spots on TLC, indicating the formation of several side products. What are these likely impurities and how can I minimize their formation?
Answer:
The formation of side products is a common challenge. Here are some likely culprits and strategies to mitigate them:
-
Self-condensation of o-phenylenediamine: Under certain conditions, o-phenylenediamine can undergo self-condensation or oxidation to form complex mixtures.
-
Solution: As mentioned previously, running the reaction under an inert atmosphere is crucial.[4] Additionally, ensuring the stoichiometric ratio of the reactants is correct can help favor the desired reaction pathway.
-
-
Incomplete Reaction: Unreacted starting materials will contaminate your product.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction appears to have stalled, consider increasing the reaction time or temperature.
-
-
Alternative Reaction Pathways: Depending on the specific reaction conditions, other cyclization or condensation reactions can occur.
-
Solution: A thorough understanding of the reaction mechanism is key. The primary reaction is a double condensation. Ensuring that the conditions favor this pathway (e.g., appropriate pH, removal of water by-product) is important.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most classical and widely used method for synthesizing this compound is the condensation reaction between phenanthrene-9,10-dione and a 1,2-diamine, typically o-phenylenediamine.[5][6] This reaction is generally carried out in a suitable solvent like ethanol or acetic acid, often with heating.[3][6]
Q2: Are there alternative synthetic strategies for this compound and its derivatives?
Yes, several alternative methods have been developed, particularly for substituted derivatives. These can include:
-
Intramolecular Cyclization: More complex derivatives, such as dibenzo[f,h]furazano[3,4-b]quinoxalines, have been synthesized via intramolecular cyclization through direct C-H functionalization.[7][8]
-
Multi-component Reactions: Some synthetic approaches utilize multi-component reactions to build the quinoxaline core and introduce substituents in a single step.
-
Metal-Catalyzed Cross-Coupling Reactions: For the synthesis of functionalized derivatives, reactions like the Suzuki cross-coupling can be employed to introduce various aryl groups onto the quinoxaline scaffold.[9]
Q3: How can I effectively purify the final this compound product?
Purification is critical to obtain a high-purity product suitable for applications like OLEDs. Common purification techniques include:
-
Recrystallization: This is a standard method for purifying solid organic compounds. The choice of solvent is crucial.
-
Column Chromatography: For separating the desired product from closely related impurities, column chromatography on silica gel is often effective. A gradient of non-polar to moderately polar solvents (e.g., hexane/ethyl acetate) is typically used for elution.
-
Sublimation: For achieving very high purity, especially for materials intended for electronic applications, vacuum sublimation can be an excellent final purification step.
Q4: What are some key safety considerations when working with the reagents for this synthesis?
-
o-Phenylenediamine: This compound is toxic and a suspected mutagen. It should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Solvents: Many organic solvents used in the synthesis are flammable and can be harmful if inhaled or absorbed through the skin. Always work in a fume hood and take precautions to avoid ignition sources.
-
Acids: If using acidic catalysts or solvents like glacial acetic acid, be aware of their corrosive nature and handle them with care.
Always consult the Safety Data Sheet (SDS) for all chemicals before starting any experiment.
Experimental Protocols
Protocol 1: Synthesis of this compound via Condensation
This protocol outlines the classical synthesis method.
Materials:
-
Phenanthrene-9,10-dione
-
o-Phenylenediamine
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve phenanthrene-9,10-dione (1 equivalent) in glacial acetic acid.
-
Add o-phenylenediamine (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will often precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove residual acetic acid and any soluble impurities.
-
Dry the product under vacuum.
-
For further purification, the crude product can be recrystallized from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
Data Presentation: Comparison of Reaction Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | Toluene | 25 | 2 | 0 | [10] |
| AlCuMoVP | Toluene | 25 | 2 | 92 | [10] |
| AlFeMoVP | Toluene | 25 | 2 | 80 | [10] |
| Pyridine | THF | Room Temp | 2 | Excellent | [10] |
| Phenol | EtOH | Reflux | - | - | [10] |
Note: The yields presented are for general quinoxaline synthesis and may vary for this compound.
Visualizations
Reaction Mechanism: Synthesis of this compound
References
- 1. View of Synthesis of Benzo [f] Quinoline and its Derivatives: Mini Review [medwinpublisher.org]
- 2. nbinno.com [nbinno.com]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Dibenzo[ f,h]furazano[3,4- b]quinoxalines: Synthesis by Intramolecular Cyclization through Direct Transition Metal-Free C-H Functionalization and Electrochemical, Photophysical, and Charge Mobility Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dibenzo[f,h]furazano[3,4-b]quinoxalines: Synthesis by Intramolecular Cyclization through Direct Transition Metal-Free C–H Functionalization and Electrochemical, Photophysical, and Charge Mobility Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of Dibenzo[f,h]quinoxaline Derivatives
Welcome to the technical support center for the purification of Dibenzo[f,h]quinoxaline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for common purification challenges encountered during experimental work with this important class of N-heterocyclic compounds. Dibenzo[f,h]quinoxalines are noted for their applications in organic electronics and as luminescent materials, making their purity paramount for reliable downstream applications.[1][2] This resource provides in-depth, field-proven insights to help you navigate the complexities of their purification.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound derivatives in a question-and-answer format.
Question 1: My crude this compound derivative has very poor solubility, making purification by column chromatography challenging. How can I improve this?
Poor solubility is a known characteristic of some this compound derivatives.[1][2] This can lead to issues with loading the sample onto a chromatography column and can cause streaking or poor separation.
Root Cause Analysis:
-
Planar Structure: The extended, planar aromatic system of the this compound core promotes strong π-π stacking interactions between molecules, leading to high lattice energy and consequently low solubility in common organic solvents.
-
Inefficient Solvation: The crude product may be "oiling out" or precipitating on the column head if the initial mobile phase is not strong enough to maintain its solubility.
Solutions & Methodologies:
-
Dry Loading Technique: Instead of dissolving the sample in a solvent, adsorb it onto an inert solid support.
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or chloroform).
-
Add a small amount of silica gel or Celite to the solution.
-
Evaporate the solvent completely under reduced pressure to obtain a free-flowing powder of your compound adsorbed onto the support.
-
Carefully load this powder onto the top of your pre-packed chromatography column. This technique prevents the use of a strong loading solvent that can compromise the separation.
-
-
Solvent System Optimization:
-
Stronger, More Polar Solvents: Consider using more polar aprotic solvents like tetrahydrofuran (THF) or even small amounts of N,N-dimethylformamide (DMF) in your mobile phase, if compatible with your compound's stability.
-
Gradient Elution: Start with a less polar mobile phase to allow for the elution of non-polar impurities, then gradually increase the polarity to elute your target compound. This can improve resolution and prevent band broadening.[3][4][5]
-
Question 2: I am having difficulty separating my target this compound derivative from a co-eluting impurity, likely a regioisomer. What strategies can I employ?
The synthesis of substituted Dibenzo[f,h]quinoxalines can sometimes lead to the formation of regioisomers, which have very similar polarities and can be challenging to separate by standard column chromatography.[1]
Root Cause Analysis:
-
Similar Polarity: Regioisomers often have nearly identical functional groups and overall polarity, leading to very similar retention factors (Rf) on silica gel.
-
Identical Molecular Weight: Mass spectrometry may not distinguish between these impurities, making it difficult to assess purity.
Solutions & Methodologies:
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC offers significantly higher resolution than standard column chromatography. A reverse-phase C18 column with a suitable solvent system (e.g., acetonitrile/water or methanol/water gradients) can often effectively separate compounds based on subtle differences in hydrophobicity.[6]
-
Chromatography with Different Selectivity:
-
Alumina Chromatography: Switching the stationary phase from silica gel to alumina (basic, neutral, or acidic) can alter the selectivity of the separation, potentially resolving co-eluting spots.
-
Alternative Solvent Systems: If using a standard hexane/ethyl acetate system, consider switching to a system with different solvent properties, such as dichloromethane/methanol or toluene/ethyl acetate.
-
-
Recrystallization: This is a powerful technique for purifying crystalline solids. The key is to find a solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains soluble or insoluble at all temperatures. Experiment with a range of solvents of varying polarities. For quinoxaline derivatives, ethanol is often a good starting point for recrystallization.[7][8][9]
Question 3: My purified this compound derivative shows signs of decomposition after purification. How can I prevent this?
While many quinoxaline-based polymers exhibit good thermal stability, with decomposition temperatures often above 300°C, the stability of individual derivatives can vary.[10][11][12] Exposure to harsh conditions during purification can lead to degradation.
Root Cause Analysis:
-
Thermal Instability: Prolonged heating during solvent evaporation or sublimation at excessively high temperatures can cause decomposition.
-
Acid/Base Sensitivity: The quinoxaline core is weakly basic and may be sensitive to strongly acidic or basic conditions. Some derivatives may be unstable on silica gel over long periods.
Solutions & Methodologies:
-
Temperature Control:
-
Use of Neutral Stationary Phases: If you suspect your compound is degrading on silica gel, consider using neutral alumina as the stationary phase for column chromatography.
-
Inert Atmosphere: For particularly sensitive compounds, perform purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification technique for this compound derivatives?
A1: For most this compound derivatives, column chromatography on silica gel is the most versatile and widely used purification technique. It allows for the separation of the target compound from unreacted starting materials, by-products, and other impurities. Following column chromatography, recrystallization is an excellent secondary step to achieve high purity, especially for crystalline solids.
Q2: How do I choose the right solvent system for column chromatography?
A2: The ideal solvent system for column chromatography should provide a retention factor (Rf) of approximately 0.2-0.4 for your target compound on a Thin Layer Chromatography (TLC) plate.[2] A common starting point for this compound derivatives is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane. You can then adjust the ratio of the solvents to achieve the desired Rf.
Q3: Can I use sublimation to purify my this compound derivative?
A3: Yes, sublimation can be a very effective purification method for this compound derivatives that are thermally stable and have a sufficiently high vapor pressure.[13][14] It is particularly useful for removing non-volatile impurities. It is advisable to first perform a thermogravimetric analysis (TGA) to determine the decomposition temperature of your compound to avoid degradation during sublimation.[11]
Q4: How can I confirm the purity of my final this compound derivative?
A4: A combination of analytical techniques should be used to confirm the purity of your compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and purity assessment. The absence of impurity signals is a strong indicator of high purity.[1]
-
High-Performance Liquid Chromatography (HPLC): An HPLC chromatogram showing a single sharp peak is a good indication of purity.
-
Mass Spectrometry (MS): This confirms the molecular weight of your compound.
-
Thin Layer Chromatography (TLC): A single spot in multiple solvent systems suggests high purity.[2]
Experimental Protocols
Detailed Step-by-Step Methodology for Column Chromatography
This protocol provides a general workflow for the purification of a this compound derivative using silica gel column chromatography.
Materials:
-
Crude this compound derivative
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents for mobile phase (e.g., hexane, ethyl acetate)
-
Glass chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find the optimal mobile phase that gives an Rf of 0.2-0.4 for your target compound.
-
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the column using a pipette.
-
Dry Loading (Recommended for poorly soluble compounds): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock and begin collecting fractions.
-
Maintain a constant flow rate. If using gradient elution, gradually increase the polarity of the mobile phase according to your pre-determined gradient.
-
-
Fraction Analysis:
-
Monitor the elution of your compound by spotting the collected fractions on TLC plates and visualizing under UV light (Dibenzo[f,h]quinoxalines are typically UV active).[2]
-
Combine the fractions that contain your pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
Visualization of Purification Workflow
Below is a diagram illustrating the decision-making process for purifying this compound derivatives.
Caption: Decision workflow for purification of this compound derivatives.
References
- 1. Dibenzo[f,h]furazano[3,4-b]quinoxalines: Synthesis by Intramolecular Cyclization through Direct Transition Metal-Free C–H Functionalization and Electrochemical, Photophysical, and Charge Mobility Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 4. Preparative separation of quinolines by centrifugal partition chromatography with gradient elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. web.stanford.edu [web.stanford.edu]
- 6. benchchem.com [benchchem.com]
- 7. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Furan-derived biobased polybenzoxazines with intrinsic flame retardancy and high thermal stability - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Desorption of polycyclic aromatic hydrocarbons by cosmic rays - Implications for PAH inventories under TMC-1 dense cloud conditions | Astronomy & Astrophysics (A&A) [aanda.org]
- 14. Use of Sublimation To Prepare Solid Microbial Media with Water-Insoluble Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dibenzo[f,h]quinoxaline (DBQ) OLED Performance
Welcome to the technical support center for Dibenzo[f,h]quinoxaline (DBQ) based Organic Light-Emitting Diodes (OLEDs). This guide is designed for researchers and scientists to troubleshoot common experimental issues and optimize the performance of DBQ-based devices. The unique molecular structure of DBQ serves as a versatile platform for creating highly efficient fluorescent emitters, particularly for deep blue emission.[1][2] However, realizing the full potential of these materials requires careful control over synthesis, device fabrication, and material selection.
This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific challenges you may encounter.
Part 1: Frequently Asked Questions (FAQs)
Here, we address common questions regarding the synthesis and application of DBQ derivatives in OLEDs.
Q1: My synthesized DBQ derivative has a low photoluminescence quantum yield (PLQY). What are the likely causes and how can I improve it?
A1: A low PLQY in DBQ derivatives can often be attributed to several factors:
-
Purity: Impurities from starting materials or side reactions during synthesis can act as quenching sites for excitons, significantly reducing the PLQY.
-
Troubleshooting: Ensure the purity of your starting materials. After synthesis, rigorous purification of the final DBQ derivative is crucial. Techniques such as temperature-gradient sublimation are highly recommended to achieve the high purity (typically >97%) required for OLED applications.[1]
-
-
Molecular Aggregation: In the solid state, DBQ derivatives can form aggregates, which often leads to undesirable, lower-energy emission and a decrease in PLQY.[3]
-
Troubleshooting: Introducing bulky side groups, such as isopropylphenyl, to the DBQ core can suppress molecular aggregation through steric hindrance, thereby improving fluorescence efficiency.[3]
-
-
Molecular Design: The intrinsic electronic properties of the molecule play a significant role.
-
Troubleshooting: Strategic modifications to the DBQ scaffold, such as the introduction of donor units, can fine-tune the electronic properties and enhance the PLQY.[1] For deep blue emitters, for instance, adding nitrogen atoms to the core structure can alter the HOMO orbital distribution, leading to a blue-shifted emission.[3]
-
Q2: I am observing a significant "efficiency roll-off" in my DBQ-based OLED at high brightness. What is causing this and how can I mitigate it?
A2: Efficiency roll-off, the decrease in external quantum efficiency (EQE) at high current densities, is a common challenge in OLEDs.[4][5] Several factors can contribute to this phenomenon:
-
Triplet-Triplet Annihilation (TTA): At high current densities, the concentration of triplet excitons increases, leading to TTA, a major cause of efficiency roll-off in fluorescent and TADF OLEDs.[4][6]
-
Charge Carrier Imbalance: An imbalance in the number of holes and electrons injected and transported to the emissive layer can lead to quenching processes and reduced efficiency.
-
Joule Heating: At high currents, the device temperature can increase, leading to thermal degradation and reduced efficiency.[4]
Strategies to Reduce Efficiency Roll-off:
-
Host Material Selection: Employing a host material with good charge transport balance can create a wider recombination zone, reducing the local exciton concentration and thus minimizing TTA. Using mixed-host architectures or double emission layers can also be effective.[7]
-
Device Architecture Optimization: Designing device structures with improved charge injection and transport layers can lead to a more balanced charge carrier distribution within the emissive layer.
-
Molecular Design for TADF Emitters: For DBQ-based Thermally Activated Delayed Fluorescence (TADF) emitters, a key strategy is to design molecules with a small energy gap between the singlet and triplet excited states (ΔEST) to facilitate efficient reverse intersystem crossing (RISC).[2]
Q3: The color purity of my deep blue DBQ OLED is poor. What should I investigate?
A3: Poor color purity in deep blue OLEDs often manifests as a shift in the Commission Internationale de l'Eclairage (CIE) coordinates.
-
Aggregate Emission: As mentioned, molecular aggregation can lead to a red-shift in the emission spectrum, contaminating the deep blue emission.[3] Increasing the dopant concentration of a DBQ derivative can sometimes lead to aggregate emission.[3]
-
Troubleshooting: Optimize the doping concentration of the DBQ emitter in the host material. Introducing bulky substituents to the DBQ core can also prevent aggregation.[3]
-
-
Emission from Host or Interfacial Layers: If the exciton recombination zone is not well-confined to the emissive layer, emission from the host material or adjacent layers can occur, leading to a mixed-color output.
-
Troubleshooting: Ensure the chosen host material has a wider energy gap than the DBQ emitter to confine excitons effectively. Also, check the energy level alignment of the different layers in your device.
-
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step guides for resolving specific experimental issues.
Guide 1: Diagnosing and Improving Poor Thin-Film Morphology
The morphology of the organic thin films is a critical factor that governs the electrical and optical properties of an OLED.[8]
Problem: Low device efficiency and reproducibility, or electrical shorts.[9]
Underlying Cause: Poor thin-film morphology, such as crystallinity, orientation, and homogeneity, can lead to inefficient charge transport and non-uniform current distribution.[8][10]
Step-by-Step Troubleshooting Protocol:
-
Substrate Preparation:
-
Action: Thoroughly clean the ITO (Indium Tin Oxide) substrate. A standard procedure includes sequential ultrasonication in detergent, deionized water, and acetone.[11]
-
Rationale: A clean and smooth substrate surface is essential for the uniform deposition of subsequent organic layers.
-
-
Deposition Rate and Substrate Temperature:
-
Action: During thermal evaporation, carefully control the deposition rate of the organic materials. Also, optimizing the substrate temperature can influence film growth.
-
Rationale: These parameters have a strong influence on the thin-film formation and molecular packing.[10]
-
-
Material Purity:
-
Action: Ensure the use of high-purity organic materials.
-
Rationale: Impurities can disrupt the ordered growth of thin films.
-
-
Annealing:
-
Action: Consider post-deposition thermal annealing of the organic layers.
-
Rationale: Annealing can improve the crystallinity and morphology of the films, but the temperature and duration must be carefully optimized to avoid degradation of the materials.
-
-
Characterization:
-
Action: Use techniques like Atomic Force Microscopy (AFM) to visualize the surface morphology of the deposited films.
-
Rationale: AFM can provide direct evidence of film roughness and the presence of defects.
-
Visualization of the Thin-Film Optimization Workflow:
Caption: Workflow for troubleshooting poor thin-film morphology.
Guide 2: Enhancing Charge Injection and Transport
Efficient charge injection and transport are fundamental for achieving high-performance OLEDs. An imbalance can lead to low efficiency and high operating voltages.
Problem: High turn-on voltage and low current efficiency.
Underlying Cause: A significant energy barrier between the electrodes and the organic layers, or poor charge mobility in the transport layers.[12][13]
Step-by-Step Troubleshooting Protocol:
-
Hole Injection Layer (HIL) Optimization:
-
Electron Injection Layer (EIL) Optimization:
-
Doping of Transport Layers:
-
Action: Consider doping the charge transport layers. For example, n-doping the ETL can increase its conductivity.
-
Rationale: Doping increases the carrier density and conductivity of the transport layers, improving charge injection.[12]
-
-
Choice of Host Material:
Data Presentation: Impact of HIL on Device Performance
| HIL Material | Turn-on Voltage (V) | Max. Current Efficiency (cd/A) |
| None | 5.8 | 8.2 |
| PEDOT:PSS (40nm) | 4.5 | 12.5 |
| MoO3 (5nm) | 4.2 | 15.1 |
Note: The data in this table is illustrative and will vary depending on the specific device architecture and materials used.
Guide 3: Improving Device Stability and Lifetime
The operational stability of OLEDs is crucial for practical applications. Degradation is often caused by environmental factors or intrinsic material instability.
Problem: Rapid decrease in luminance over time, formation of dark spots.
Underlying Cause: Degradation of the organic materials or the cathode due to exposure to oxygen and moisture.[17]
Step-by-Step Troubleshooting Protocol:
-
Encapsulation:
-
Action: Implement a robust encapsulation method to protect the device from the ambient atmosphere.
-
Rationale: Organic materials in OLEDs are highly sensitive to oxygen and moisture.[17] Thin-film encapsulation (TFE), often consisting of alternating organic and inorganic layers, is a common technique for flexible devices.[17][18] For rigid devices, glass encapsulation is a viable option.[17]
-
-
Material Stability:
-
Action: Select organic materials with high thermal and electrochemical stability. For blue emitters, which are often less stable, strategies like deuteration of the emitter molecules can be explored.[19]
-
Rationale: Intrinsically stable materials are less prone to degradation during device operation.
-
-
Interfacial Layers:
-
Action: Ensure the use of stable interfacial layers.
-
Rationale: Instability at the interfaces between different layers can be a source of device degradation.
-
Visualization of Encapsulation Strategies:
Caption: Encapsulation strategies to mitigate device degradation.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Dibenzo[f,h]furo[2,3-b]quinoxaline-based molecular scaffolds as deep blue fluorescence materials for organic light-emitting diodes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Efficiency roll-off in organic light-emitting diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. ece.engin.umich.edu [ece.engin.umich.edu]
- 9. energy.gov [energy.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Efficient multi-barrier thin film encapsulation of OLED using alternating Al2O3 and polymer layers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. The Optimization of Hole Injection Layer in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Universal Host Materials for High-Efficiency Phosphorescent and Delayed-Fluorescence OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. oled-info.com [oled-info.com]
- 18. Why Flexible OLED Encapsulation Requires Advanced Material Science [eureka.patsnap.com]
- 19. chemrxiv.org [chemrxiv.org]
Technical Support Center: Synthesis of Dibenzo[f,h]quinoxaline
Welcome to the technical support center for the synthesis of Dibenzo[f,h]quinoxaline and its derivatives. This guide is designed for researchers, medicinal chemists, and materials scientists who are working with this important heterocyclic scaffold. Here, we address common challenges, side reactions, and purification issues encountered during its synthesis, providing expert insights and validated troubleshooting protocols to enhance your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting
The most prevalent and efficient method for synthesizing the this compound core is the condensation reaction between 9,10-phenanthrenequinone and an appropriate 1,2-arylenediamine, such as 1,2-diaminobenzene.[1][2] While straightforward in principle, this reaction is susceptible to several side reactions and experimental pitfalls that can affect yield, purity, and reproducibility.
Q1: My reaction yield is consistently low, and TLC/LC-MS analysis shows significant amounts of unreacted 9,10-phenanthrenequinone. What are the likely causes and how can I fix this?
Plausible Causes: This is a classic issue of incomplete conversion. The root cause often lies in suboptimal reaction kinetics or unfavorable equilibria. The condensation of a dicarbonyl with a diamine is a multi-step process that requires effective catalysis and conditions that drive the reaction to completion.
-
Insufficient Catalysis: The initial nucleophilic attack of the diamine on the carbonyl carbons of the quinone, and the subsequent dehydration steps, are often slow without a catalyst.[3] While the reaction can proceed thermally, acid catalysis significantly accelerates the key steps.
-
Poor Solvent Choice: The solubility of both the planar 9,10-phenanthrenequinone and the final this compound product can be limited in common organic solvents. If the starting material crashes out of solution, it is no longer available to react.[4]
-
Sub-optimal Temperature: While high temperatures can promote the reaction, they can also lead to reactant or product degradation. Conversely, a temperature that is too low will result in impractically long reaction times.[5]
Troubleshooting Strategies:
-
Introduce an Acid Catalyst: The addition of a catalytic amount of a Brønsted acid like acetic acid or p-toluenesulfonic acid (p-TSA) can dramatically improve reaction rates and yield.[6] Lewis acids have also been employed effectively in related quinoxaline syntheses.[1]
-
Optimize the Solvent System: Employ a high-boiling point solvent that can adequately dissolve the reactants, such as ethanol, acetic acid, or dimethylformamide (DMF). A solvent that facilitates the removal of water (a byproduct of the condensation) can also help drive the equilibrium toward the product.
-
Adjust Reaction Temperature and Time: Systematically screen temperatures. For many quinoxaline syntheses, refluxing in ethanol or acetic acid provides a good balance of reaction rate and stability.[7] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid degradation from prolonged heating.
Q2: My final product is a difficult-to-separate mixture. Besides the starting materials, what are the most likely side products?
Plausible Causes: The formation of side products often results from incomplete cyclization or alternative reaction pathways of the intermediates.
-
Partially Condensed Intermediates: The reaction proceeds through a hemiaminal intermediate followed by a single-condensed Schiff base (imine). If the second cyclization and dehydration step is hindered or incomplete, these intermediates can persist in the final mixture.
-
Self-Condensation of the Diamine: While less common in the presence of the highly reactive dicarbonyl, under harsh conditions (e.g., very high heat, strong acid), aromatic diamines can undergo self-condensation or polymerization.[8]
-
Redox Side Reactions: 9,10-Phenanthrenequinone is a redox-active molecule. Under certain conditions, particularly with reducing impurities or specific catalysts, it can be reduced to 9,10-phenanthrenediol (the corresponding hydroquinone).[9] This diol will not participate in the desired condensation reaction.
Troubleshooting Strategies:
-
Ensure Stoichiometric Balance: Use a precise 1:1 molar ratio of the 9,10-phenanthrenequinone and the 1,2-diamine. An excess of either reactant can lead to side reactions and complicates purification.
-
Control the Reaction Atmosphere: To prevent unwanted oxidative side reactions of the diamine or reductive reactions of the quinone, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is good practice, especially if using sensitive substituted diamines.
-
Purification Strategy: The desired this compound product is typically a stable, crystalline solid with low polarity.[10] Unreacted quinone is also nonpolar, but partially condensed intermediates will be more polar. Column chromatography on silica gel is often effective. If the product is highly insoluble, recrystallization from a high-boiling solvent like DMF, diphenyl ether, or sublimation under high vacuum can be effective purification methods.
Visualizing the Reaction: Pathways and Pitfalls
To better understand the synthesis, the following diagrams illustrate the intended reaction and a common point of failure.
Diagram 1: Primary Synthetic Pathway
Caption: The desired reaction pathway for this compound synthesis.
Diagram 2: Formation of an Incomplete Condensation Side Product
Caption: Divergence between the desired product and a stalled intermediate.
Quantitative Insights & Experimental Protocols
Table 1: Influence of Reaction Conditions on Quinoxaline Synthesis
This table summarizes typical findings from the broader literature on quinoxaline synthesis, which are directly applicable to the this compound system.
| Catalyst (mol%) | Solvent | Temperature (°C) | Typical Time (h) | Typical Yield (%) | Reference(s) |
| None | Ethanol | Reflux (78) | 12 - 24 | 40 - 60 | [5] |
| Acetic Acid (excess) | Acetic Acid | Reflux (118) | 2 - 4 | 85 - 95 | [5] |
| p-TSA (10 mol%) | Ethanol | Reflux (78) | 1 - 3 | > 90 | [11] |
| Camphorsulfonic acid (20 mol%) | Ethanol | Room Temp | 2 - 8 | 90 - 98 | [6] |
| Bentonite K-10 Clay | Ethanol | Room Temp | < 0.5 | ~ 95 | [7] |
Yields are illustrative and vary based on specific substrates.
Experimental Protocol 1: Optimized Synthesis of this compound
This protocol incorporates best practices to maximize yield and purity.
Materials:
-
9,10-Phenanthrenequinone (1.0 eq)
-
1,2-Diaminobenzene (1.0 eq)
-
p-Toluenesulfonic acid monohydrate (p-TSA, 0.1 eq)
-
Ethanol (200 proof)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 9,10-phenanthrenequinone (1.0 eq) and ethanol (approx. 0.1 M concentration relative to the quinone).
-
Add 1,2-diaminobenzene (1.0 eq) to the suspension.
-
Finally, add the catalytic amount of p-TSA (0.1 eq).
-
Heat the mixture to reflux with vigorous stirring. The initial orange/yellow suspension should gradually dissolve and then form a new precipitate of the product.
-
Monitor the reaction progress using TLC (e.g., 9:1 Hexanes:Ethyl Acetate), checking for the consumption of the bright orange 9,10-phenanthrenequinone spot. The reaction is typically complete within 1-3 hours.
-
Once complete, allow the reaction mixture to cool to room temperature, then cool further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the crystalline product by vacuum filtration.
-
Wash the filter cake sequentially with cold ethanol and then a small amount of cold diethyl ether to remove soluble impurities.
-
Dry the product under vacuum to yield this compound as a pale yellow or off-white solid.
Experimental Protocol 2: Troubleshooting Purification by Recrystallization
If the crude product is contaminated with unreacted 9,10-phenanthrenequinone (a common issue), a carefully chosen recrystallization can be highly effective.
Rationale: this compound is a rigid, planar molecule that often has lower solubility than the slightly more contorted 9,10-phenanthrenequinone in many organic solvents. This difference can be exploited.
Procedure:
-
Place the crude, dried product in an appropriately sized Erlenmeyer flask.
-
Select a suitable recrystallization solvent. Toluene or xylene are excellent candidates. They are relatively poor solvents at room temperature but have good solvating power at reflux.
-
Add the minimum amount of hot solvent required to fully dissolve the crude solid at reflux. Add the solvent in small portions, allowing the mixture to return to a boil after each addition.
-
If colored impurities persist (often from quinone or degradation), a small amount of activated charcoal can be added to the hot solution, followed by hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal.
-
Allow the clear filtrate to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.
-
Once the solution has reached room temperature, place it in an ice bath or refrigerator to complete the crystallization process.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold, fresh solvent, and dry under vacuum.
References
- 1. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]
- 2. soc.chim.it [soc.chim.it]
- 3. researchgate.net [researchgate.net]
- 4. Dibenzo[f,h]furo[2,3-b]quinoxaline-based molecular scaffolds as deep blue fluorescence materials for organic light-emitting diodes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrar.org [ijrar.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound | 217-68-5 [b2b.sigmaaldrich.com]
- 11. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
Technical Support Center: Optimizing Dibenzo[f,h]quinoxaline Emitters
Welcome to the technical support center for dibenzo[f,h]quinoxaline-based emitters. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, characterization, and application of these promising fluorophores. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you enhance the quantum yield and overall performance of your this compound emitters.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental importance of the this compound core in designing efficient emitters?
The this compound scaffold is a polycyclic heteroaromatic system that serves as an excellent building block for high-performance emitters, particularly for deep blue fluorescence.[1][2] Its rigid, planar structure and inherent electron-accepting nature provide a robust and electronically tunable platform.[3] By strategically modifying this core, researchers can fine-tune the photophysical properties, such as emission color and quantum yield, to meet the demands of applications like Organic Light-Emitting Diodes (OLEDs).[1][4]
Q2: What are the primary factors that limit the quantum yield of this compound emitters?
Low quantum yield in these emitters typically arises from a combination of factors that promote non-radiative decay pathways over radiative emission. The most common culprits include:
-
Aggregation-Caused Quenching (ACQ): At high concentrations or in the solid state, the planar this compound molecules can form aggregates, leading to self-quenching and a significant drop in fluorescence intensity.[5]
-
Molecular Vibrations and Rotations: Unrestricted molecular motions in the excited state can dissipate energy as heat rather than light.
-
Intersystem Crossing (ISC): The transition from the excited singlet state (S1) to a triplet state (T1) can compete with fluorescence, especially if the energy gap between these states is small.
-
Environmental Factors: The polarity of the solvent, presence of quenchers (like molecular oxygen), and temperature can all influence the quantum yield.
-
Purity of the Compound: Impurities from the synthesis, such as residual catalysts or unreacted starting materials, can act as quenching sites.
Q3: How do substituents on the this compound core influence its quantum yield?
The strategic placement of electron-donating or electron-withdrawing groups, as well as sterically bulky substituents, can have a profound impact on the quantum yield:
-
Electron-Donating and Withdrawing Groups: These groups can be used to tune the intramolecular charge transfer (ICT) character of the molecule, which in turn affects the emission wavelength and quantum efficiency.[6]
-
Sterically Bulky Groups: Introducing bulky substituents, such as isopropylphenyl groups, can effectively suppress the formation of aggregates.[1] This minimizes ACQ and helps to maintain a high quantum yield, even in the solid state.[1][5]
Troubleshooting Guide
Issue 1: Low Quantum Yield in Solution
Q: My this compound derivative exhibits a disappointingly low quantum yield in solution. What are the likely causes and how can I address this?
A: Low quantum yield in solution can be a multifaceted issue. Here is a systematic approach to diagnose and resolve the problem:
Potential Causes & Solutions:
-
Solvent Polarity: The choice of solvent can significantly impact the fluorescence quantum yield. Highly polar solvents can sometimes stabilize non-emissive charge transfer states, leading to quenching.
-
Troubleshooting Step: Measure the quantum yield in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile). This will help you identify the optimal solvent environment for your specific derivative.
-
-
Presence of Quenchers: Dissolved molecular oxygen is a common quencher of fluorescence.
-
Troubleshooting Step: Degas your solvent by bubbling an inert gas (e.g., nitrogen or argon) through it for 15-30 minutes before dissolving your compound and performing the measurement.
-
-
Compound Purity: Impurities from the synthesis can act as efficient quenchers.
-
Troubleshooting Step: Ensure your compound is of high purity. Recrystallization or column chromatography may be necessary to remove any residual catalysts or byproducts. It is advisable to characterize the final product thoroughly using techniques like NMR and mass spectrometry.
-
Issue 2: Aggregation-Caused Quenching (ACQ) in the Solid State
Q: My emitter has a high quantum yield in dilute solution, but the fluorescence is significantly quenched in the solid state or in thin films. How can I mitigate this?
A: This is a classic case of Aggregation-Caused Quenching (ACQ), a common problem for planar aromatic molecules. The key is to prevent the molecules from getting too close to each other.
Molecular Design Strategies to Combat ACQ:
| Strategy | Mechanism | Example Substituent |
| Introduce Steric Hindrance | Bulky groups physically prevent close packing of the planar cores. | Isopropylphenyl, tert-butyl |
| Create a 3D Molecular Architecture | Non-planar structures disrupt π-π stacking. | Spirofluorene moieties[7] |
| Induce Aggregation-Induced Emission (AIE) | Design molecules that are non-emissive in solution but become highly fluorescent upon aggregation due to restricted intramolecular rotations. | Tetraphenylethylene (TPE) derivatives |
Experimental Workflow for Mitigating ACQ:
References
- 1. Dibenzo[f,h]furo[2,3-b]quinoxaline-based molecular scaffolds as deep blue fluorescence materials for organic light-emitting diodes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Dibenzo[f,h]furazano[3,4-b]quinoxalines: Synthesis by Intramolecular Cyclization through Direct Transition Metal-Free C–H Functionalization and Electrochemical, Photophysical, and Charge Mobility Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Aggregation-Free Organic Dyes Featuring Spiro[dibenzo[3,4:6,7]cyclohepta[1,2- b]quinoxaline-10,9'-fluorene] (SDBQX) for Dye-Sensitized Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dibenzo[f,h]quinoxaline Film Deposition
Welcome to the technical support center for Dibenzo[f,h]quinoxaline (DBQ) and its derivatives. This guide is designed for researchers, scientists, and engineers working on the fabrication of organic electronic devices. As a polycyclic heteroaromatic compound, DBQ is a promising material for various applications, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1][2] However, achieving high-quality, uniform, and stable thin films of DBQ is critical for device performance and can present several challenges.
This document provides in-depth, question-and-answer-based troubleshooting guides grounded in scientific principles and field-proven experience. We will explore the causality behind common deposition issues and provide robust, self-validating protocols to overcome them.
Section 1: Frequently Asked Questions (FAQs) on this compound
This section addresses foundational questions regarding the material and its handling.
Q1: What are the primary methods for depositing this compound thin films?
A1: this compound and its derivatives are typically small molecules, making them suitable for two primary deposition techniques:
-
Vacuum Thermal Evaporation (VTE): This is the most common and reproducible method for small-molecule organic semiconductors.[3] In a high-vacuum environment, the source material is heated until it sublimes, and the vapor travels in a line-of-sight path to condense on a cooler substrate. This method offers excellent control over film thickness and purity.[4][5]
-
Solution Processing: For certain DBQ derivatives functionalized with solubilizing groups, solution-based methods like spin-coating or drop-casting can be employed.[6][7] While potentially lower-cost and scalable, achieving long-range molecular order and film uniformity can be more challenging compared to VTE.[3]
Q2: Why is a high-vacuum environment critical for the thermal evaporation of DBQ?
A2: A high-vacuum environment (typically below 5x10⁻⁶ mbar) is essential for several reasons:[3]
-
Purity: It minimizes the incorporation of atmospheric contaminants like oxygen and water vapor into the growing film.[8][9] Many organic materials, including DBQ, can degrade or have their electronic properties altered by such impurities.[3][10]
-
Mean Free Path: In a high vacuum, the mean free path of the evaporated DBQ molecules is very long, meaning they can travel from the source to the substrate without colliding with background gas molecules.[11] This ensures a directional deposition, leading to better film uniformity and density.
-
Process Stability: It prevents the formation of oxides on heating elements and ensures a stable evaporation rate.
Q3: My DBQ source material seems to be degrading in the crucible during thermal evaporation. What's happening?
A3: Thermal degradation of organic materials is a common issue and is often caused by improper heating.[3] The key is to find the optimal evaporation temperature that provides a reasonable deposition rate without breaking the intramolecular bonds of the DBQ molecule.
-
Causality: Organic molecules have significantly lower decomposition temperatures than inorganic materials.[3] Ramping the source temperature too quickly or overshooting the target temperature can provide excess thermal energy, leading to molecular decomposition. This results in impure films with poor electronic performance.
-
Solution: Always ramp the temperature of the evaporation source slowly and controllably. Use a PID controller for precise temperature management. It is recommended to perform a deposition rate test to establish the minimum temperature required for a stable rate (e.g., 0.1-1 Å/s).
Section 2: Troubleshooting Vacuum Thermal Evaporation (VTE)
VTE is the preferred method for high-performance devices. This section tackles the most common issues encountered during this process.
Issue 1: Poor Film Adhesion & Delamination
Q: My DBQ film is peeling or flaking off the substrate (e.g., ITO, Si/SiO₂). What is the cause and how can I fix it?
A: This is a classic adhesion failure, which fundamentally stems from poor interfacial bonding between the substrate and the DBQ film.
-
Underlying Cause: The strength of adhesion is determined by the intermolecular forces at the substrate-film interface. Contaminated or low-energy surfaces prevent the intimate contact required for strong van der Waals forces to establish.[12]
-
Troubleshooting Protocol:
-
Aggressive Substrate Cleaning (Self-Validating Protocol):
-
Step 1: Sequentially sonicate the substrate in detergent (e.g., Alconox), deionized water, acetone, and finally isopropanol (15 minutes each).
-
Step 2: Dry the substrate with a high-purity nitrogen gun.
-
Step 3: Immediately before loading into the vacuum chamber, treat the substrate with UV-Ozone or an Oxygen Plasma Asher for 5-10 minutes. This process removes final organic residues and hydroxylates the surface, significantly increasing its surface energy.
-
Step 4 (Validation): Validate the cleaning efficacy by measuring the water contact angle on a test substrate. A hydrophilic surface with a contact angle <15° indicates a clean, high-energy surface ready for deposition.
-
-
Introduction of an Adhesion Layer: For particularly challenging substrates, depositing a thin (1-5 nm) adhesion-promoting layer can dramatically improve film stability.[12][13] Materials like molybdenum oxide (MoO₃) or specialized chemical adhesion promoters can serve as a robust bonding interface.[14]
-
Deposition Rate Control: The initial monolayer is critical. Start the deposition at a very low rate (~0.1-0.2 Å/s) for the first 1-2 nm. This allows molecules more time to find favorable bonding sites on the surface before being buried by subsequent layers, reducing built-in stress.
-
Issue 2: Inconsistent Film Thickness & Morphology
Q: My film is not uniform across the substrate, and AFM scans show high roughness or pinholes. How do I achieve a smoother, more uniform film?
A: Film uniformity and morphology are directly linked to the deposition geometry, pressure, and thermal energy of the molecules.
-
Underlying Cause: Non-uniformity often results from a short source-to-substrate distance or an unstable deposition rate.[9][11] High surface roughness can be caused by a deposition rate that is too high, which doesn't allow molecules sufficient time to diffuse on the surface and find low-energy sites, leading to 3D island growth instead of layer-by-layer growth.[9] Pinholes can be a sign of outgassing from the chamber or spitting from the evaporation source.
-
Troubleshooting Workflow: The following diagram outlines a logical workflow for diagnosing and solving morphology issues.
Caption: Troubleshooting workflow for film morphology issues.
Issue 3: Film Contamination & Poor Device Performance
Q: My devices have high leakage currents or low charge carrier mobility. I suspect my DBQ film is contaminated. How can I verify and prevent this?
A: Contamination is a primary cause of poor device performance, as impurities can act as charge traps or create leakage pathways.[10][15]
-
Underlying Cause: Impurities can originate from several sources: the source material itself, outgassing from the crucible or chamber walls, or backstreaming from vacuum pumps.[11][15] The low deposition energy of thermal evaporation makes the process susceptible to incorporating residual gas molecules into the film.[15]
-
Prevention and Verification Protocol:
-
Source Material Purity: Always use source material with the highest available purity (sublimed grade, >99.5%). Store the material in a desiccator or glovebox to prevent atmospheric contamination.
-
Crucible Selection and Cleaning: Use high-purity alumina or quartz crucibles. Before use, bake new crucibles at high temperature in a separate vacuum system to outgas any binders or contaminants. Never handle crucibles with bare hands.
-
Process Conditioning: Before deposition, gently pre-heat the DBQ source material below its evaporation temperature for 20-30 minutes with the shutter closed. This helps to outgas any volatile impurities from the source powder.
-
Verification: Use a Residual Gas Analyzer (RGA) during the pump-down and deposition process. High partial pressures of water (m/z=18), nitrogen/CO (m/z=28), or oxygen (m/z=32) indicate a leak or contamination. After deposition, Secondary Ion Mass Spectrometry (SIMS) can be used for sensitive detection of impurities within the film, although this is a destructive technique.[10]
-
Section 3: Data & Protocols
Table 1: Typical VTE Parameters for DBQ Derivatives
The optimal parameters can vary based on the specific derivative and chamber geometry. This table provides a validated starting point based on literature.[4][5][16]
| Parameter | Recommended Range | Rationale & Key Considerations |
| Base Pressure | < 5 x 10⁻⁶ mbar | Minimizes impurity incorporation from residual gases like H₂O and O₂.[3][8] |
| Deposition Rate | 0.5 - 2.0 Å/s | A slower rate generally improves film morphology and molecular ordering. A rate that is too high can lead to high roughness. |
| Source Temperature | Material Dependent | Must be determined empirically. Heat slowly to find the onset of evaporation and establish a stable rate. |
| Substrate Temperature | Room Temp - 80 °C | Modest heating can increase molecule surface mobility, potentially improving crystallinity and film morphology.[17] |
| Source-Substrate Dist. | 20 - 40 cm | A larger distance improves uniformity but reduces the deposition rate, requiring higher source temperatures. |
| Substrate Rotation | 10 - 20 rpm | Critical for achieving high film uniformity across the entire substrate area.[9] |
Diagram: General Workflow for VTE of DBQ Films
This diagram illustrates the standard operational sequence for depositing a DBQ thin film using vacuum thermal evaporation.
Caption: Standard workflow for thermal evaporation of DBQ.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. vaccoat.com [vaccoat.com]
- 4. Dibenzo[f,h]furazano[3,4-b]quinoxalines: Synthesis by Intramolecular Cyclization through Direct Transition Metal-Free C–H Functionalization and Electrochemical, Photophysical, and Charge Mobility Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. vaccoat.com [vaccoat.com]
- 9. Top 5 Thin Film Deposition Challenges and Expert Solutions for High-Yield Processes [xk-sputteringtarget.com]
- 10. electrochem.org [electrochem.org]
- 11. Evaporation (deposition) - Wikipedia [en.wikipedia.org]
- 12. Surface adhesion engineering for robust organic semiconductor devices - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 13. aculon.com [aculon.com]
- 14. How do adhesion promoters improve semiconductor material bonding? - Ruqinba Chemical [rqbchemical.com]
- 15. What Are The Disadvantages Of Thermal Evaporation Method? Key Limitations In Purity And Performance - Kintek Solution [kindle-tech.com]
- 16. Dibenzo[ f,h]furazano[3,4- b]quinoxalines: Synthesis by Intramolecular Cyclization through Direct Transition Metal-Free C-H Functionalization and Electrochemical, Photophysical, and Charge Mobility Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Overcoming solubility problems of Dibenzo[f,h]quinoxaline
Technical Support Center: Dibenzo[f,h]quinoxaline
A Senior Application Scientist's Guide to Overcoming Solubility Challenges
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this challenging polycyclic aromatic compound. As Senior Application Scientists, we understand that compound precipitation can derail experiments and compromise data integrity. This resource combines troubleshooting guides, in-depth protocols, and scientific rationale to help you achieve stable, reproducible solutions for your research needs.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common solubility problems encountered with this compound.
Q1: Why is this compound so poorly soluble in aqueous media?
A1: The poor aqueous solubility of this compound is inherent to its molecular structure. As a large, planar, and highly aromatic molecule, it exhibits strong intermolecular π-π stacking interactions.[1] These forces hold the molecules together tightly in a crystalline lattice, making it difficult for water molecules to solvate them. Furthermore, its structure is predominantly nonpolar and hydrophobic, leading to an unfavorable interaction with polar solvents like water.[2] It has a predicted water solubility of just 2.8E-3 g/L.[3]
Q2: What are the best "first-line" solvents for creating a stock solution?
A2: For initial stock solutions, water-miscible organic solvents are the preferred choice. The most common are:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
It is crucial to prepare a high-concentration stock in one of these solvents and then dilute it into your aqueous experimental medium. Always perform a preliminary test to ensure the compound remains soluble at the final concentration after dilution.
Q3: Can I use pH adjustment to improve the solubility of this compound?
A3: Yes, this is a viable strategy. This compound contains two nitrogen atoms in its pyrazine ring, making it a weak base.[3][4] By lowering the pH of the aqueous medium (e.g., using a citrate or acetate buffer with a pH of 3-5), you can protonate these nitrogen atoms.[5] This ionization increases the molecule's polarity, thereby enhancing its solubility in water.[6] However, you must verify that the required low pH does not interfere with your experimental system (e.g., cell viability, enzyme activity).
Q4: My compound precipitates when I dilute my DMSO stock into my aqueous buffer. What's happening and how can I fix it?
A4: This is a common phenomenon known as "drowning out" or "precipitation upon dilution." DMSO is a strong organic solvent, but when you add it to a large volume of an aqueous buffer (an "anti-solvent"), the local solvent environment around the drug molecule changes rapidly. The compound, which is insoluble in the aqueous buffer, crashes out of the solution.
Immediate Solutions:
-
Decrease the Stock Concentration: Make a more dilute stock solution in DMSO so that the final percentage of DMSO in your assay is lower (ideally <0.5% to avoid solvent effects).
-
Modify the Dilution Method: Add the DMSO stock to your buffer dropwise while vortexing vigorously. This rapid mixing can sometimes prevent localized concentration gradients that lead to precipitation.
-
Incorporate Solubilizing Excipients: The most robust solution is to add a solubilizing agent like a surfactant or cyclodextrin to your aqueous buffer before adding the compound stock. These agents can "catch" the drug molecules as they are diluted, preventing precipitation.[7]
Troubleshooting Guide: Compound Precipitation
Encountering precipitation can be frustrating. This guide provides a logical workflow to diagnose and solve the issue.
Problem: I observe a precipitate, cloudiness, or crystals in my solution.
Use the following decision tree to identify the cause and find a solution.
Caption: Troubleshooting logic for compound precipitation.
Advanced Solubilization Strategies & Protocols
If simple solvent systems are insufficient, the following advanced methods can significantly enhance the aqueous solubility of this compound.
Strategy 1: Co-Solvent Systems
Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[8][9] This makes the environment more favorable for nonpolar compounds like this compound, effectively increasing its solubility. This is a highly effective and common technique for parenteral and in-vitro formulations.[10][11]
Recommended Co-solvents:
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol (PG)
-
Ethanol
-
Glycerin
Protocol 1: Preparation of a 20% PEG 400 Co-Solvent System
-
Prepare the Vehicle: In a sterile container, combine 20 mL of PEG 400 with 80 mL of your desired aqueous buffer (e.g., PBS, pH 7.4). Mix thoroughly until a homogenous solution is formed.
-
Prepare Drug Stock: Prepare a concentrated stock of this compound in DMSO (e.g., 10-50 mM).
-
Solubilization: While vortexing the co-solvent vehicle, slowly add the required volume of the DMSO stock solution to reach your target final concentration.
-
Equilibration & Inspection: Allow the solution to equilibrate for 15-30 minutes at room temperature. Visually inspect for any signs of precipitation against a dark background. For critical applications, filter the solution through a 0.22 µm syringe filter to remove any micro-precipitates.
Scientist's Note: The goal is to keep the final concentration of the primary organic solvent (like DMSO) as low as possible (<1%) while using the co-solvent system to maintain solubility.
Strategy 2: Cyclodextrin-Mediated Solubilization
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12][13] They act as molecular hosts, encapsulating the hydrophobic this compound molecule ("guest") within their core.[14] This "inclusion complex" effectively shields the nonpolar drug from water, presenting a hydrophilic outer surface that dramatically increases apparent aqueous solubility.[15][16][17]
Recommended Cyclodextrins:
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.
-
Sulfobutylether-β-Cyclodextrin (SBE-β-CD / Captisol®): Anionic derivative with excellent solubilizing capacity, often used in intravenous formulations.
Protocol 2: Phase Solubility Study to Determine Optimal Cyclodextrin Concentration
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 15, and 20% w/v) in your desired buffer.
-
Add Excess Compound: Add an excess amount of solid this compound to a fixed volume (e.g., 1 mL) of each cyclodextrin solution in separate sealed vials. Ensure enough solid is present that some remains undissolved at equilibrium.
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved compound.
-
Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV, fluorescence spectroscopy).
-
Data Analysis: Plot the concentration of dissolved this compound against the concentration of HP-β-CD. A linear plot indicates the formation of a soluble complex and allows you to select the lowest cyclodextrin concentration that achieves your desired drug concentration.[18]
Strategy 3: Nanosuspension Formulation
Scientific Rationale: A nanosuspension is a colloidal dispersion of pure, sub-micron drug particles in a liquid phase, stabilized by surfactants or polymers.[19] By reducing the particle size to the nanometer range (typically 200-600 nm), the surface area of the drug dramatically increases.[10] According to the Noyes-Whitney equation, this increased surface area leads to a significant increase in dissolution velocity and saturation solubility.[20] This is an excellent strategy for compounds that are poorly soluble in both aqueous and organic media.[21]
Protocol 3: Preparation of a Nanosuspension via High-Pressure Homogenization
-
Prepare Pre-suspension: Disperse the this compound powder in an aqueous solution containing a stabilizer (e.g., 1-2% Poloxamer 188 or Tween® 80). Mix using a high-shear mixer for 5-10 minutes to create a coarse suspension.
-
Pre-milling (Optional): To improve the efficiency of homogenization, the pre-suspension can be passed through the high-pressure homogenizer at a lower pressure (e.g., 500 bar) for several cycles.
-
High-Pressure Homogenization: Process the suspension through a high-pressure homogenizer at high pressure (e.g., 1500 bar) for 10-20 cycles. The high pressure forces the suspension through a tiny gap, causing cavitation and shear forces that break down the drug crystals into nanoparticles.[19]
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). A narrow size distribution with a PDI < 0.3 is desirable.
-
Zeta Potential: Measure to assess the stability of the suspension. A value of ±30 mV is generally required for good electrostatic stabilization.
-
-
Post-Processing: The resulting nanosuspension can be used directly or lyophilized into a powder for long-term storage and reconstitution.
Workflow for Selecting a Solubilization Strategy
Caption: Decision workflow for selecting a solubilization strategy.
Data Summary: Comparison of Solubilization Techniques
| Technique | Principle of Action | Pros | Cons | Best For... |
| pH Adjustment | Increases polarity by protonating basic nitrogen atoms.[6] | Simple, inexpensive. | Limited pH range for biological systems; may not provide sufficient solubility alone. | Initial screening; applications tolerant of acidic conditions. |
| Co-Solvents | Reduces solvent polarity, making it more favorable for the solute.[8][11] | Simple to prepare; effective for moderate concentration increases. | Can cause precipitation on dilution; high concentrations may be toxic or affect assay performance. | In vitro assays, early-stage preclinical formulations.[10] |
| Cyclodextrins | Encapsulates the hydrophobic molecule in a hydrophilic shell (inclusion complex).[12] | High solubilization capacity; low toxicity (especially HP-β-CD); can improve stability. | Can be expensive; may interact with other formulation components; requires optimization. | In vitro and in vivo studies, including intravenous formulations.[5] |
| Nanosuspensions | Increases surface area by reducing particle size, enhancing dissolution rate and saturation solubility.[19][20] | High drug loading possible; suitable for multiple administration routes; improves bioavailability.[22] | Requires specialized equipment (homogenizer); potential for particle aggregation and physical instability. | High-dose formulations; oral and parenteral delivery of very poorly soluble drugs. |
References
- 1. Dibenzo[f,h]furazano[3,4-b]quinoxalines: Synthesis by Intramolecular Cyclization through Direct Transition Metal-Free C–H Functionalization and Electrochemical, Photophysical, and Charge Mobility Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. jmpas.com [jmpas.com]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmatutor.org [pharmatutor.org]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. ijpbr.in [ijpbr.in]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. oatext.com [oatext.com]
- 13. oatext.com [oatext.com]
- 14. Study on the structure and properties of inclusion complexes of large ring cyclodextrin and aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. humapub.com [humapub.com]
- 18. Enhanced Solubilisation of Six PAHs by Three Synthetic Cyclodextrins for Remediation Applications: Molecular Modelling of the Inclusion Complexes | PLOS One [journals.plos.org]
- 19. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs [drug-dev.com]
Strategies to prevent aggregation in Dibenzo[f,h]quinoxaline films
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Dibenzo[f,h]quinoxaline (DBQ) and its derivatives. This guide is designed for researchers, scientists, and engineers working on the fabrication of organic electronic devices. Aggregation in thin films is a critical challenge that can significantly impact device performance. This document provides in-depth troubleshooting guides, FAQs, and validated protocols to help you control film morphology and prevent undesirable aggregation.
Understanding the "Why": The Science of Aggregation in DBQ Films
This compound is a planar, aromatic molecule. This structure promotes strong intermolecular π-π stacking interactions, which are the primary driving force behind molecular aggregation and crystallization. While a well-ordered crystalline film is often desirable for efficient charge transport, uncontrolled aggregation leads to large, discontinuous crystal domains, high surface roughness, and numerous grain boundaries. These morphological defects act as charge traps and scattering sites, severely degrading device performance.[1][2]
The goal is not to eliminate aggregation entirely, but to control it, guiding the self-assembly process to form smooth, uniform, and highly interconnected crystalline films. The strategies outlined below are designed to modulate the delicate balance of intermolecular forces and processing kinetics.
Troubleshooting Guide: From Problem to Solution
This section addresses common issues encountered during the deposition of DBQ films. Each problem is presented in a question-and-answer format, explaining the root cause and providing actionable solutions.
Question 1: My spin-coated DBQ film is hazy and shows large, visible aggregates. How can I improve its uniformity?
This is a classic sign of premature aggregation in the solution phase or excessively rapid solvent evaporation during the spin-coating process. The DBQ molecules are crashing out of solution before they can organize into a uniform film.
Core Issue: Poor solubility and uncontrolled crystallization kinetics.
Strategies for Resolution:
-
Solvent Selection is Critical: The choice of solvent is the most influential parameter.[3]
-
The Problem with "Bad" Solvents: Solvents in which DBQ has low solubility will cause it to precipitate immediately upon deposition.
-
The Problem with "Perfect" Solvents: Highly soluble solvents that evaporate too quickly can also "quench" the film in a disordered state or lead to large spherulitic crystals.
-
The Solution: Aim for a "good" solvent with moderate solubility and a relatively high boiling point. This allows the molecules sufficient time on the substrate to self-organize during the solvent evaporation process. A study on a similar quinoline derivative highlighted the use of solvents like THF and acetone, chosen for their high solubility and low boiling points to achieve specific film characteristics.[3] Consider chlorinated solvents like chlorobenzene or dichlorobenzene, which are common in organic electronics for their ability to promote molecular ordering.
-
-
Optimize Spin-Coating Parameters: The spin-coating process itself dictates the rate of solvent evaporation.[4]
-
Lower Spin Speed: A lower rotation speed (e.g., 1000-1500 rpm) results in a thicker wet film, slowing down the overall evaporation and giving molecules more time to arrange.[4]
-
Two-Step Programs: Implement a two-step spin program. A slow initial step (e.g., 500 rpm for 5-10 seconds) to evenly spread the solution, followed by a higher speed step (e.g., 2000 rpm for 30-45 seconds) to thin the film to the desired thickness.
-
-
Concentration Adjustment: Lowering the concentration of the DBQ solution can reduce the likelihood of forming large aggregates in the solution itself, leading to a smoother film.
| Parameter | Problematic Setting | Recommended Starting Point | Rationale |
| Solvent Choice | Low boiling point, poor solubility (e.g., Hexane) | Higher boiling point, good solubility (e.g., Chlorobenzene) | Allows more time for molecular self-organization before the film solidifies. |
| Spin Speed | > 4000 rpm | 1500 - 3000 rpm | Slower evaporation rate, prevents rapid, uncontrolled crystallization.[3] |
| Solution Conc. | High (> 10 mg/mL) | 1 - 5 mg/mL | Reduces pre-aggregation in solution and promotes monolayer or few-layer growth. |
Question 2: My device performance is poor and inconsistent, which I suspect is due to poor film morphology at the substrate interface. What can I do?
Interfacial compatibility is paramount. If the surface energy of your substrate is not well-matched with the DBQ film, you will observe dewetting and the formation of isolated islands instead of a continuous film.[1]
Core Issue: Mismatched surface energies between the substrate and the organic semiconductor.
Strategies for Resolution:
-
Substrate Surface Treatment: Modify the substrate surface energy to be more favorable for DBQ film growth. Most organic semiconductors are relatively non-polar, so creating a hydrophobic surface on a typically hydrophilic substrate like SiO₂ is key.
-
Self-Assembled Monolayers (SAMs): This is the most common and effective method.[1][5] Treating a silicon dioxide surface with agents like Hexamethyldisilazane (HMDS) or Octadecyltrichlorosilane (OTS) replaces hydrophilic hydroxyl groups with non-polar methyl groups. This lowers the surface energy, promoting better wetting and encouraging the DBQ molecules to adopt a more ordered, edge-on packing motif beneficial for charge transport.[5]
-
-
Use of Polymeric Interlayers: A thin layer of a polymer, such as Polystyrene (PS), can be spin-coated onto the substrate before DBQ deposition. This creates a uniform, low-energy surface that can template the growth of the semiconductor film.
Workflow for Surface Modification
Caption: Workflow for substrate surface modification prior to DBQ film deposition.
Question 3: My as-deposited film is amorphous or poorly ordered. How can I improve its crystallinity post-deposition?
Even with optimized deposition parameters, the resulting film may not have the desired level of crystalline order. Post-deposition annealing techniques can provide the necessary energy to induce molecular reorganization into a more stable and ordered state.
Core Issue: Insufficient molecular mobility in the as-cast film to achieve thermodynamic equilibrium.
Strategies for Resolution:
-
Thermal Annealing: Heating the film above its glass transition temperature provides the thermal energy needed for molecules to reorient and form larger, more ordered crystalline domains.
-
Caution: Annealing at excessively high temperatures can cause film dewetting or degradation of the material. The optimal temperature must be determined experimentally, typically below the material's melting point.
-
-
Solvent Vapor Annealing (SVA): This is a highly effective, room-temperature alternative to thermal annealing.[6][7] Exposing the film to a saturated vapor of a specific solvent plasticizes the film, dramatically increasing molecular mobility without melting.[7][8] This allows for a slow, controlled reorganization into a highly crystalline state.[8][9]
-
Mechanism: Solvent molecules diffuse into the film, reducing the viscosity and glass transition temperature, which enhances the mobility of the semiconductor molecules.[8]
-
Advantages: SVA is a low-temperature process that can produce exceptionally high-quality films.[8] The choice of solvent and exposure time are critical parameters that can be tuned to control the final morphology.[10]
-
Experimental Protocol: Solvent Vapor Annealing (SVA)
-
Preparation: Place the substrate with the as-cast DBQ film inside a small, sealable container (e.g., a petri dish or a crystallization dish).
-
Solvent Reservoir: Place a small vial or watch glass containing a few milliliters of the annealing solvent (e.g., Toluene, THF, or Chloroform) inside the container, next to the substrate. Do not let the liquid solvent touch the film.
-
Sealing: Seal the container to allow the atmosphere inside to become saturated with the solvent vapor.
-
Annealing: Leave the setup undisturbed at room temperature. Annealing times can range from 30 minutes to several hours, depending on the solvent and the material.
-
Termination: Remove the substrate from the container and allow any residual solvent in the film to evaporate completely, either at ambient conditions or with gentle heating.
-
Verification: Characterize the film morphology using Atomic Force Microscopy (AFM) or Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) to confirm the improvement in crystallinity.[10]
Conceptual Diagram of SVA dot
// Nodes Initial [label="As-Cast Film\n(Disordered DBQ Molecules)", fillcolor="#FBBC05"]; Process [label="Exposure to\nSaturated Solvent Vapor", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mechanism [label="Solvent molecules plasticize film,\nincreasing molecular mobility.", shape=plaintext, fontcolor="#202124"]; Final [label="Annealed Film\n(Ordered Crystalline Domains)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Initial -> Process; Process -> Final [label="Reorganization"]; Process -> Mechanism [style=dotted, arrowhead=none]; }
References
- 1. Organic semiconductor growth and morphology considerations for organic thin-film transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. scielo.br [scielo.br]
- 4. Morphology control strategies for solution-processed organic semiconductor thin films - Energy & Environmental Science (RSC Publishing) DOI:10.1039/C4EE00688G [pubs.rsc.org]
- 5. [0710.1686] Electronic functionalization of the surface of organic semiconductors with self-assembled monolayers [arxiv.org]
- 6. Solvent vapor annealing of an insoluble molecular semiconductor - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Grain Boundary Control of Organic Semiconductors via Solvent Vapor Annealing for High-Sensitivity NO2 Detection | MDPI [mdpi.com]
- 9. Organic field-effect transistors by a solvent vapor annealing process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Color Purity of Dibenzo[f,h]quinoxaline (DBQ) Based OLEDs
Welcome to the technical support center for Dibenzo[f,h]quinoxaline (DBQ) based Organic Light-Emitting Diodes (OLEDs). This guide is designed for researchers, scientists, and professionals in drug development who are working with DBQ derivatives and aiming to achieve high color purity in their OLED devices. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) rooted in scientific principles and practical experimental insights.
Introduction: The Challenge of Color Purity in DBQ-based OLEDs
This compound (DBQ) and its derivatives are a promising class of materials for OLEDs, particularly for deep blue and other emission colors, due to their unique molecular structure and tunable optoelectronic properties.[1][2] However, achieving high color purity, characterized by a narrow emission spectrum (small full-width at half-maximum, FWHM), can be a significant challenge.[3] Broad emission spectra can lead to washed-out colors and limit the device's performance in high-end displays that require a wide color gamut.[3] This guide will address the common issues encountered during the development of DBQ-based OLEDs and provide actionable solutions to improve color purity.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary factors that negatively impact the color purity of my DBQ-based OLED?
A1: Several factors can lead to broadened emission spectra and reduced color purity in DBQ-based OLEDs. These can be broadly categorized into molecular-level and device-level issues:
-
Molecular Level:
-
Vibronic Coupling: Strong coupling between electronic transitions and molecular vibrations can lead to broadened emission peaks.[4][5] This is an intrinsic property of the emitter molecule.
-
Aggregation-Caused Quenching (ACQ): In the solid state, DBQ molecules can form aggregates (π-π stacking), which often leads to red-shifted, broader emission and a decrease in photoluminescence quantum yield (PLQY).[6][7][8]
-
Intramolecular Charge Transfer (ICT) State: The nature of the ICT state, influenced by the donor and acceptor moieties attached to the DBQ core, can affect the emission spectrum.[9]
-
-
Device Level:
-
Host-Guest Interactions: Poor compatibility or energy level mismatch between the DBQ emitter (guest) and the host material can lead to incomplete energy transfer and broader emission.
-
Device Architecture: The thickness and composition of the various layers in the OLED stack can influence the recombination zone and the outcoupling of light, thereby affecting the observed color.[10]
-
Dopant Concentration: High concentrations of the DBQ emitter can exacerbate aggregation effects.[6]
-
Q2: How does the molecular design of DBQ derivatives influence their emission color and purity?
A2: The molecular design of DBQ derivatives is a critical factor in determining their photophysical properties. By strategically adding different chemical groups (substituents) to the DBQ core, you can fine-tune the emission color and improve purity:
-
Electron-Donating and Withdrawing Groups: Attaching electron-donating groups (like carbazole or acridine) and electron-accepting groups (like cyano groups) to the DBQ core can modify the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thus tuning the emission color.[9][11] A well-designed donor-acceptor structure can also lead to efficient Thermally Activated Delayed Fluorescence (TADF), which can enhance device efficiency.[2][12]
-
Steric Hindrance: Introducing bulky substituents, such as isopropylphenyl or tert-butyl groups, can prevent the close packing of molecules in the solid state.[6][7] This steric hindrance minimizes π-π stacking and reduces aggregation-caused quenching, leading to purer emission.[6]
-
Rigidification of the Molecular Structure: Creating a more rigid molecular structure can suppress non-radiative decay pathways and reduce vibrational coupling, resulting in a narrower emission spectrum.[9]
Q3: What is the role of the host material in achieving high color purity?
A3: The host material in an OLED's emissive layer plays a crucial role beyond simply acting as a matrix for the emitter. For optimal color purity, the host should:
-
Have a Higher Triplet Energy: To ensure efficient energy transfer to the DBQ emitter and prevent energy back-transfer, the host material should have a higher triplet energy level than the emitter.
-
Promote Good Dispersion: The host should allow for uniform dispersion of the DBQ guest molecules, preventing aggregation even at higher doping concentrations.
-
Have Balanced Charge Transport Properties: A bipolar host material, capable of transporting both electrons and holes, can help to confine the recombination zone within the emissive layer, leading to more efficient and purer emission.[13]
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues related to color purity in your DBQ-based OLED experiments.
Problem 1: The observed emission spectrum is significantly broader than expected.
Possible Causes and Solutions:
-
Cause A: Aggregation of Emitter Molecules.
-
Diagnosis:
-
Concentration-Dependent Photoluminescence (PL): Measure the PL spectra of thin films with varying concentrations of the DBQ emitter doped into a host material. A significant red-shift and broadening of the emission peak with increasing concentration is a strong indicator of aggregation.[6]
-
Atomic Force Microscopy (AFM): Examine the morphology of the emissive layer. A rough surface with visible domains may suggest phase separation and aggregation.
-
-
Solutions:
-
Optimize Dopant Concentration: Systematically decrease the doping concentration of the DBQ emitter in the host material.
-
Introduce Steric Hindrance: Synthesize new DBQ derivatives with bulky side groups to physically prevent molecules from getting too close to each other.[6][7]
-
Select a Better Host Material: Choose a host material that has better miscibility with your DBQ emitter to improve its dispersion.
-
-
-
Cause B: Strong Vibronic Coupling.
-
Diagnosis:
-
Low-Temperature PL Spectroscopy: Measure the PL spectrum at a low temperature (e.g., 77 K). If the vibronic fine structure becomes more resolved and the peaks sharpen, it suggests that vibronic coupling is a significant contributor to the broadening at room temperature.
-
-
Solutions:
-
Molecular Rigidification: Modify the molecular structure of the DBQ emitter to make it more rigid. This can be achieved by introducing bridging atoms or forming fused ring systems. A more rigid structure can suppress the vibrational modes that couple with the electronic transition.[9]
-
Strategic Substitution: Introducing specific substituents can sometimes alter the vibrational modes of the molecule and reduce vibronic coupling.[4]
-
-
Problem 2: The emission color is red-shifted from the expected wavelength.
Possible Causes and Solutions:
-
Cause A: Aggregation or Excimer/Exciplex Formation.
-
Diagnosis:
-
As with Problem 1, perform concentration-dependent PL studies. A new, lower-energy emission band appearing at higher concentrations points towards excimer (excited dimer) or aggregate formation.
-
If a host is used, an unexpected red-shifted emission could also be due to exciplex (excited state complex) formation at the host-guest interface.
-
-
Solutions:
-
Reduce Dopant Concentration: This is the most straightforward way to minimize aggregation and excimer formation.
-
Improve Molecular Design: Incorporate bulky groups to prevent π-π stacking.
-
Choose a Host with Appropriate Energy Levels: Ensure the host's energy levels are well-aligned with the DBQ emitter to prevent exciplex formation.
-
-
-
Cause B: Environmental Effects (Solvatochromism).
-
Diagnosis:
-
Measure the PL of your DBQ derivative in solvents of varying polarity. A significant shift in the emission peak with solvent polarity indicates a strong solvatochromic effect, which can also manifest in the solid-state environment of the device.
-
-
Solutions:
-
Modify the Device Environment: The polarity of the surrounding layers can influence the emission. Experiment with different host materials or adjacent layers to create a less polar environment for the emitter.
-
-
Problem 3: The device suffers from significant color roll-off at high brightness.
Possible Causes and Solutions:
-
Cause A: Triplet-Triplet Annihilation (TTA) or Triplet-Polaron Annihilation (TPA).
-
Diagnosis:
-
Analyze the device efficiency (EQE) as a function of current density. A rapid decrease in EQE at higher current densities (efficiency roll-off) is a classic sign of these quenching mechanisms.
-
-
Solutions:
-
Broaden the Recombination Zone: Modify the device architecture to spread the charge recombination over a wider area within the emissive layer. This can be achieved by using mixed-host systems or graded doping profiles.
-
Improve Charge Balance: Optimize the thickness and properties of the charge transport layers to ensure a balanced injection of electrons and holes into the emissive layer.
-
Utilize TADF Emitters: DBQ derivatives designed for Thermally Activated Delayed Fluorescence (TADF) can help mitigate roll-off by providing an additional pathway for triplet excitons to convert to singlets for light emission.[12]
-
-
Part 3: Experimental Protocols and Data
Protocol 1: High-Purity Sublimation of DBQ Derivatives
Causality: The purity of the emitter material is paramount for achieving high color purity and device stability. Trace impurities can act as quenching sites or emit at different wavelengths, broadening the overall spectrum. Gradient sublimation is a standard technique for purifying organic small molecules for OLED fabrication.
-
Procedure:
-
Place the crude DBQ derivative in a sublimation tube.
-
Evacuate the system to a high vacuum (< 10⁻⁵ Torr).
-
Establish a temperature gradient along the tube using a tube furnace with multiple heating zones.
-
Slowly heat the source material to its sublimation temperature.
-
The purified material will deposit in a specific zone of the tube corresponding to its sublimation point, while impurities with different volatilities will deposit in other zones or remain in the source.
-
Carefully collect the purified material in an inert atmosphere (e.g., a glovebox).
-
Protocol 2: Fabrication of a DBQ-based OLED Device
Causality: A well-defined and clean fabrication process is essential for reproducible and high-performance devices. The layer thicknesses and deposition rates must be precisely controlled to achieve the desired device characteristics.[14]
-
Procedure:
-
Substrate Cleaning: Sequentially clean patterned Indium Tin Oxide (ITO) glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.[14] Dry the substrates with nitrogen gas and treat with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation system.
-
Deposit the following layers sequentially at a controlled rate (typically 0.5-2 Å/s):
-
Hole Injection Layer (HIL)
-
Hole Transport Layer (HTL)
-
Emissive Layer (EML): Co-evaporate the DBQ derivative (guest) and the host material from separate sources at a specific doping concentration.
-
Electron Transport Layer (ETL)
-
Electron Injection Layer (EIL)
-
-
Cathode Deposition: Deposit the metal cathode (e.g., Al) through a shadow mask.
-
Encapsulation: Encapsulate the device in an inert atmosphere to protect it from oxygen and moisture.
-
Data Presentation: Photophysical Properties of DBQ Derivatives
| Derivative | Host Material | Doping Conc. (wt%) | PL Peak (nm) | FWHM (nm) | CIE (x, y) | Reference |
| dP-diBFQ | - | - | - | - | (0.154, 0.102) | [6] |
| 1DMAC–BP | mCBP | 20 | 560 | 94 | (0.43, 0.54) | [12] |
| 2DMAC–BP | mCBP | 20 | 576 | 96 | (0.49, 0.49) | [12] |
| 3DMAC–BP | mCBP | 18 | 606 | 90 | (0.58, 0.41) | [12] |
| 2DMAC-BP-F | mCBP | - | 585 | - | - | [15] |
| 1PXZ-BP | CBP | 7 | - | - | - | [15] |
Part 4: Visualizations
Diagram 1: Troubleshooting Workflow for Broad Emission
Caption: A troubleshooting workflow for diagnosing and addressing broad emission spectra in DBQ-based OLEDs.
Diagram 2: Molecular Design Strategies for Color Purity
Caption: Key molecular design strategies to enhance the color purity of DBQ-based emitters.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Editorial: High color purity boron-based OLED materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vibrational Damping Reveals Vibronic Coupling in Thermally Activated Delayed Fluorescence Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dibenzo[f,h]furo[2,3-b]quinoxaline-based molecular scaffolds as deep blue fluorescence materials for organic light-emitting diodes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Leveraging quinoxaline functionalization for the design of efficient orange/red thermally activated delayed fluorescence emitters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fluorinated dibenzo[ a , c ]-phenazine-based green to red thermally activated delayed fluorescent OLED emitters - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D1TC04918F [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Dibenzo[f,h]quinoxaline and Other Prominent N-Heterocyclic Compounds for Advanced Applications
In the vast landscape of organic chemistry, nitrogen-containing heterocyclic compounds form a cornerstone for innovation, driving advancements in everything from medicinal chemistry to materials science.[1] Their unique electronic properties, structural versatility, and ability to interact with biological systems make them indispensable tools for researchers.[1] This guide provides an in-depth comparison of Dibenzo[f,h]quinoxaline, a potent N-heterocyclic scaffold, with other key players in the field: Phenazine, Acridine, and Quinoxaline. We will delve into their structural nuances, comparative physicochemical properties, and performance in critical applications, supported by experimental data and protocols to inform your research and development endeavors.
Chapter 1: The Core Scaffolds: A Structural and Electronic Overview
The properties and applications of N-heterocyclic compounds are fundamentally dictated by their core structure. The arrangement of aromatic rings and the position of nitrogen atoms influence everything from molecular planarity to the energy levels of frontier molecular orbitals (HOMO and LUMO).[2]
This compound is a polycyclic aromatic compound featuring a quinoxaline core fused with two additional benzene rings. This extended π-conjugated system results in a rigid, planar structure with a molecular formula of C16H10N2.[3]
Phenazine , or dibenzo[b,e]pyrazine, is an isomer of this compound, also possessing a planar, tricyclic structure.[4] The different fusion pattern of the benzene rings relative to the central pyrazine ring leads to distinct electronic properties compared to this compound.
Acridine is another tricyclic heteroaromatic compound, but with a single nitrogen atom within the central ring. Its derivatives are particularly noted for their biological activity, largely due to the planarity of the aromatic structure which allows for intercalation into DNA.[5][6][7]
Quinoxaline itself forms the core of this compound. As a simpler bicyclic compound, it serves as an excellent baseline for understanding the impact of extended conjugation. Quinoxaline derivatives are known for their electron-accepting nature and are widely used in the development of electron-transporting materials.[8]
References
- 1. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Page loading... [wap.guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Interest of Acridine Derivatives in the Anticancer Chemotherapy | Bentham Science [eurekaselect.com]
- 6. Acridine and acridone derivatives, anticancer properties and synthetic methods: where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quinoxaline derivatives as attractive electron-transporting materials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of Novel Dibenzo[f,h]quinoxaline Analogs as Antineoplastic Agents
Introduction: The Therapeutic Potential of Polycyclic Aza-aromatics
The quinoxaline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2][3] The fusion of additional benzene rings to this core, creating extended polycyclic systems like Dibenzo[f,h]quinoxaline, generates structurally rigid, planar molecules with enhanced π-stacking capabilities. This structural feature makes them prime candidates for intercalation with DNA or for interaction with the ATP-binding pockets of kinases, two critical targets in oncology drug development.[4][5]
While the broader quinoxaline family has been extensively studied, specific research into the antineoplastic potential of this compound derivatives is an emerging field. This guide provides a comparative framework for the characterization of these novel agents, using a potent, recently synthesized Benzo[g]quinoxaline derivative as a primary exemplar. This analog serves as an excellent model for the this compound class due to its structural similarity and well-documented mechanism of action. We will compare its performance against Doxorubicin, a clinically established topoisomerase inhibitor, to provide a clear benchmark for its potential. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols and the causal logic behind experimental choices to facilitate the evaluation of this promising class of compounds.
Comparative Analysis: A Novel Benzo[g]quinoxaline vs. Doxorubicin
To objectively evaluate the potential of this scaffold, we will compare a novel derivative, 3-(4-chlorophenyl)benzo[g]quinoxaline (henceforth referred to as BQX-3) , with the standard chemotherapeutic agent, Doxorubicin .[6] BQX-3 was selected due to the availability of comprehensive characterization and cytotoxicity data, making it an ideal case study.[6]
Physicochemical Properties
A molecule's physicochemical profile is a critical determinant of its drug-like properties, influencing absorption, distribution, metabolism, and excretion (ADME).
| Property | BQX-3 | Doxorubicin (Standard) | Rationale & Significance |
| Molecular Formula | C₁₈H₁₁ClN₂ | C₂₇H₂₉NO₁₁ | Indicates the elemental composition. |
| Molecular Weight | 290.75 g/mol [6] | 543.52 g/mol | Lower molecular weight often correlates with better membrane permeability and absorption. |
| Structure | Planar, tetracyclic aromatic system | Anthracycline with a daunosamine sugar | The planar structure of BQX-3 is conducive to DNA intercalation, a key mechanism for topoisomerase inhibitors.[6] |
| LogP (Predicted) | ~4.5 | ~1.3 | Lipophilicity (LogP) affects solubility and cell membrane penetration. A higher LogP suggests greater lipid solubility. |
Biological Activity: Cytotoxicity and Mechanism of Action
The primary measure of an anticancer agent's efficacy is its ability to kill cancer cells, quantified by the half-maximal inhibitory concentration (IC₅₀). The lower the IC₅₀ value, the more potent the compound.
| Compound | Target Cell Line | IC₅₀ Value (µM)[6] | Proposed Mechanism of Action |
| BQX-3 (Novel Agent) | MCF-7 (Breast Adenocarcinoma) | 2.89 | Inhibition of DNA Topoisomerase IIβ[6] |
| Doxorubicin (Standard) | MCF-7 (Breast Adenocarcinoma) | 2.01 | DNA Intercalation & Inhibition of Topoisomerase II[6] |
As the data indicates, BQX-3 exhibits potent cytotoxicity against the MCF-7 breast cancer cell line, with an IC₅₀ value comparable to the established and highly potent drug, Doxorubicin.[6] This potent activity strongly suggests that the benzo[g]quinoxaline scaffold is a promising foundation for the development of new anticancer agents.
The proposed mechanism for this class of compounds is the inhibition of DNA Topoisomerase II.[6] These essential enzymes resolve topological DNA knots and tangles during replication and transcription by creating transient double-strand breaks. BQX-3 is believed to stabilize the "cleavable complex," where the enzyme is covalently bound to the DNA, preventing the re-ligation of the DNA strands. This leads to an accumulation of DNA damage, ultimately triggering programmed cell death (apoptosis).[7]
Mechanism of Action: Topoisomerase II Inhibition
Caption: Proposed mechanism of BQX-3 as a Topoisomerase II inhibitor.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, described protocols must be self-validating. Here, we detail the core methodologies for synthesis and biological evaluation, explaining the rationale behind key steps.
Synthesis of 3-(4-chlorophenyl)benzo[g]quinoxaline (BQX-3)
This protocol outlines a standard condensation reaction, a fundamental method for synthesizing quinoxaline scaffolds.[6]
Step 1: Reactant Preparation
-
Dissolve equimolar amounts of naphthalene-2,3-diamine and 2-bromo-1-(4-chlorophenyl)ethan-1-one in absolute ethanol.
-
Rationale: Ethanol serves as a suitable solvent that dissolves the reactants and facilitates the reaction without participating in it. Naphthalene-2,3-diamine provides the core diamine structure, and the substituted acetophenone will form the rest of the quinoxaline ring.
-
Step 2: Condensation Reaction
-
Add a catalytic amount of a weak base, such as sodium acetate.
-
Reflux the mixture for 4-6 hours.
-
Rationale: The base acts as a catalyst to facilitate the initial nucleophilic attack and subsequent cyclization. Refluxing provides the necessary thermal energy to overcome the activation energy of the reaction, driving it to completion.
-
Step 3: Isolation and Purification
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once complete, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure BQX-3.
-
Rationale: TLC is a crucial step to ensure the reaction has gone to completion, preventing unnecessary energy expenditure. Precipitation and recrystallization are standard, robust methods for isolating and purifying solid organic compounds to a high degree.
-
Structural Characterization
The identity and purity of the synthesized compound must be unequivocally confirmed.
-
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the confirmation of the compound's structural framework.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition. The fragmentation pattern can also provide additional structural clues.[6]
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups within the molecule. For BQX-3, characteristic peaks for C=N and aromatic C=C bonds would be expected.[6]
Experimental Workflow: Synthesis to Evaluation
Caption: Workflow from synthesis to biological characterization.
In Vitro Cytotoxicity Evaluation: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[6]
Step 1: Cell Seeding
-
Seed MCF-7 cells in a 96-well plate at a density of 1 x 10⁴ cells per well.
-
Incubate for 48 hours at 37°C in a 5% CO₂ atmosphere to allow cells to adhere.
-
Rationale: This initial incubation ensures a healthy, uniform monolayer of cells is established before the introduction of the test compound.
-
Step 2: Compound Treatment
-
Prepare serial dilutions of BQX-3 and the reference drug (Doxorubicin) in the cell culture medium.
-
Treat the cells with these different concentrations and incubate for 24 hours.
-
Rationale: A dose-response curve is essential to accurately determine the IC₅₀. A 24-hour incubation is a standard duration to observe significant cytotoxic effects.
-
Step 3: MTT Addition and Incubation
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Rationale: In viable cells, mitochondrial reductase enzymes cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
-
Step 4: Solubilization and Measurement
-
Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Rationale: The absorbance reading provides a quantitative measure of cell viability. By comparing the absorbance of treated cells to untreated control cells, the percentage of cell death at each compound concentration can be calculated, allowing for the determination of the IC₅₀.[6]
-
Conclusion and Future Directions
The characterization of the novel benzo[g]quinoxaline derivative, BQX-3, demonstrates the significant potential of the broader this compound scaffold as a source of potent antineoplastic agents. With cytotoxicity comparable to the clinical standard Doxorubicin and a well-supported mechanism as a topoisomerase IIβ inhibitor, this class of compounds warrants further investigation.[6]
Future research should focus on synthesizing a library of this compound derivatives with diverse substitutions to establish a clear structure-activity relationship (SAR). This will enable the optimization of potency, selectivity, and ADME properties. Furthermore, in vivo studies using xenograft models are a critical next step to validate the preclinical efficacy and safety of the most promising lead compounds. The systematic approach outlined in this guide provides a robust framework for advancing these novel chemical entities through the drug discovery pipeline.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel quinazoline-quinoline alkaloids with cytotoxic and DNA topoisomerase II inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents | MDPI [mdpi.com]
- 7. Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Unraveling the Photophysical and Structural Nuances of Dibenzo[f,h]quinoxaline Isomers
A Technical Guide for Researchers in Materials Science and Drug Development
In the realm of polycyclic aromatic nitrogen heterocycles, subtle shifts in molecular architecture can dramatically alter photophysical and electronic properties. This guide provides a detailed spectroscopic comparison of Dibenzo[f,h]quinoxaline and its structural isomer, Dibenzo[a,c]phenazine. Understanding these differences is paramount for researchers designing novel materials for organic electronics or developing new therapeutic agents. We will delve into a comparative analysis of their UV-Vis absorption, fluorescence, and Nuclear Magnetic Resonance (NMR) spectroscopic signatures, supported by experimental data and detailed protocols.
Introduction to this compound and its Isomers
This compound and its isomers are polycyclic aromatic hydrocarbons containing a pyrazine ring fused to a phenanthrene framework. The arrangement of the fused rings and the position of the nitrogen atoms within the heterocyclic core give rise to distinct electronic and steric environments, which in turn dictate their spectroscopic behavior and potential applications. This compound, a linearly fused system, and Dibenzo[a,c]phenazine, an angularly fused isomer, serve as excellent examples of how isomeric variations can be leveraged in materials and medicinal chemistry.
Figure 1: Molecular structures of this compound and Dibenzo[a,c]phenazine.
I. UV-Visible Absorption Spectroscopy: A Window into Electronic Transitions
UV-Vis absorption spectroscopy provides critical insights into the electronic transitions within a molecule. The position (λmax), intensity (molar absorptivity, ε), and fine structure of the absorption bands are directly related to the energy gaps between molecular orbitals and the probability of electronic transitions.
For polycyclic aromatic hydrocarbons, the absorption spectra are characterized by multiple bands arising from π-π* transitions. The fusion of the pyrazine ring introduces n-π* transitions, which are typically weaker and can be observed as shoulders on the main absorption bands.
Comparative Analysis:
In contrast, derivatives of Dibenzo[a,c]phenazine have been more extensively studied. The UV-Vis spectra of these compounds typically show strong absorption bands around 310 nm, attributed to locally excited (LE) π–π* transitions, and weaker, broader absorption bands from 410 to 520 nm, which are assigned to intramolecular charge transfer (ICT) transitions.[3][4] The position and intensity of these bands are highly sensitive to the nature and position of substituents on the dibenzophenazine core.
Table 1: Comparison of UV-Vis Absorption Data for this compound and Dibenzo[a,c]phenazine Derivatives
| Compound | Solvent | Absorption Maxima (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
| Dibenzo[f,h]furazano[3,4-b]quinoxaline derivative | Dichloromethane | ~350-400 | Not Reported | [1][2] |
| Dibenzo[a,c]phenazine derivative (2DTCz-BP-F) | Toluene | ~310, 410-520 | Not Reported | [3][4] |
| Dibenzo[a,c]phenazine derivative (2DMAC-BP-F) | Toluene | ~310, 410-520 | Not Reported | [3][4] |
| Dibenzo[a,c]phenazine derivative (2PXZ-BP-F) | Toluene | ~310, 410-520 | Not Reported | [3][4] |
Causality Behind Experimental Choices: The choice of solvent is critical in UV-Vis spectroscopy as it can influence the position and shape of absorption bands. Non-polar solvents like cyclohexane are often used to observe the fine vibronic structure of the electronic transitions, while polar solvents can lead to band broadening and shifts due to solute-solvent interactions. For comparative studies, it is essential to use the same solvent for all isomers.
II. Fluorescence Spectroscopy: Probing the Emissive Properties
Fluorescence spectroscopy provides information about the excited state of a molecule and its de-excitation pathways. The emission wavelength, quantum yield (ΦF), and lifetime (τ) are key parameters that characterize the emissive properties of a compound.
Comparative Analysis:
Similar to the absorption data, experimental fluorescence data for the parent this compound is scarce. However, a derivative, dibenzo[f,h]furo[2,3-b]quinoxaline (diBFQ), is reported to exhibit deep blue emission with a maximum at 445 nm and a high photoluminescence quantum yield (PLQY) of approximately 70%.[5]
Derivatives of Dibenzo[a,c]phenazine have been extensively investigated as fluorescent materials, particularly for applications in organic light-emitting diodes (OLEDs). These compounds exhibit tunable emission from green to deep-red, depending on the electron-donating strength of the substituents.[3][4] For example, a fluorinated dibenzo[a,c]phenazine derivative with carbazole donors (2DTCz-BP-F) shows green emission with a photoluminescence maximum (λPL) of 505 nm in toluene, while a derivative with phenoxazine donors (2PXZ-BP-F) exhibits deep-red emission with a λPL of 674 nm in the same solvent.[3][4] The photoluminescence quantum yields of these derivatives vary significantly with substitution, ranging from 8% to 51% in toluene solution.[3][4]
Table 2: Comparison of Fluorescence Data for this compound and Dibenzo[a,c]phenazine Derivatives
| Compound | Solvent | Excitation Wavelength (λex, nm) | Emission Maxima (λem, nm) | Quantum Yield (ΦF) | Reference |
| Dibenzo[f,h]furo[2,3-b]quinoxaline (diBFQ) | Not Specified | Not Reported | 445 | ~0.70 | [5] |
| Dibenzo[a,c]phenazine derivative (2DTCz-BP-F) | Toluene | Not Reported | 505 | 0.51 | [3][4] |
| Dibenzo[a,c]phenazine derivative (2DMAC-BP-F) | Toluene | Not Reported | 589 | 0.30 | [3][4] |
| Dibenzo[a,c]phenazine derivative (2PXZ-BP-F) | Toluene | Not Reported | 674 | 0.08 | [3][4] |
Expertise in Action: The significant Stokes shift (the difference between the absorption and emission maxima) observed in many dibenzo[a,c]phenazine derivatives is indicative of a substantial change in geometry between the ground and excited states, often associated with intramolecular charge transfer (ICT) character. This property is highly desirable for applications in OLEDs to minimize self-absorption.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Structure
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. ¹H and ¹³C NMR provide information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous structural assignment and isomeric differentiation.
Comparative Analysis:
Complete experimental NMR data for the parent this compound is not available in the provided search results. However, ¹H and ¹³C NMR data for various derivatives have been reported. For instance, the ¹H NMR spectrum of a fluorinated dibenzo[f,h]furazano[3,4-b]quinoxaline derivative shows complex multiplets in the aromatic region (7.0-8.5 ppm).[2]
For Dibenzo[a,c]phenazine derivatives, more detailed NMR data is available. The ¹H NMR spectra of these compounds typically show a series of doublets and multiplets in the aromatic region (7.0-9.2 ppm).[6] The chemical shifts and coupling constants are highly dependent on the substitution pattern. Similarly, the ¹³C NMR spectra provide distinct signals for each carbon atom in the aromatic framework, typically in the range of 115-155 ppm.[6]
Table 3: Representative NMR Data for this compound and Dibenzo[a,c]phenazine Derivatives
| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) | Reference |
| Fluorinated Dibenzo[f,h]furazano[3,4-b]quinoxaline derivative | ¹H | DMSO-d₆ | 7.0 - 8.5 (m) | [2] |
| Dibenzo[a,c]phenazine derivative | ¹H | DMSO-d₆ | 7.7 - 9.2 (m, d) | [6] |
| Dibenzo[a,c]phenazine derivative | ¹³C | DMSO-d₆ | 116 - 151 | [6] |
Trustworthiness Through Self-Validation: The structural assignments from 1D NMR (¹H and ¹³C) should always be corroborated by 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments provide through-bond connectivity information, confirming the assignment of protons and carbons and providing definitive proof of the isomeric structure.
IV. Experimental Protocols
The following are detailed, step-by-step methodologies for the spectroscopic analysis of this compound isomers.
A. UV-Vis Absorption and Fluorescence Spectroscopy
Figure 2: Workflow for UV-Vis and Fluorescence Spectroscopy.
Protocol Details:
-
Solution Preparation:
-
Accurately weigh approximately 1-5 mg of the dibenzoquinoxaline isomer.
-
Dissolve the compound in a spectroscopic grade solvent (e.g., cyclohexane for fine structure, or a solvent in which both isomers are soluble for comparison) in a 10 mL volumetric flask to prepare a stock solution of approximately 10⁻⁴ M. The choice of solvent is critical and should be consistent across all samples for a valid comparison.
-
From the stock solution, prepare a series of dilutions in the range of 10⁻⁶ to 10⁻⁵ M. The absorbance of the final solution should ideally be between 0.1 and 1.0 at the absorption maximum to ensure linearity according to the Beer-Lambert law.
-
-
UV-Vis Spectroscopy:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a 1 cm path length quartz cuvette with the sample solution and another with the pure solvent to serve as a reference.
-
Record the absorption spectrum from 200 to 800 nm.
-
Determine the wavelength of maximum absorption (λmax) and the corresponding molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
-
-
Fluorescence Spectroscopy:
-
Use a spectrofluorometer.
-
Excite the sample at a wavelength corresponding to a prominent absorption band, ensuring the absorbance of the solution at this wavelength is below 0.1 to avoid inner filter effects.
-
Record the emission spectrum, scanning from a wavelength slightly longer than the excitation wavelength to the near-infrared region.
-
To determine the fluorescence quantum yield (ΦF), measure the integrated fluorescence intensity of the sample and a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54) under identical experimental conditions. The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
B. NMR Spectroscopy
Figure 3: Workflow for NMR Spectroscopy.
Protocol Details:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the dibenzoquinoxaline isomer in about 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a small vial. The choice of solvent is crucial for solubility and to avoid overlapping signals with the analyte.
-
Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.
-
For unambiguous structural elucidation, perform 2D NMR experiments:
-
COSY (¹H-¹H Correlation Spectroscopy): To identify proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and confirming the overall molecular framework.
-
-
V. Conclusion
The spectroscopic comparison of this compound and its isomers, such as Dibenzo[a,c]phenazine, reveals significant differences in their electronic and structural properties. The angular fusion in Dibenzo[a,c]phenazine and its derivatives often leads to intramolecular charge transfer characteristics, resulting in red-shifted absorption and emission profiles compared to the more linear this compound framework. These differences are readily quantifiable through UV-Vis and fluorescence spectroscopy. Furthermore, NMR spectroscopy provides the definitive structural proof to distinguish between these isomers. A thorough understanding of these spectroscopic signatures, guided by the robust experimental protocols outlined in this guide, is essential for the rational design of new materials and molecules with tailored photophysical and electronic properties for a wide range of applications.
References
- 1. Dibenzo[f,h]furo[2,3-b]quinoxaline-based molecular scaffolds as deep blue fluorescence materials for organic light-emitting diodes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Dibenzo[f,h]furazano[3,4-b]quinoxalines: Synthesis by Intramolecular Cyclization through Direct Transition Metal-Free C–H Functionalization and Electrochemical, Photophysical, and Charge Mobility Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A novel dibenzo[ a , c ]phenazine-based fluorescent probe for fast and selective detection of thiophenols in environmental water - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08605G [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. journal.uctm.edu [journal.uctm.edu]
A Comparative Guide to the Electrochemical Properties of Dibenzo[f,h]quinoxaline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Aza-Aromatics in Electrochemical Applications
Nitrogen-containing polycyclic aromatic hydrocarbons (N-PAHs), a class of heterocyclic compounds, have garnered significant attention in materials science and medicinal chemistry due to their unique electronic and photophysical properties.[1][2] The incorporation of nitrogen atoms into a polycyclic aromatic framework significantly influences the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning its redox characteristics.[3] Dibenzo[f,h]quinoxaline, also known as 1,4-diazatriphenylene, is a compelling example of such a molecule, with its extended π-system and embedded pyrazine ring suggesting rich electrochemical activity.[4][5] Understanding and validating these properties are crucial for its application in fields such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as a scaffold in the design of novel therapeutic agents.[6][7]
This guide will provide a detailed comparison of the electrochemical properties of this compound with Phenazine, another important aza-aromatic compound. This comparison will be based on key performance metrics obtained through rigorous experimental validation, primarily cyclic voltammetry.
Core Concepts in Electrochemical Validation
The electrochemical behavior of a molecule is primarily investigated using techniques like cyclic voltammetry (CV). This powerful analytical method provides a wealth of information about a compound's redox processes, including:
-
Redox Potentials (E°): The potential at which a molecule is oxidized or reduced. These values are critical for determining the HOMO and LUMO energy levels.
-
Electron Transfer Kinetics: The rate at which electrons are transferred to or from the molecule at the electrode surface. This is often assessed by the separation between the anodic and cathodic peak potentials (ΔEp). A smaller ΔEp generally indicates faster electron transfer.
-
Electrochemical Stability: The ability of a molecule to withstand repeated oxidation and reduction cycles without degradation. This is crucial for the longevity of any resulting electronic device.
The HOMO and LUMO energy levels can be estimated from the onset oxidation (E_onset_ox) and onset reduction (E_onset_red) potentials obtained from CV measurements, typically referenced against a standard like the ferrocene/ferrocenium (Fc/Fc+) redox couple.[4][8]
Comparative Analysis: this compound vs. Phenazine
| Property | This compound (Inferred from Derivatives) | Phenazine (Experimental Data) |
| Redox Behavior | Expected to exhibit both oxidation and reduction processes due to its extended π-system and nitrogen atoms. The reduction is likely to be a key feature, similar to other quinoxaline derivatives.[4] | Exhibits well-defined, reversible two-step reduction in aprotic solvents, corresponding to the formation of a radical anion and then a dianion. The formal potential of the first reduction is approximately -0.24 V vs. Ag/AgCl in aqueous solution.[1][9] |
| HOMO/LUMO Energy Levels | Derivatives of this compound show deep HOMO levels, suggesting good stability against oxidation. The LUMO levels are influenced by substituents, indicating tunability.[4][10] | The HOMO and LUMO levels of phenazine derivatives are readily tunable through functionalization, with unsubstituted phenazine having a LUMO level around -2.90 eV.[1] |
| Electrochemical Stability | The rigid, planar structure of the this compound core is expected to contribute to good electrochemical stability, a desirable trait for electronic applications. | Phenazine and its derivatives are known for their good electrochemical stability, enabling their use as redox mediators in various applications.[11] |
Causality Behind Expected Properties:
The extended π-conjugation in this compound, larger than that of Phenazine, is expected to lower its LUMO energy level, making it easier to reduce. The presence of the quinoxaline moiety, a known electron-accepting unit, further supports this expectation.[7] The rigid and planar structure of this compound should promote intermolecular π-π stacking in the solid state, which is beneficial for charge transport in organic electronic devices.
Experimental Protocols for Electrochemical Validation
To empirically validate the electrochemical properties of this compound and enable a direct comparison with Phenazine, the following experimental protocols are recommended.
Synthesis of this compound
A common synthetic route to this compound involves the condensation reaction of 9,10-phenanthrenequinone with 1,2-diaminobenzene.[9]
Step 1: Preparation of 9,10-Phenanthrenequinone 9,10-Phenanthrenequinone can be synthesized by the oxidation of phenanthrene using an oxidizing agent such as chromic acid in acetic acid.[10]
Step 2: Preparation of 1,2-Diaminobenzene 1,2-Diaminobenzene can be prepared by the reduction of o-nitroaniline, for example, using catalytic hydrogenation.[5]
Step 3: Condensation Reaction Equimolar amounts of 9,10-phenanthrenequinone and 1,2-diaminobenzene are refluxed in a suitable solvent, such as ethanol or acetic acid, to yield this compound.[9]
Diagram of Synthetic Workflow:
Caption: Synthetic pathway for this compound.
Cyclic Voltammetry (CV)
Objective: To determine the redox potentials, electron transfer kinetics, and electrochemical stability of this compound and Phenazine.
Materials:
-
Working Electrode: Glassy Carbon Electrode
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)
-
Counter Electrode: Platinum wire
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) in anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane)
-
Analytes: this compound and Phenazine (typically 1-5 mM)
-
Internal Standard: Ferrocene
Procedure:
-
Prepare the analyte solution in the electrolyte.
-
Assemble the three-electrode cell and purge with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
Record the cyclic voltammogram by sweeping the potential from an initial value where no reaction occurs to a potential sufficiently negative to observe the reduction peaks, and then reversing the scan to observe the corresponding oxidation peaks.
-
Repeat the scan for several cycles to assess the stability of the redox species.
-
Add a small amount of ferrocene to the solution and record its cyclic voltammogram to use as an internal reference.
-
Analyze the data to determine the peak potentials (Epa, Epc), calculate the half-wave potential (E1/2 = (Epa + Epc)/2), and the peak separation (ΔEp = Epa - Epc).
-
Estimate the HOMO and LUMO energy levels using the onset potentials of oxidation and reduction relative to the ferrocene standard.
Diagram of CV Experimental Workflow:
Caption: Step-by-step workflow for cyclic voltammetry.
Conclusion and Future Outlook
This guide has provided a framework for understanding and validating the electrochemical properties of this compound. While direct experimental data for the parent compound remains a key area for future investigation, the analysis of its derivatives and comparison with Phenazine offer valuable insights into its expected redox behavior. The provided experimental protocols offer a clear pathway for researchers to obtain the necessary empirical data.
The continued exploration of this compound and other N-PAHs is poised to unlock new possibilities in the design of advanced materials for organic electronics and novel therapeutic agents. Rigorous electrochemical characterization is the cornerstone of this endeavor, providing the fundamental understanding required to translate molecular design into functional applications.
References
- 1. Aerobic oxidative synthesis of o-phenylenediamines from cyclohexanones - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Dibenzo[f,h]furazano[3,4-b]quinoxalines: Synthesis by Intramolecular Cyclization through Direct Transition Metal-Free C–H Functionalization and Electrochemical, Photophysical, and Charge Mobility Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. 1 2 Diaminobenzene: A Key Role in Organic Synthesis [sincerechemicals.com]
- 6. Dibenzo[f,h]furo[2,3-b]quinoxaline-based molecular scaffolds as deep blue fluorescence materials for organic light-emitting diodes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. US2036134A - Process for the manufacture of 1:2-diaminobenzene - Google Patents [patents.google.com]
- 8. Synthesis of 1,4-dithiins and 1,4-diselenins from alkynes and elemental sulfur/selenium under transition metal-free conditions with high regioselectivity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. prepchem.com [prepchem.com]
- 11. Dibenzo[ f,h]furazano[3,4- b]quinoxalines: Synthesis by Intramolecular Cyclization through Direct Transition Metal-Free C-H Functionalization and Electrochemical, Photophysical, and Charge Mobility Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Dibenzo[f,h]quinoxaline: From Classical Condensation to Modern C-H Functionalization
Dibenzo[f,h]quinoxaline, a polycyclic heteroaromatic compound, and its derivatives are of significant interest to researchers in materials science and drug discovery. Their unique photophysical and electrochemical properties make them promising candidates for organic electronics, while their rigid, planar structure serves as a scaffold for biologically active molecules.[1][2] The efficient synthesis of these compounds is, therefore, a critical aspect of their continued exploration and application. This guide provides a comparative analysis of classical and modern synthetic methodologies for obtaining the this compound core, offering insights into the rationale behind experimental choices and providing detailed protocols for key methods.
Introduction to the this compound Scaffold
The this compound core, also known as 1,4-diazatriphenylene, is a nitrogen-containing polycyclic aromatic hydrocarbon. Its extended π-conjugated system is responsible for its characteristic electrochemical and photochemical properties, which are valuable in the design of organic light-emitting diodes (OLEDs) and other electronic materials. Furthermore, the quinoxaline moiety is a well-established pharmacophore found in numerous marketed drugs, exhibiting a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[3][4] The synthetic accessibility of the this compound scaffold directly impacts the development of novel functional materials and therapeutic agents.
Classical Synthesis: The Condensation Approach
The traditional and most straightforward route to the this compound core involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[5] For the parent this compound, this translates to the reaction of 9,10-phenanthrenequinone with ethylenediamine.
Reaction Mechanism and Rationale
This acid-catalyzed condensation reaction proceeds through a two-step mechanism. First, one of the amino groups of the diamine undergoes a nucleophilic attack on one of the carbonyl carbons of the diketone, followed by dehydration to form an imine. This process is then repeated with the remaining amino and carbonyl groups to form the second imine and complete the pyrazine ring, leading to the aromatic this compound. The use of an acid catalyst is crucial as it protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.
Experimental Protocol: Synthesis of this compound
Materials:
-
9,10-Phenanthrenequinone
-
Ethylenediamine
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 9,10-phenanthrenequinone (1.0 eq) in a minimal amount of hot ethanol.
-
Add glacial acetic acid (catalytic amount) to the solution.
-
Slowly add ethylenediamine (1.1 eq) to the reaction mixture.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain pure this compound.
Modern Synthesis: Transition-Metal-Free Intramolecular C-H Functionalization
In recent years, modern synthetic methods have focused on improving efficiency, atom economy, and the ability to introduce diverse substituents. A notable example is the transition-metal-free synthesis of unsymmetrically substituted dibenzo[f,h]furazano[3,4-b]quinoxalines, which are derivatives of the core structure.[1][2][6] This approach involves an intramolecular oxidative cyclodehydrogenation.
Reaction Mechanism and Rationale
This elegant multi-step synthesis begins with the construction of a 5-([1,1′-biphenyl]-2-yl)-[1][2][7]oxadiazolo[3,4-b]pyrazine derivative. The key step is the acid-catalyzed intramolecular cyclization of this precursor. The strong acid, such as trifluoroacetic acid, facilitates an electrophilic attack from one of the biphenyl rings onto the other, forming a dihydrodibenzoquinoxaline intermediate. Subsequent oxidation, for instance with potassium ferricyanide (K₃Fe(CN)₆), leads to the aromatic this compound derivative. The absence of a transition metal catalyst is a significant advantage, as it avoids potential product contamination and reduces costs.
Experimental Protocol: Synthesis of a Dibenzo[f,h]furazano[3,4-b]quinoxaline Derivative
This is a multi-step synthesis. The final cyclization and oxidation steps are detailed here.
Materials:
-
5-([1,1′-biphenyl]-2-yl)-[1][2][7]oxadiazolo[3,4-b]pyrazine derivative
-
Trifluoroacetic acid (CF₃COOH)
-
Potassium ferricyanide (K₃Fe(CN)₆)
-
Sodium hydroxide (NaOH)
-
Ethanol
Procedure:
Step 1: Intramolecular Cyclization
-
Dissolve the 5-([1,1′-biphenyl]-2-yl)-[1][2][7]oxadiazolo[3,4-b]pyrazine derivative (1.0 eq) in trifluoroacetic acid.
-
Stir the reaction mixture at room temperature for the time specified in the literature for the particular substrate (typically a few hours).
-
The intermediate 9,13-dihydrodibenzo[f,h][1][2][7]oxadiazolo[3,4-b]quinoxaline may precipitate and can be collected by filtration. In some cases, the solvent is removed, and the residue is used directly in the next step.
Step 2: Oxidation
-
Suspend the dihydro intermediate in an alcohol solution (e.g., ethanol).
-
Add a solution of potassium ferricyanide (K₃Fe(CN)₆) and sodium hydroxide (NaOH) in water.
-
Stir the reaction mixture vigorously for 24 hours at room temperature.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with water and then with ethanol.
-
Purify the product by recrystallization or column chromatography to obtain the pure dibenzo[f,h]furazano[3,4-b]quinoxaline derivative.[1]
Comparative Analysis of Synthesis Methods
| Feature | Classical Condensation | Modern C-H Functionalization |
| Starting Materials | 9,10-Phenanthrenequinone, Ethylenediamine | Substituted 2'-bromoacetophenones, arylboronic acids |
| Reagents & Catalysts | Acetic acid (catalyst) | Trifluoroacetic acid, K₃Fe(CN)₆ (oxidant) |
| Reaction Conditions | Refluxing temperature | Room temperature for cyclization and oxidation |
| Yield | Generally good to excellent | Good to high yields (69-96% for the oxidation step)[1] |
| Substrate Scope | Limited by the availability of substituted 1,2-diketones and 1,2-diamines. | Allows for the synthesis of unsymmetrically substituted derivatives with a wide range of functional groups.[1] |
| Environmental Impact | Use of organic solvents, relatively straightforward workup. | Use of a strong acid (TFA), but avoids transition metal catalysts. |
| Advantages | Simple, direct, and uses readily available starting materials for the parent compound. | High yields, mild reaction conditions, broad substrate scope, and avoids transition metals. |
| Disadvantages | Can be limited in scope for creating diverse derivatives. | Multi-step synthesis requiring the preparation of the precursor. |
Visualizing the Synthetic Workflows
Caption: Classical synthesis of this compound.
Caption: Modern synthesis of a this compound derivative.
Conclusion and Future Perspectives
Both classical and modern methods offer viable routes to the this compound scaffold, each with its own set of advantages and limitations. The classical condensation reaction remains a simple and effective method for synthesizing the parent compound and symmetrically substituted derivatives. However, for the synthesis of more complex, unsymmetrically substituted analogs with a wide range of functionalities, modern methods like the transition-metal-free intramolecular C-H functionalization are superior. These newer methods provide greater flexibility and control over the final molecular structure, which is crucial for fine-tuning the properties of materials for specific applications.
Future research in this area will likely focus on the development of even more efficient, sustainable, and versatile synthetic methodologies. This may include the use of novel catalytic systems, one-pot procedures to reduce the number of synthetic steps, and the exploration of greener reaction media. As the demand for novel organic materials and pharmaceuticals continues to grow, the development of innovative synthetic routes to valuable scaffolds like this compound will remain a key area of chemical research.
References
- 1. Dibenzo[f,h]furazano[3,4-b]quinoxalines: Synthesis by Intramolecular Cyclization through Direct Transition Metal-Free C–H Functionalization and Electrochemical, Photophysical, and Charge Mobility Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Survey of Synthetic Routes and Antitumor Activities for Benzo[ g]quinoxaline-5,10-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dibenzo[ f,h]furazano[3,4- b]quinoxalines: Synthesis by Intramolecular Cyclization through Direct Transition Metal-Free C-H Functionalization and Electrochemical, Photophysical, and Charge Mobility Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
A Guide to the Cross-Validation of Computational and Experimental Data for Dibenzo[f,h]quinoxaline
For researchers, medicinal chemists, and drug development professionals, the dibenzo[f,h]quinoxaline scaffold represents a privileged structure with significant potential in both materials science and pharmacology. Its rigid, planar aromatic system endows it with unique electronic properties, making it a valuable building block for organic electronics.[1] Concurrently, its structural similarity to endogenous purines and its ability to intercalate with DNA have made its derivatives compelling candidates for anticancer and antimicrobial drug discovery.[2][3][4][5]
The journey from a promising molecular scaffold to a functional material or a therapeutic agent is increasingly reliant on a synergistic interplay between computational modeling and experimental validation. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens to predict molecular properties, guiding synthetic efforts and minimizing resource expenditure.[6][7][8] However, these theoretical models are built on approximations. To establish their predictive power and ensure the reliability of in silico screening, rigorous experimental cross-validation is not just best practice—it is a scientific necessity.
This guide provides an in-depth comparison of computational and experimental data for this compound derivatives. It is designed to equip researchers with the rationale behind experimental choices, detailed protocols for key validation techniques, and an understanding of how to interpret and leverage the combined insights from both computational and experimental worlds to accelerate research and development.
The Symbiotic Relationship: Computational Prediction and Experimental Verification
The core principle of this guide is the cross-validation workflow, a cyclical process where computational predictions inform experimental design, and experimental results, in turn, refine and validate the computational models. This iterative process is fundamental to building robust structure-activity relationships (SAR) and structure-property relationships (SPR).
References
- 1. Dibenzo[f,h]furazano[3,4-b]quinoxalines: Synthesis by Intramolecular Cyclization through Direct Transition Metal-Free C–H Functionalization and Electrochemical, Photophysical, and Charge Mobility Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of quinoxaline compounds as anti-HIV agents targeting reverse transcriptase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. novaresearch.unl.pt [novaresearch.unl.pt]
- 5. journal.uctm.edu [journal.uctm.edu]
- 6. Designing, Characterization, DFT, Biological Effectiveness, and Molecular Docking Analysis of Novel Fe(III), Co(II), and Cu(II) Complexes Based on 4-Hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Computational Chemistry in Drug Discovery: Revolutionizing Research & Development – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 8. longdom.org [longdom.org]
A Comparative Guide to Structure-Property Relationships in Dibenzo[f,h]quinoxaline Derivatives
Dibenzo[f,h]quinoxaline, a rigid polycyclic heteroaromatic system, serves as a versatile scaffold in the development of advanced functional materials and potential therapeutic agents. The fusion of a phenanthrene unit with a pyrazine ring creates an electron-deficient core with a large π-conjugated system, bestowing upon its derivatives a rich and tunable set of photophysical, electrochemical, and biological properties.[1][2] This guide provides an in-depth analysis of the structure-property relationships governing these derivatives, offering a comparative overview for researchers, scientists, and professionals in drug development and materials science. We will explore how targeted structural modifications influence their performance in applications ranging from organic light-emitting diodes (OLEDs) to fluorescent sensors and beyond.
The this compound Core: A Foundation for Innovation
The fundamental structure of this compound, also known as 1,4-diazatriphenylene, provides a robust platform for chemical functionalization.[1][2] The nitrogen atoms in the pyrazine ring act as electron-withdrawing centers, which significantly impacts the electronic properties of the molecule. This inherent electron-deficient nature is a key determinant of the derivatives' utility in various applications.
Caption: The core chemical structure of this compound.
Photophysical Properties: Tuning Light Emission from Deep Blue to Red
The extended π-conjugation in this compound derivatives makes them excellent candidates for fluorescent materials, particularly in the development of OLEDs.[3][4][5] The emission color, quantum yield, and stability of these materials can be precisely tuned by introducing various substituents onto the core structure.
The Quest for Deep Blue Emission in OLEDs
Achieving stable and efficient deep blue emission is a significant challenge in OLED technology. Dibenzo[f,h]furo[2,3-b]quinoxaline (diBFQ) and its derivatives have emerged as promising deep blue fluorescent materials.[3][4][5] The introduction of a furan ring into the this compound scaffold can enhance the photoluminescence quantum yield (PLQY).[4][5]
Further modifications, such as the introduction of sterically bulky groups like isopropylphenyl, can suppress molecular aggregation and improve fluorescence efficiency in the solid state.[5] This is a critical consideration for OLED applications where aggregation-caused quenching can significantly reduce device performance.
Solvatochromism and Sensing Applications
The sensitivity of the fluorescence of certain this compound derivatives to the polarity of their environment (solvatochromism) opens up possibilities for their use as fluorescent probes. For instance, derivatives with electron-donating groups can exhibit intramolecular charge transfer (ICT) characteristics, leading to significant shifts in their emission spectra in response to changes in solvent polarity or viscosity.[6] This property is valuable for developing sensors to probe cellular environments.[6][7]
Comparative Photophysical Data
| Derivative | Substituents | Max Emission (nm) | PLQY (%) | Application | Reference |
| diBFQ | Furo[2,3-b] fusion | 445 | ~70 | Deep Blue OLEDs | [5] |
| dP-diBFQ | Furo[2,3-b] fusion, 3,6-bis(4-isopropylphenyl) | 472-476 (aggregate) | 79.1 | Pure Blue OLEDs | [5] |
| FPPhen | Furo[2',3':5,6]pyrazino[2,3-f][8][9]phenanthroline | 424 | ~70 | Deep Blue OLEDs | [5] |
| 3d | 2-(4-hydroxyphenyl)benzo[g]quinoxaline | Viscosity-dependent | - | Viscosity Sensor | [6] |
| 3e | 2-(4-dimethylaminophenyl)-benzo[g]quinoxaline | Viscosity-dependent | - | Viscosity Sensor | [6] |
Electrochemical Properties and Charge Transport
The electrochemical behavior of this compound derivatives is crucial for their application in organic electronics. The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) determine their charge injection and transport properties.
Cyclic voltammetry is a standard technique used to determine these energy levels. For instance, dibenzo[f,h]furazano[3,4-b]quinoxalines have been shown to have HOMO and LUMO energy levels suitable for use as hole-transport materials in organic and perovskite solar cells.[1][8] The introduction of electron-withdrawing or electron-donating groups can systematically tune these energy levels to match the requirements of specific device architectures.
Caption: A typical workflow for the electrochemical characterization of this compound derivatives.
Biological Activity: An Emerging Frontier
While much of the research on this compound derivatives has focused on materials science, the broader quinoxaline family is well-known for its diverse pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer effects.[9][10][11][12] The rigid, planar structure of the this compound core makes it an interesting scaffold for designing DNA intercalating agents or enzyme inhibitors.
The introduction of specific functional groups can impart biological activity. For example, quinoxaline 1,4-di-N-oxides have shown a range of biological properties, including antimicrobial and antitumoral activities.[13] Further investigation into the biological potential of this compound derivatives is a promising area for future research.
Experimental Protocols
Synthesis of this compound Derivatives via Condensation
A common and foundational method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[14]
-
Reactant Preparation: Dissolve 9,10-phenanthrenedione (1 mmol) and a substituted o-phenylenediamine (1 mmol) in a suitable solvent like ethanol or glacial acetic acid (15 mL).[15]
-
Reaction: Stir the mixture at reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Purification: Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol), and dry under a vacuum. Further purification can be achieved by recrystallization or column chromatography.
Photophysical Characterization: UV-Vis and Fluorescence Spectroscopy
-
Sample Preparation: Prepare dilute solutions (e.g., 1 x 10⁻⁵ M) of the this compound derivatives in a suitable spectroscopic grade solvent (e.g., dichloromethane or THF).[2][16]
-
UV-Vis Absorption Spectroscopy: Record the absorption spectra using a dual-beam UV-Vis spectrophotometer from approximately 250 nm to 600 nm.
-
Fluorescence Spectroscopy: Measure the fluorescence emission and excitation spectra using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum determined from the UV-Vis spectrum.
-
Quantum Yield Determination: Determine the photoluminescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
Electrochemical Characterization: Cyclic Voltammetry
-
Electrolyte Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).
-
Working Electrode Preparation: Coat a thin film of the this compound derivative onto a working electrode (e.g., glassy carbon or platinum).
-
Measurement: Perform cyclic voltammetry using a three-electrode setup (working electrode, reference electrode like Ag/AgCl, and a counter electrode like a platinum wire). Scan the potential to observe the oxidation and reduction peaks.
-
Data Analysis: Determine the HOMO and LUMO energy levels from the onset potentials of the oxidation and reduction peaks, respectively, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.
Structure-Property Relationship Insights
Caption: Influence of structural modifications on the properties of this compound derivatives.
Conclusion
This compound derivatives represent a class of compounds with immense potential, driven by the tunability of their electronic and photophysical properties through rational chemical design. The structure-property relationships discussed in this guide highlight the key strategies for tailoring these molecules for specific applications. For materials scientists, the focus remains on achieving high-efficiency and stable emitters for next-generation displays and lighting. For medicinal chemists, the exploration of this scaffold for novel therapeutic interventions is a compelling avenue. The continued interdisciplinary investigation of these fascinating molecules will undoubtedly lead to further innovations in both fields.
References
- 1. Dibenzo[f,h]furazano[3,4-b]quinoxalines: Synthesis by Intramolecular Cyclization through Direct Transition Metal-Free C–H Functionalization and Electrochemical, Photophysical, and Charge Mobility Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Dibenzo[f,h]furo[2,3-b]quinoxaline-based molecular scaffolds as deep blue fluorescence materials for organic light-emitting diodes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Characterization of 2-phenylbenzo[g]quinoxaline derivatives as viscosity-sensitive fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Dibenzo[ f,h]furazano[3,4- b]quinoxalines: Synthesis by Intramolecular Cyclization through Direct Transition Metal-Free C-H Functionalization and Electrochemical, Photophysical, and Charge Mobility Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 10. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Biological Activity of Quinoxaline Derivatives | Semantic Scholar [semanticscholar.org]
- 13. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]
- 14. benchchem.com [benchchem.com]
- 15. Structure–property relationships in dicyanopyrazinoquinoxalines and their hydrogen-bonding-capable dihydropyrazinoquinoxalinedione derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. utoronto.scholaris.ca [utoronto.scholaris.ca]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of Dibenzo[f,h]quinoxaline
For the dedicated researcher, scientist, and drug development professional, the pursuit of novel discoveries is paramount. However, this pursuit must be intrinsically linked with an unwavering commitment to safety. Dibenzo[f,h]quinoxaline, a polycyclic aromatic nitrogen heterocycle, is a compound of interest in various research applications, including organic electronics and materials science. While its potential is significant, a thorough understanding and mitigation of its associated hazards are critical for ensuring a safe and productive laboratory environment.
This guide provides essential, immediate safety and logistical information for handling this compound. It is structured to offer not just procedural steps, but also the scientific rationale behind them, empowering you to work with confidence and security.
Understanding the Hazard Profile of this compound
This compound is classified under the Globally Harmonized System (GHS) as a substance that requires careful handling due to its potential health effects.[1][2] It is imperative to review the Safety Data Sheet (SDS) for this compound before commencing any work.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |
These classifications underscore the necessity of a comprehensive personal protective equipment (PPE) strategy to prevent skin and eye contact, as well as inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and correct use of PPE are non-negotiable when handling this compound. The following recommendations are based on the known hazards of this compound and general best practices for handling potent chemical powders.
Eye and Face Protection
-
Requirement: Chemical safety goggles that meet ANSI Z87.1 standards are mandatory.
-
Rationale: this compound is a serious eye irritant.[1][2] Goggles provide a seal around the eyes, protecting them from airborne powder and potential splashes.
-
Enhanced Protection: When there is a significant risk of splashing, such as during solution preparation or transfer of larger quantities, a full-face shield should be worn in addition to safety goggles.
Skin and Body Protection
-
Laboratory Coat: A fully buttoned, flame-resistant lab coat should be worn to protect against skin contact and contamination of personal clothing.
-
Gloves: The choice of gloves is critical. While no single glove material is impervious to all chemicals, a thoughtful selection can significantly minimize risk.
-
Primary Recommendation: Double-gloving with nitrile gloves is a robust starting point for handling solid this compound.[3] Nitrile offers good resistance to a wide range of chemicals and provides excellent dexterity.[3][4]
-
Important Consideration: Nitrile gloves can have poor resistance to certain aromatic hydrocarbons.[5] While this compound is a solid, this is a crucial consideration if it is dissolved in an aromatic solvent. For work with solutions, consult a chemical resistance chart for the specific solvent being used.
-
Best Practice: Always inspect gloves for any signs of degradation or perforation before and during use. If contamination occurs, change gloves immediately, following proper removal procedures to avoid skin contact.
-
Respiratory Protection
-
Engineering Controls First: All handling of solid this compound should be performed within a certified chemical fume hood to minimize the inhalation of airborne particles.
-
When a Respirator is Required: In situations where a fume hood is not available or as an additional precaution for sensitive procedures, respiratory protection is necessary.
-
Recommendation: A half-mask or full-facepiece air-purifying respirator equipped with a combination of an Organic Vapor (OV) cartridge and a P100 particulate filter is recommended.[3]
-
Rationale: The organic vapor cartridge will adsorb any volatile components, while the P100 filter will capture at least 99.97% of airborne solid particles. The NIOSH color code for an organic vapor cartridge is black . A combination cartridge will often have a magenta (P100) and black stripe.
-
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is essential for minimizing exposure and preventing contamination.
-
Preparation and Engineering Controls:
-
Designate a specific area within a chemical fume hood for all manipulations of this compound.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Have all necessary equipment (spatulas, weighing paper, glassware, etc.) clean and within the fume hood before introducing the compound.
-
-
Weighing and Transferring the Solid:
-
Perform all weighing and transferring of the solid compound inside the fume hood to contain any dust.
-
Use a micro-spatula to handle the powder and avoid creating airborne dust.
-
If possible, tare the receiving vessel on the balance before adding the compound to minimize handling time.
-
-
Solution Preparation:
-
When preparing a solution, slowly add the solid this compound to the solvent to prevent splashing.
-
Keep the reaction vessel or container clearly labeled and covered when not in use.
-
-
Post-Handling Decontamination:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical. A common and effective procedure is to wipe surfaces with a solvent in which this compound is soluble (e.g., acetone or ethanol), followed by a wash with soap and water.
-
All cleaning materials (e.g., wipes, disposable bench liners) must be disposed of as hazardous waste.
-
Disposal Plan: Managing this compound Waste
As a halogenated aromatic heterocycle, this compound requires specific disposal procedures to prevent environmental contamination and ensure compliance with regulations.
Waste Segregation: The Cornerstone of Proper Disposal
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including weighing paper, gloves, disposable lab coats, and cleaning materials, in a dedicated hazardous waste container.
-
The container must be clearly labeled as "Hazardous Waste: Halogenated Organic Solids " and should list "this compound" as a constituent.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a separate, clearly labeled "Hazardous Waste: Halogenated Organic Liquids " container.
-
Crucially, do not mix halogenated organic waste with non-halogenated organic waste. This separation is vital for proper and cost-effective disposal by your institution's Environmental Health and Safety (EHS) office.
-
-
Sharps Waste:
-
Any sharps (needles, scalpels, etc.) contaminated with this compound should be placed in a puncture-resistant sharps container that is also labeled as hazardous waste. Given the potential for this class of compounds to have cytotoxic properties, it is prudent to handle it with the same care as other potent agents.[1][2]
-
Final Disposal
-
Never dispose of this compound down the drain.
-
All waste containers should be kept securely closed when not in use and stored in a designated satellite accumulation area until they are collected by your institution's EHS office for final disposal, which is typically incineration.[2]
By adhering to these rigorous safety protocols, researchers can confidently work with this compound, minimizing personal risk and ensuring a safe and compliant laboratory environment. Always prioritize safety and consult your institution's specific chemical hygiene plan and the compound's SDS as the ultimate sources of information.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
